2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-11-3-7-13(8-4-11)15-19-16(21-17(18)20-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSLMIOUKRPZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274900 | |
| Record name | 2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21902-34-1 | |
| Record name | 2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine, a key intermediate in the synthesis of various functional molecules. This document is designed to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's characteristics, supported by available data and established scientific principles.
Introduction: The Significance of Substituted Triazines
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, materials science, and agrochemistry. Its planar, aromatic nature and the presence of three nitrogen atoms provide unique electronic properties and opportunities for diverse functionalization. The stepwise substitution of the chlorine atoms on a triazine ring allows for the controlled introduction of various substituents, enabling the fine-tuning of the molecule's steric and electronic properties. This has led to the development of a wide range of biologically active compounds and functional materials.
This compound, with its two p-tolyl groups, is a valuable building block for the synthesis of more complex molecules with potential applications in areas such as targeted therapeutics and organic electronics. The tolyl groups can influence the molecule's solubility, crystal packing, and interactions with biological targets. Understanding the fundamental physical properties of this intermediate is therefore crucial for its effective utilization in research and development.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 21902-34-1 | [1] |
| Molecular Formula | C₁₇H₁₄ClN₃ | [1] |
| Molecular Weight | 295.77 g/mol | [1] |
| Melting Point | 208 °C | [1] |
| Boiling Point (Predicted) | 496.5 ± 48.0 °C | [1] |
| Density (Predicted) | 1.211 ± 0.06 g/cm³ | [1] |
| Appearance | White to off-white crystalline solid (Expected) | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran. Sparingly soluble in alcohols and insoluble in water. | General knowledge based on structure |
Synthesis and Characterization: A Proposed Methodological Framework
Proposed Synthesis Workflow
The following diagram illustrates a probable synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Rationale Behind Experimental Choices
The reactivity of the chlorine atoms on the cyanuric chloride ring decreases with each substitution. This allows for a stepwise reaction. By carefully controlling the stoichiometry of the Grignard reagent (using approximately two equivalents) and the reaction temperature (typically starting at low temperatures and gradually warming to room temperature), it is possible to achieve selective di-substitution. The use of an anhydrous etheral solvent like THF is crucial to prevent the quenching of the highly reactive Grignard reagent.
Characterization Techniques
Following synthesis, the identity and purity of this compound would be confirmed using a suite of standard analytical techniques.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two p-tolyl groups and the methyl protons. The aromatic protons would likely appear as two doublets in the range of 7.0-8.5 ppm, and the methyl protons would appear as a singlet around 2.4 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the triazine ring carbons, the aromatic carbons of the tolyl groups, and the methyl carbons. The carbon atoms of the triazine ring are expected to resonate at approximately 170 ppm and 172 ppm.
3.3.2. Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the C=N stretching of the triazine ring (around 1550-1600 cm⁻¹) and the C-Cl stretching (around 800-850 cm⁻¹). Aromatic C-H stretching and bending vibrations would also be present.
3.3.3. Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) at m/z 295, along with an isotope peak at m/z 297 (M+2) with an intensity of approximately one-third of the M+ peak, which is characteristic of a molecule containing one chlorine atom.
Structural Insights from a Crystalline Analog
While the crystal structure of this compound has not been reported, the crystal structure of a closely related compound, 6-Chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine , has been determined.[2] This provides valuable insights into the likely molecular geometry and packing of the target compound.
The study of this analog reveals that the triazine ring is essentially planar, and the p-tolyl groups are oriented at a significant dihedral angle to the triazine ring.[2] This steric hindrance can influence the reactivity of the remaining chlorine atom and the overall shape of the molecule.
The following diagram illustrates the workflow for determining the crystal structure of a compound like the analog mentioned.
Caption: General workflow for single-crystal X-ray diffraction.
Applications and Future Directions
This compound serves as a versatile intermediate for the synthesis of a wide array of functional molecules. The remaining chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of a third, different substituent. This makes it a valuable precursor for:
-
Drug Discovery: The synthesis of novel triazine-based compounds with potential therapeutic activities.
-
Materials Science: The development of new organic materials with tailored electronic and photophysical properties for applications in OLEDs and other organic electronic devices.
-
Agrochemicals: As a building block for new herbicides and pesticides.
The steric bulk and electronic nature of the p-tolyl groups can be strategically utilized to influence the properties and activity of the final products. Further research into the reactivity and derivatization of this compound is warranted to fully explore its potential in these and other fields.
Conclusion
This technical guide has summarized the currently available physical property data for this compound. While a complete experimental dataset is not yet publicly available, the provided information, including its known properties, a proposed synthetic route, and insights from a crystalline analog, offers a solid foundation for researchers working with this compound. As a key synthetic intermediate, a more thorough characterization of its physical and chemical properties would be a valuable contribution to the scientific community.
References
An In-depth Technical Guide to the Molecular Structure of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
This guide provides a comprehensive technical overview of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine, a key intermediate in the synthesis of functional materials and pharmacologically active compounds. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the molecule's structural characteristics, the underlying principles of its synthesis, and its potential for further chemical modification.
Introduction: The Significance of the Substituted 1,3,5-Triazine Scaffold
The 1,3,5-triazine ring is a privileged heterocyclic scaffold due to its versatile and predictable reactivity.[1] Its electron-deficient nature, a result of the three electronegative nitrogen atoms, makes the carbon atoms highly susceptible to nucleophilic attack.[1] This property is expertly exploited in the sequential and controlled substitution of chlorine atoms from inexpensive precursors like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[2] The ability to precisely introduce different functionalities by modulating reaction conditions, primarily temperature, allows for the creation of vast libraries of compounds with diverse applications.[1]
Derivatives of 1,3,5-triazine have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, making them a focal point in drug discovery programs.[3][4] Furthermore, their rigid and planar geometry, coupled with their electronic properties, has led to their use in the development of advanced materials, such as organic light-emitting diodes (OLEDs).[3] this compound serves as a crucial building block in this context, offering a reactive site for the introduction of a third, distinct substituent.
Molecular Structure and Physicochemical Properties
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄ClN₃ | [1] |
| Molecular Weight | 295.77 g/mol | [1] |
| Melting Point | 208 °C | [1] |
| Appearance | White to off-white crystalline solid | Inferred from[6] |
| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water | Inferred from[6] |
The core of the molecule is the planar 1,3,5-triazine ring. Attached to this ring are two para-tolyl groups and one chlorine atom. The tolyl groups, with their methyl substituents, introduce steric bulk and electronic effects that influence the molecule's conformation and reactivity.
Based on crystallographic data of the closely related 6-Chloro-N²,N⁴-di-p-tolyl-1,3,5-triazine-2,4-diamine, it is expected that the tolyl rings are not coplanar with the triazine ring due to steric hindrance. The dihedral angles between the triazine ring and the pendant tolyl rings are likely to be significant, impacting the overall three-dimensional shape of the molecule.[4]
Caption: 2D representation of this compound.
Synthesis and Reaction Mechanism
The synthesis of this compound is rooted in the principles of sequential nucleophilic aromatic substitution (SNAr) on a triazine core.[1] The process typically starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and readily available starting material.[2]
The SNAr Mechanism: A Stepwise Approach
The reactivity of the chlorine atoms on the triazine ring is temperature-dependent. The first substitution occurs at low temperatures (around 0 °C), the second at room temperature, and the third requires elevated temperatures.[1] This differential reactivity is the cornerstone of synthesizing asymmetrically substituted triazines. The introduction of an electron-donating aryl group, such as p-tolyl, deactivates the ring towards further substitution, making the subsequent replacement of chlorine atoms more challenging.[2]
Caption: Generalized workflow for the synthesis of substituted triazines.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from established methods for the synthesis of analogous 2-chloro-4,6-diaryl-1,3,5-triazines.[8]
Materials:
-
1,3,5-Trichloro-2,4,6-triazine (Cyanuric chloride)
-
p-Tolylboronic acid
-
Palladium catalyst (e.g., Ni(pcy₃)₂Cl₂)
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Tetrahydrofuran)
Procedure:
-
In a reaction flask, dissolve cyanuric chloride (1 equivalent), p-tolylboronic acid (2.2 equivalents), and the palladium catalyst in tetrahydrofuran.
-
Add an aqueous solution of potassium carbonate (2.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 70 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium catalyst is essential for the Suzuki coupling reaction between the chlorotriazine and the arylboronic acid.
-
Base: The base is required to activate the boronic acid and to neutralize the HCl produced during the reaction.
-
Temperature Control: Maintaining the reaction at a specific temperature is crucial for achieving selective di-substitution and preventing the formation of tri-substituted byproducts.
Spectroscopic Characterization (Predicted)
¹H NMR:
-
A singlet in the aromatic region corresponding to the protons on the tolyl rings.
-
A singlet in the aliphatic region corresponding to the methyl protons of the tolyl groups.
¹³C NMR:
-
Signals in the aromatic region for the carbon atoms of the triazine and tolyl rings.
-
A signal in the aliphatic region for the methyl carbons.
-
Distinct signals for the carbon atoms of the triazine ring, with the carbon attached to the chlorine atom appearing at a characteristic chemical shift.
Mass Spectrometry:
-
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (295.77 g/mol ).
-
A characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Applications and Future Directions
This compound is a valuable intermediate for the synthesis of a wide array of functional molecules. The remaining chlorine atom serves as a handle for introducing a third functional group through another nucleophilic substitution reaction. This allows for the creation of unsymmetrical triazine derivatives with tailored properties.
In Drug Discovery: The triazine scaffold is a common feature in many biologically active compounds.[3][4] By reacting this compound with various amines, alcohols, or thiols, novel derivatives can be synthesized and screened for potential therapeutic activities. The di-p-tolyl substitution provides a specific steric and electronic environment that can influence binding to biological targets.
In Materials Science: The rigid triazine core and the potential for creating extended conjugated systems make these compounds attractive for applications in organic electronics.[3] The di-p-tolyl derivative can be functionalized to create molecules with specific electronic properties for use as host materials in OLEDs or as components in other organic electronic devices.
The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of new molecules with significant potential in both medicine and materials science.
References
- 1. This compound CAS#: 21902-34-1 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C17H14ClN3) [pubchemlite.lcsb.uni.lu]
- 6. 2-Chloro-4,6-diphenyl-1,3,5-triazine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. 2-Chloro-4,6-diphenyl-1,3,5-triazine | C15H10ClN3 | CID 19698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]
solubility of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine in organic solvents
An In-depth Technical Guide to the Solubility of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively published, this document leverages structural analysis, principles of physical chemistry, and data from analogous triazine derivatives to establish a robust predictive framework for its behavior in various organic solvents. Furthermore, a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility is presented, designed to equip researchers, chemists, and drug development professionals with the necessary tools for its effective application in synthesis, formulation, and materials science.
Introduction: The Significance of this compound
The 1,3,5-triazine core is a foundational heterocyclic scaffold in modern chemistry, renowned for its utility in pharmaceuticals, agrochemicals, and advanced materials.[1] The reactivity of substituted chlorotriazines, in particular, allows for the controlled, sequential nucleophilic substitution of the chlorine atoms, making them exceptionally versatile building blocks.[2][3]
This compound (MW: 295.77 g/mol , M.P.: 208 °C) is a derivative of significant interest.[4] Its structure, featuring a central π-deficient triazine ring flanked by two electron-donating p-tolyl groups, creates a unique electronic and steric profile. Understanding and controlling its solubility is a critical prerequisite for any application, as it governs reaction kinetics, purification strategies (e.g., recrystallization), formulation development, and the fabrication of organic electronic materials.[5][6] This guide provides the foundational knowledge and practical methodologies to master this essential parameter.
Structural Analysis and Predicted Solubility Profile
The solubility of a compound is dictated by the interplay of its intermolecular forces with those of the solvent, a principle famously summarized as "like dissolves like."[7] The structure of this compound offers several key insights:
-
Nonpolar Character: The two p-tolyl groups are large, hydrophobic moieties that dominate the molecular surface. This suggests strong, favorable van der Waals and π-stacking interactions with nonpolar and aromatic solvents.[7][8]
-
Moderate Polarity: The electron-withdrawing nitrogen atoms of the triazine ring and the polar C-Cl bond introduce a moderate dipole moment. This allows for dipole-dipole interactions with polar aprotic solvents.
-
Limited Hydrogen Bonding: The molecule lacks hydrogen bond donors and possesses only weak hydrogen bond acceptors (the nitrogen atoms). Consequently, its solubility in polar protic solvents like water is expected to be extremely low, while solubility in alcohols will be driven primarily by dipole interactions rather than hydrogen bonding.[9]
Based on this analysis and data from structurally related compounds like 2-chloro-4,6-diphenyl-1,3,5-triazine[6][10], the following qualitative solubility profile is predicted.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |
|---|---|---|---|
| Aromatic | Toluene, Benzene, Xylenes | High | Strong π-stacking interactions between the tolyl groups and the aromatic solvent rings.[7] |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Favorable dipole-dipole interactions and dispersion forces. |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, N,N-Dimethylformamide (DMF) | Moderate to High | Dipole-dipole interactions between the solvent and the polar triazine core.[8] |
| Ethers | Diethyl Ether, 1,4-Dioxane | Moderate | Moderate dipole interactions and dispersion forces. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | Primarily dipole-dipole interactions; lack of strong hydrogen bonding limits solubility.[9] |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low to Insoluble | Insufficient intermolecular forces to overcome the crystal lattice energy of the solid solute.[8] |
| Aqueous | Water | Insoluble | The large hydrophobic structure prevents effective hydration.[10] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction to precise quantification, a robust experimental methodology is essential. The following protocol describes an isothermal equilibrium method, a gold standard for solubility measurement, coupled with High-Performance Liquid Chromatography (HPLC) for accurate concentration analysis.[5]
Causality in Experimental Design:
This protocol is designed as a self-validating system. The use of a gravimetrically confirmed excess of solute ensures that the resulting solution is truly saturated. Isothermal agitation for a prolonged period (24-48 hours) with sampling at multiple time points confirms that equilibrium has been reached. Finally, the use of a validated, specific HPLC method ensures that the measured concentration is accurate and free from interference from potential impurities or degradation products.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Accurately calibrate an analytical balance and HPLC system.
-
Ensure the purity of this compound via a preliminary analytical method (e.g., NMR or melting point).
-
Use HPLC-grade or equivalent high-purity organic solvents.
-
Prepare a series of calibration standards of the solute in the mobile phase to be used for HPLC analysis.
-
-
Equilibration:
-
Into several 4 mL glass vials, add a pre-weighed excess amount of the solid solute (e.g., 50 mg). The key is to ensure solid remains undissolved at equilibrium.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.
-
Securely cap the vials and place them in an orbital shaker or tumbling rotator within a temperature-controlled incubator set to the target temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the vials for a minimum of 24 hours to allow the system to reach equilibrium. For rigorous studies, samples can be taken at 24, 36, and 48 hours to confirm that the measured concentration is no longer changing.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a glass syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (PTFE or other solvent-compatible material) into a clean HPLC vial. This step is critical to remove all undissolved particulates.
-
Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC using a suitable stationary phase (e.g., C18 column) and a UV detector set to an appropriate wavelength for the solute.
-
-
Data Calculation:
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.
-
Using the peak area of the diluted sample and the equation from the calibration curve, calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the final solubility of this compound in the test solvent, typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination protocol.
References
- 1. teamchem.co [teamchem.co]
- 2. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 21902-34-1 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-chloro-4,6-diphenyl-1,3,5-triazine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 2-Chloro-4,6-diphenyl-1,3,5-triazine: properties, applications and safety_Chemicalbook [chemicalbook.com]
A Technical Guide to the Physicochemical Properties of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine, a key intermediate in organic synthesis. We will delve into its core physicochemical properties, specifically its melting and boiling points, and provide a validated experimental protocol for their determination. The causality behind experimental choices and the significance of these thermal properties in research and development are also explored.
Introduction to this compound
This compound (CAS No. 21902-34-1) is a heterocyclic compound featuring a triazine core. The 1,3,5-triazine ring is a stable aromatic system, and the presence of a reactive chlorine atom makes this molecule a versatile building block. The chlorine atom can be readily displaced by various nucleophiles, a characteristic that is extensively leveraged in the synthesis of more complex molecules.[1][2] Symmetrically substituted triazines, such as this one, are pivotal intermediates in the development of a range of functional materials. While its direct applications are primarily in synthetic chemistry, related chloro-diphenyl-triazine compounds are instrumental as intermediates for Organic Light-Emitting Diode (OLED) materials, specifically in the synthesis of electron transport materials.[3][4][5] Understanding the thermal behavior of this compound is therefore critical for its handling, purification, and subsequent reactions.
Core Physicochemical Properties
The melting and boiling points are fundamental physical constants that provide insights into the purity and thermal stability of a compound. For this compound, these values dictate the necessary conditions for storage, reaction, and purification.
| Property | Value | Source |
| CAS Number | 21902-34-1 | [6] |
| Molecular Formula | C₁₇H₁₄ClN₃ | [6][7] |
| Molecular Weight | 295.77 g/mol | [6] |
| Melting Point | 208 °C | [6] |
| Boiling Point | 496.5 ± 48.0 °C (Predicted) | [6] |
| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [6] |
The sharp melting point of 208 °C is indicative of a well-defined crystalline structure and high purity. The high boiling point, although a predicted value, suggests low volatility and significant thermal stability, making it suitable for reactions that require elevated temperatures.
Experimental Protocol: Melting Point Determination
The determination of an accurate melting point is a cornerstone technique for compound identification and purity assessment. The following protocol outlines the capillary method, a self-validating system for obtaining a precise melting range.
Principle of the Method
This method involves heating a small, powdered sample in a capillary tube within a calibrated apparatus. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow melting range (typically < 2 °C) is a strong indicator of high purity.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform heat transfer throughout the sample.
-
Tamp the open end of a capillary tube (sealed at one end) into the powder.
-
Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is ideal. Insufficient sample may be difficult to observe, while too much can lead to a broad, inaccurate melting range due to thermal gradients.
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Ensure the viewing lens is focused and the thermometer or temperature sensor is correctly positioned to accurately measure the temperature of the block.
-
-
Determination of Melting Range:
-
Begin heating the apparatus at a rapid rate (e.g., 10-15 °C per minute) to approach the expected melting point of 208 °C.[6]
-
Approximately 20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is critical to allow the system to reach thermal equilibrium, ensuring that the temperature of the sample and the thermometer are identical.
-
Record the temperature (T₁) at which the first signs of melting (the appearance of a liquid phase) are observed.
-
Continue heating slowly and record the temperature (T₂) at which the last solid particle melts, resulting in a completely clear liquid.
-
The observed melting range is T₁ - T₂.
-
-
Validation and Repetition:
-
Allow the apparatus to cool sufficiently before performing a second determination with a fresh sample and capillary tube. Re-melting a sample can lead to decomposition and an inaccurate reading.
-
The results should be reproducible within 1 °C for a pure compound.
-
Visualization of the Experimental Workflow
Caption: Workflow for Capillary Melting Point Determination.
Authoritative Grounding and Significance
The precise melting point of a synthetic intermediate like this compound is more than a physical constant; it is a critical quality attribute.
-
Identity Confirmation: The experimentally determined melting point can be compared against the literature value (208 °C) to confirm the identity of the synthesized compound.[6]
-
Purity Assessment: Impurities typically depress and broaden the melting range. A sharp, narrow range close to the literature value provides strong evidence of high purity, which is essential for subsequent steps in a synthetic pathway, particularly in drug development where impurity profiles are strictly controlled.
-
Reaction Condition Planning: Knowing the thermal stability, indicated by the melting and boiling points, allows researchers to define safe and effective temperature ranges for chemical reactions. For instance, nucleophilic substitution reactions on the triazine ring can be planned without risking thermal decomposition of the starting material. The synthesis of various 1,3,5-triazine derivatives often starts from cyanuric chloride and proceeds through sequential nucleophilic substitutions, which may require controlled heating.[1][2]
The predicted boiling point of 496.5 °C, while not experimentally verified in the available literature, suggests that the compound is not amenable to standard distillation techniques and would likely decompose at such high temperatures. This information guides researchers toward purification methods more suitable for high-melting solids, such as recrystallization.[8]
References
- 1. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]
- 5. 2-chloro-4,6-diphenyl-1,3,5-triazine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound CAS#: 21902-34-1 [m.chemicalbook.com]
- 7. PubChemLite - this compound (C17H14ClN3) [pubchemlite.lcsb.uni.lu]
- 8. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
Spectroscopic Blueprint of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine: A Technical Guide for Researchers
Introduction: The Significance of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, owing to its planar structure, thermal stability, and versatile reactivity. The title compound, this compound, combines this robust core with two p-tolyl substituents, which can enhance solubility in organic solvents and introduce sites for further functionalization. The chloro-substituent provides a reactive handle for subsequent nucleophilic substitution reactions, making it a valuable building block for creating a diverse library of derivatives. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this intermediate, ensuring the success of downstream applications.
Synthesis and Spectroscopic Characterization Workflow
The synthesis of this compound can be approached through a Friedel-Crafts reaction, a cornerstone of aromatic chemistry. This method provides a reliable route to aryl-substituted triazines.
Proposed Synthetic Protocol: Friedel-Crafts Acylation
A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts reaction of cyanuric chloride with toluene.[1][2][3]
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) to an excess of dry toluene, which serves as both the reactant and the solvent.
-
Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add cyanuric chloride (1.0 equivalent) portion-wise to the stirred suspension.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure this compound.
dot graph TD { A[Start: Cyanuric Chloride + Toluene] --> B{Friedel-Crafts Reaction with AlCl₃}; B --> C[Reaction Work-up and Extraction]; C --> D[Purification by Chromatography/Recrystallization]; D --> E{Pure this compound}; E --> F[Spectroscopic Analysis]; subgraph Spectroscopic Analysis F --> G[NMR]; F --> H[IR]; F --> I[Mass Spec]; end }
Caption: Synthetic and Analytical Workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
Due to the absence of published experimental NMR spectra for this compound, the following predictions are based on the known spectra of the closely related 2,4,6-tri(p-tolyl)-1,3,5-triazine and the established electronic effects of a chloro-substituent on the triazine ring.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 8.7 | Doublet | 4H | Aromatic Protons (ortho to triazine) |
| ~7.3 - 7.5 | Doublet | 4H | Aromatic Protons (meta to triazine) |
| ~2.4 - 2.5 | Singlet | 6H | Methyl Protons (-CH₃) |
Interpretation of the Expected ¹H NMR Spectrum:
-
The aromatic protons on the p-tolyl rings are expected to appear as two distinct doublets, characteristic of a para-substituted benzene ring.
-
The protons ortho to the electron-withdrawing triazine ring are expected to be deshielded and resonate at a lower field (~8.5 - 8.7 ppm).
-
The protons meta to the triazine ring will be at a higher field (~7.3 - 7.5 ppm).
-
The six equivalent protons of the two methyl groups are expected to appear as a sharp singlet at approximately 2.4 - 2.5 ppm.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~171 - 173 | C atoms of the triazine ring attached to p-tolyl groups |
| ~168 - 170 | C atom of the triazine ring attached to the Cl atom |
| ~142 - 144 | Quaternary C atoms of the p-tolyl rings (para to triazine) |
| ~133 - 135 | Quaternary C atoms of the p-tolyl rings (ipso to triazine) |
| ~129 - 131 | Aromatic CH carbons (meta to triazine) |
| ~128 - 130 | Aromatic CH carbons (ortho to triazine) |
| ~21 - 22 | Methyl C atoms (-CH₃) |
Interpretation of the Expected ¹³C NMR Spectrum:
-
The carbon atoms of the triazine ring are expected to resonate at the lowest field due to the electronegativity of the nitrogen atoms. The carbon atom bonded to the chlorine will likely be at a slightly different chemical shift compared to the two carbons bonded to the p-tolyl groups.
-
The quaternary carbons of the p-tolyl rings will be distinguishable, with the carbon bearing the methyl group appearing at a lower field than the carbon attached to the triazine ring.
-
The aromatic CH carbons will show two distinct signals.
-
The methyl carbons will appear at a high field, consistent with sp³ hybridized carbons.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
The IR spectrum will reveal the characteristic vibrational modes of the functional groups present in this compound. The predicted frequencies are based on established correlations for substituted triazines.[4][5][6]
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3020 | Medium | Aromatic C-H stretch |
| ~2920 - 2850 | Medium | Methyl C-H stretch |
| ~1580 - 1550 | Strong | Triazine ring C=N stretching |
| ~1500 - 1480 | Strong | Aromatic C=C stretching |
| ~1400 - 1380 | Medium | Triazine ring stretching |
| ~820 - 800 | Strong | Para-disubstituted benzene C-H out-of-plane bending |
| ~750 - 700 | Medium-Strong | C-Cl stretch |
Interpretation of the Expected IR Spectrum:
-
The spectrum will be dominated by strong absorptions corresponding to the triazine ring stretching vibrations in the 1600-1350 cm⁻¹ region.
-
The presence of the p-tolyl groups will be confirmed by the aromatic C-H stretching above 3000 cm⁻¹, the aromatic C=C stretching around 1500 cm⁻¹, and the strong out-of-plane C-H bending vibration characteristic of para-substitution around 820-800 cm⁻¹.
-
The C-Cl stretching vibration is expected to appear in the fingerprint region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction and present the data as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through fragmentation patterns. The predicted mass spectral data is based on the compound's molecular formula (C₁₇H₁₄ClN₃).[7]
Expected Mass Spectral Data
| m/z Value | Assignment |
| 295.0876 | [M]⁺ (for ³⁵Cl isotope) |
| 297.0847 | [M+2]⁺ (for ³⁷Cl isotope) |
| 296.0954 | [M+H]⁺ (for ³⁵Cl isotope) |
| 298.0925 | [M+H+2]⁺ (for ³⁷Cl isotope) |
Interpretation of the Expected Mass Spectrum:
-
The molecular ion peak ([M]⁺) should be observed at m/z 295, corresponding to the molecule with the ³⁵Cl isotope.
-
A characteristic isotopic pattern for a chlorine-containing compound will be evident, with an [M+2]⁺ peak at m/z 297, having an intensity of approximately one-third of the [M]⁺ peak, corresponding to the ³⁷Cl isotope.
-
Common fragmentation pathways for chloro-triazines may involve the loss of a chlorine radical, a tolyl group, or cleavage of the triazine ring.[8][9][10]
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.
-
Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition: Record the mass spectrum, plotting relative abundance against the mass-to-charge ratio (m/z).
dot graph TD { A[Sample Introduction] --> B{Ionization}; subgraph Ionization B --> C[Electron Ionization (EI)]; B --> D[Electrospray Ionization (ESI)]; end C --> E[Fragmentation]; D --> F[Molecular Ion]; E --> G[Mass Analysis]; F --> G; G --> H[Detection and Spectrum Generation]; }
Caption: Mass Spectrometry Analytical Workflow.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed protocols and expected spectral data for NMR, IR, and Mass Spectrometry are intended to serve as a valuable resource for researchers working with this compound. By understanding the expected spectroscopic fingerprint, scientists can confidently verify the synthesis of this important intermediate and proceed with their research and development endeavors with a higher degree of certainty and scientific rigor.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [kb.osu.edu]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines | Semantic Scholar [semanticscholar.org]
- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. Synthesizing data from analogous compounds and the well-established chemistry of chlorotriazines, this document offers a framework for maintaining the integrity of this valuable research compound. The guide delves into the chemical nature of the triazine core, the reactivity of the C-Cl bond, and the influence of environmental factors on its stability. It further provides actionable protocols for storage and handling to ensure its suitability for long-term experimental use.
Introduction: The Chemical Landscape of this compound
This compound belongs to the s-triazine class of heterocyclic compounds. The 1,3,5-triazine ring is an aromatic system characterized by its thermal stability. However, the presence of a chlorine atom on this ring introduces a site of reactivity, making the molecule susceptible to nucleophilic substitution. The two p-tolyl groups, with their electron-donating methyl substituents, influence the electronic properties of the triazine ring and, consequently, the reactivity of the chloro group. Understanding this interplay is crucial for predicting and mitigating potential degradation. While specific stability data for this exact molecule is not extensively published, a robust understanding can be built upon the known behavior of structurally similar chlorotriazines.
Foundational Principles of Stability: A Mechanistic Perspective
The stability of this compound is primarily dictated by the lability of the carbon-chlorine bond. The principal degradation pathways for chlorotriazines are hydrolysis and photodegradation.
Hydrolytic Stability
Acid catalysis can also play a role in the hydrolysis of chlorotriazines.[1] Therefore, exposure to both acidic and basic conditions, in the presence of moisture, should be minimized to prevent the formation of the corresponding hydroxy-triazine impurity.
Photochemical Stability
Triazine herbicides are known to undergo photodegradation upon exposure to UV radiation.[2] The primary photochemical reactions for chlorotriazines include dechlorination and dealkylation.[2] For this compound, exposure to light, particularly in the UV spectrum, could lead to the cleavage of the C-Cl bond, generating radical species that can participate in a cascade of secondary reactions, ultimately leading to a complex mixture of degradation products.
Thermal Stability
The s-triazine ring itself is known for its high thermal stability.[3] Studies on various substituted triazines have demonstrated their resistance to thermal decomposition at elevated temperatures.[3][4] While the substituents on the ring can influence the overall thermal profile, it is expected that this compound will be stable under typical laboratory storage and handling temperatures. However, prolonged exposure to high temperatures should be avoided as it can accelerate other degradation pathways, such as hydrolysis if moisture is present.
Recommended Storage and Handling Protocols
Based on the chemical principles outlined above and drawing from safety data sheets of analogous compounds, the following storage and handling protocols are recommended to ensure the long-term stability and purity of this compound.
General Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To minimize the rate of potential hydrolytic and other degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent exposure to atmospheric moisture and oxygen, which can participate in degradation reactions. |
| Light | Protect from light. Store in an amber vial or a light-blocking container. | To prevent photodegradation. |
| Container | Keep container tightly closed. | To prevent the ingress of moisture and air. |
This table summarizes the key storage recommendations for maintaining the stability of this compound.
Incompatible Materials
To prevent unintentional reactions and degradation, this compound should be stored away from the following:
-
Strong Oxidizing Agents: Can potentially react with the triazine ring or the tolyl substituents.
-
Strong Acids and Bases: Can catalyze hydrolysis of the chloro group.
-
Water/Moisture: A key reactant in the hydrolysis degradation pathway.
Handling Precautions
When handling this compound, standard laboratory safety practices should be followed. Based on the Safety Data Sheet for the analogous compound, 2-Chloro-4,6-bis(phenyl-d5)-1,3,5-triazine, the following personal protective equipment (PPE) is recommended:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Lab coat.
Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.
Experimental Workflow: Monitoring Compound Stability
For critical applications, it is advisable to periodically assess the purity of stored this compound. A straightforward approach involves High-Performance Liquid Chromatography (HPLC) analysis.
Step-by-Step HPLC Purity Assessment
-
Standard Preparation: Prepare a stock solution of a known concentration of a reference standard of this compound in a suitable solvent (e.g., acetonitrile or tetrahydrofuran).
-
Sample Preparation: Prepare a solution of the stored sample at the same concentration as the standard.
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a mobile phase gradient of water and acetonitrile (with 0.1% formic acid or another suitable modifier to ensure good peak shape).
-
Set the UV detector to a wavelength where the compound has a strong absorbance.
-
-
Data Analysis:
-
Compare the chromatogram of the stored sample to that of the reference standard.
-
The appearance of new peaks in the sample chromatogram indicates the presence of degradation products.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Caption: Workflow for monitoring the stability of this compound.
Logical Framework for Degradation
The primary degradation pathways for this compound can be visualized as a series of potential transformations.
Caption: Potential degradation pathways for this compound.
Conclusion
While this compound is expected to be a relatively stable compound due to its aromatic triazine core, its long-term integrity hinges on mitigating the reactivity of the chloro substituent. The primary threats to its stability are hydrolysis and photodegradation. By adhering to the storage and handling protocols outlined in this guide—namely, storing the compound in a cool, dark, dry, and inert environment—researchers can significantly extend its shelf life and ensure the reliability of their experimental results. Regular purity assessment via techniques such as HPLC is recommended for quality control in sensitive applications.
References
- 1. 784. The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. UV and temperature effects on chloroacetanilide and triazine herbicides degradation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 4. soc.chim.it [soc.chim.it]
An In-depth Technical Guide to the Safe Handling of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
Section 1: Introduction & Scope
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine is a versatile heterocyclic compound whose utility is anchored in the reactivity of its triazine core. The presence of a displaceable chlorine atom makes it a valuable intermediate for the synthesis of more complex molecules through nucleophilic substitution.[1][2] Its applications are found in diverse fields, from the development of specialty polymers to its use as a scaffold in medicinal chemistry and a precursor for advanced materials in organic electronics.[3][4]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of safety data to provide a framework for risk assessment and safe handling rooted in the chemical principles of the molecule. The protocols herein are built on the pillars of established laboratory safety standards, data from close structural analogues, and an understanding of the compound's reactivity. The primary objective is to empower the scientist with the knowledge to handle this reagent safely and effectively, minimizing exposure risk while maximizing its synthetic potential.
Section 2: Chemical and Physical Properties
A precise understanding of a compound's physical properties is the foundation of its safe handling and use. The data for this compound is summarized below.
| Property | Value | Source(s) |
| CAS Number | 21902-34-1 | [3][5] |
| Molecular Formula | C₁₇H₁₄ClN₃ | [3][5] |
| Molecular Weight | 295.77 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 205 - 209 °C | [3][5] |
| Purity | Typically ≥ 98% | [3] |
| Storage | Store at room temperature in a dry place | [3] |
Section 3: Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, a robust risk assessment can be constructed by evaluating data from structurally similar triazine compounds, such as 2-Chloro-4,6-diphenyl-1,3,5-triazine and 2-Chloro-4,6-dimethoxy-1,3,5-triazine. The shared 2-chloro-1,3,5-triazine core dictates a common reactivity and toxicological profile that must be respected.
Primary Routes of Exposure:
-
Inhalation: Inhaling fine dust particles can cause respiratory tract irritation.[6][7][8]
-
Skin Contact: The compound may cause skin irritation and potentially lead to an allergic skin reaction in sensitive individuals.[6][9]
-
Eye Contact: Direct contact with dust can cause serious eye irritation or damage.[6][7][9]
-
Ingestion: The compound is presumed to be harmful if swallowed, based on data from its analogues.[6][7]
Anticipated Hazard Profile (Based on Analogues):
| Hazard Classification | Description | Rationale / Source(s) |
| Acute Toxicity, Oral | Harmful if swallowed. | Analogue data suggests potential for systemic effects upon ingestion.[6][7] |
| Skin Irritation | Causes skin irritation. | A common characteristic of chlorinated triazines.[9] |
| Eye Irritation/Damage | Causes serious eye irritation/damage. | Particulate matter can be abrasive; chemical reactivity exacerbates this.[7][9] |
| Skin Sensitization | May cause an allergic skin reaction. | Sensitization is a known risk for some triazine derivatives.[6][7] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of dust can irritate the mucous membranes of the respiratory system.[6][7] |
Chronic Health Effects: There is limited evidence regarding the long-term effects of this specific molecule. However, some triazine derivatives have been associated with cumulative health effects, and long-term exposure to respiratory irritants can lead to more serious airway diseases.[8] Therefore, minimizing exposure is paramount.
Section 4: Safe Handling and Storage Protocols
A multi-layered approach combining engineering controls, appropriate personal protective equipment, and meticulous work practices is essential for safety.
Engineering Controls
The primary engineering control is to minimize the generation and inhalation of airborne dust.
-
Chemical Fume Hood: All weighing and manipulation of the solid compound should be performed inside a certified chemical fume hood. This is the most effective way to contain dust and prevent respiratory exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[10][11]
Personal Protective Equipment (PPE)
PPE is the user's last line of defense and should be selected based on the identified risks.
| PPE Type | Specification | Purpose |
| Hand Protection | Nitrile gloves, tested according to EN 374. | Prevents skin contact, irritation, and potential sensitization.[9][11] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne dust particles.[9][11] |
| Body Protection | A buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required if handling large quantities or if engineering controls are insufficient to control dust. | Prevents inhalation of fine particles.[10] |
Standard Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment (spatulas, weigh boats, glassware).
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weighing: Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount of the solid to a weigh boat. Avoid any actions that could generate dust, such as dropping or tapping the container unnecessarily.
-
Transfer: Promptly transfer the weighed solid to the reaction vessel.
-
Closure: Securely close the main container immediately after use.
-
Cleanup: Decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.
-
Doff PPE: Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[9][11]
Storage Requirements
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
-
Keep it segregated from incompatible materials, particularly strong oxidizing agents.[7]
-
Ensure the storage location is accessible only to authorized personnel.[10]
Section 5: Reactivity and Stability Profile
Understanding the chemical behavior of this compound is key to its safe use in synthesis.
-
Stability: The compound is stable under normal storage conditions.[7]
-
Reactivity: The molecule's primary reactive site is the carbon atom bonded to the chlorine. The electron-withdrawing nature of the triazine ring makes this carbon highly susceptible to nucleophilic attack, and the chlorine atom is an excellent leaving group. This reactivity is the basis for its utility as a synthetic building block, allowing for the introduction of various functional groups (e.g., via reaction with amines, alcohols, or thiols).[1][12][13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[7]
References
- 1. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]
- 5. This compound CAS#: 21902-34-1 [m.chemicalbook.com]
- 6. 2-Chloro-4,6-diphenyl-1,3,5-triazine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. carlroth.com [carlroth.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
Mastering the Chloro Group on the Triazine Ring: A Guide to Controlled Reactivity and Synthetic Strategy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,5-triazine (s-triazine) scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its rigid structure and versatile functionalization potential.[1][2] The key to unlocking this potential lies in understanding and controlling the reactivity of its chlorinated precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. This guide provides an in-depth exploration of the core principles governing the reactivity of the chloro groups on the triazine ring. We will dissect the mechanistic underpinnings of the sequential nucleophilic aromatic substitution (SNAr), detail the critical factors that allow for selective mono-, di-, and tri-substitution, and provide field-proven experimental protocols. This document is intended for researchers and drug development professionals seeking to leverage the unique, temperature-dependent reactivity of chlorotriazines for the rational design and synthesis of novel molecular entities.[3]
The s-Triazine Core: An Electron-Deficient Scaffold Primed for Nucleophilic Attack
Unlike electron-rich aromatic systems like benzene, which favor electrophilic substitution, the s-triazine ring is profoundly electron-deficient. This is a direct consequence of the presence of three highly electronegative nitrogen atoms, which inductively withdraw electron density from the ring carbons.[4] This inherent electronic property makes the carbon atoms highly electrophilic and exceptionally susceptible to attack by nucleophiles.
The attachment of three chlorine atoms to these carbons in cyanuric chloride further amplifies this effect. The strong inductive-withdrawing nature of chlorine exacerbates the electron deficiency, making cyanuric chloride a highly reactive electrophile.[5] Consequently, the primary reaction pathway for the functionalization of cyanuric chloride is the Nucleophilic Aromatic Substitution (SNAr) mechanism, a process that is often difficult to achieve on typical chlorinated benzenes.[4][6]
The Cornerstone of Control: Temperature-Dependent Sequential Reactivity
The synthetic utility of cyanuric chloride stems from the differential reactivity of its three chlorine atoms. Each successive substitution of a chlorine atom by an electron-donating nucleophile (such as an amine or alkoxide) introduces electron density back into the triazine ring. This progressively deactivates the ring towards further nucleophilic attack.[1] As a result, harsher reaction conditions are required for each subsequent substitution, a principle that allows for remarkable synthetic control.[1][7]
This stepwise reactivity is the single most important concept for any scientist working with this scaffold. It allows for the selective and sequential introduction of different nucleophiles, enabling the construction of complex, unsymmetrically substituted triazines from a simple, inexpensive starting material.[3][8]
General Reactivity Profile:
-
First Substitution (Monosubstitution): The first chlorine is highly reactive and can be displaced by most nucleophiles at low temperatures, typically between 0-5°C .[2][9]
-
Second Substitution (Disubstitution): The second chlorine is less reactive due to the electron-donating effect of the first substituent. Its displacement generally requires elevated temperatures, often in the range of room temperature to 50°C .[2][5]
-
Third Substitution (Trisubstitution): The final chlorine is the most difficult to replace. Driving this reaction to completion often requires forcing conditions, such as heating to reflux temperatures (80-100°C or higher) .[1][2]
The following diagram illustrates this fundamental workflow for creating diverse triazine derivatives.
Caption: Sequential substitution workflow on cyanuric chloride.
Dissecting the SNAr Mechanism on the Triazine Ring
The substitution reaction proceeds via a two-step addition-elimination pathway. Computational and experimental studies suggest this process is concerted, where the nucleophilic addition and dissociation of the leaving group occur in a single step, passing through a high-energy transition state that resembles a Meisenheimer complex.[7]
-
Nucleophilic Attack: An electron-rich nucleophile attacks one of the electron-deficient carbon atoms of the triazine ring.
-
Formation of the Transition State: This attack forms a transient, negatively charged tetrahedral intermediate, often referred to as a Meisenheimer-like complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the ring.
-
Elimination of Leaving Group: Aromaticity is restored by the expulsion of the chloride ion, a good leaving group, yielding the substituted triazine product.
Caption: The SNAr addition-elimination mechanism.
The energy barrier for this reaction increases with each substitution. Computational studies have shown a consistent and progressive increase in the barrier height: ~2–8 kcal/mol for the first step, rising to ~9–15 kcal/mol for the second, and exceeding 15 kcal/mol for the third substitution.[7] This provides a quantitative explanation for the experimentally observed need for increasing temperatures.[7]
Key Factors Influencing Reactivity
Beyond temperature, several other parameters must be carefully controlled to achieve the desired outcome.
| Factor | Influence on Reactivity & Selectivity | Causality and Field-Proven Insights |
| Nucleophile Strength | Stronger nucleophiles react faster and at lower temperatures. The general order of reactivity is: Aliphatic Amines > Aromatic Amines > Alkoxides/Phenoxides > Thiols .[1][10] | The nucleophilicity of the attacking species is a primary determinant of the reaction rate. Highly basic and less sterically hindered aliphatic amines are potent nucleophiles that can often displace the first chlorine below 0°C. Less nucleophilic aromatic amines or phenoxides may require slightly elevated temperatures for the same transformation. |
| Base/Acid Scavenger | Essential for neutralizing the HCl generated during the reaction. Common bases include NaHCO₃, K₂CO₃, NaOH, or tertiary amines like DIPEA.[2][9] | The SNAr reaction liberates one equivalent of HCl. Failure to neutralize this acid will protonate the nucleophile (especially amines), rendering it non-nucleophilic and halting the reaction. The choice of base can also influence solubility and reaction rate. An aqueous bicarbonate or carbonate solution is common for the first substitution as the product often precipitates, simplifying isolation.[2] |
| Solvent System | Affects the solubility of reagents and can influence reaction rates. Common solvents include acetone, THF, dioxane, and mixed aqueous systems.[9][11] | For the initial substitution, a fine suspension of cyanuric chloride in an acetone/ice-water mixture is highly effective.[2] This provides a large surface area for the reaction while maintaining the requisite low temperature. For subsequent, higher-temperature reactions, organic solvents like THF or dioxane are preferred to ensure all components remain in solution.[9] |
| Steric Hindrance | Bulky nucleophiles or substituents already on the triazine ring can slow the reaction rate. | Steric hindrance can make it more difficult for the nucleophile to approach the electrophilic carbon center. In some cases, more hindered amines may require higher temperatures to achieve substitution compared to less hindered counterparts under identical conditions.[8] |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process checks and clear endpoints.
Protocol 1: Selective Monosubstitution with an Amine
-
Objective: To synthesize a 2-amino-4,6-dichloro-1,3,5-triazine.
-
Rationale: This protocol uses a low temperature (0-5°C) to exploit the high reactivity of the first chlorine while leaving the other two untouched. An aqueous base is used to neutralize HCl as it forms.
-
Methodology:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add cyanuric chloride (1.0 eq, e.g., 9.2 g, 0.05 mol) and acetone (50 mL).
-
Cool the resulting solution to 0-5°C in an ice-salt bath with vigorous stirring. A fine white suspension may form.
-
In a separate beaker, dissolve the amine nucleophile (1.0 eq) and sodium bicarbonate (NaHCO₃, 1.1 eq) in water.
-
Add the aqueous amine/base solution dropwise to the stirred cyanuric chloride suspension over 1-2 hours, ensuring the internal temperature does not exceed 5°C.[9]
-
Validation Check: Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting cyanuric chloride spot should gradually be replaced by a single, lower Rf product spot.
-
After the addition is complete, continue stirring at 0-5°C for an additional 2 hours or until TLC confirms the complete consumption of the starting material.
-
Pour the reaction mixture onto crushed ice (200 g). The product will precipitate as a white solid.
-
Isolate the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. The product is often pure enough for the next step without further purification.
-
Protocol 2: Unsymmetrical Disubstitution
-
Objective: To introduce a second, different nucleophile onto the mono-substituted core.
-
Rationale: This protocol leverages the decreased reactivity of the second chlorine by increasing the temperature to the room temperature to 40°C range. An organic-soluble base and solvent are used for homogeneity at higher temperatures.
-
Methodology:
-
Dissolve the 2-amino-4,6-dichloro-1,3,5-triazine from Protocol 1 (1.0 eq) in a suitable solvent like THF or acetone (approx. 10 mL per gram of starting material).
-
Add the second nucleophile (1.05 eq) to the solution.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).[9]
-
Warm the reaction mixture to a temperature between 30-40°C and stir.
-
Validation Check: Monitor the reaction by TLC. The disappearance of the mono-substituted starting material and the appearance of a new, single product spot indicates a successful reaction. The reaction may take 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure 2,4-disubstituted-6-chloro-1,3,5-triazine.
-
Applications in Drug Discovery & Beyond
The ability to precisely control the stepwise functionalization of the triazine core is of immense value in drug discovery.[12][13] It allows for the creation of large, diverse chemical libraries for screening by systematically varying the nucleophiles (R1, R2, and R3). This "privileged scaffold" is found in numerous approved drugs, including anticancer agents and kinase inhibitors, where the different substituents are precisely positioned to interact with specific pockets in a biological target.[1][13][14]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Mixture of mono-, di-, and tri-substituted products | Poor temperature control; reaction temperature was too high for the desired level of substitution. | Maintain strict temperature control. For monosubstitution, ensure the temperature never rises above 5°C. Use a slower addition rate for the nucleophile. |
| Low or no conversion | 1. Insufficient base. 2. Weak nucleophile. 3. Reagents/solvents are not dry (for moisture-sensitive reactions). | 1. Ensure at least one equivalent of base is used per substitution. 2. For weak nucleophiles, increase the reaction temperature and/or reaction time. 3. Use anhydrous solvents and reagents. Cyanuric chloride can hydrolyze to cyanuric acid, especially with heating.[4] |
| Formation of cyanuric acid | Presence of water, especially at elevated temperatures. | Ensure all glassware, solvents, and non-aqueous reagents are thoroughly dried before use. |
Conclusion
The reactivity of the chloro groups on the triazine ring is governed by a predictable and controllable set of electronic principles. The powerful, temperature-dependent SNAr mechanism allows for the selective and sequential substitution of its three chlorine atoms. By mastering the interplay between temperature, nucleophile choice, solvent, and base, researchers can unlock the full synthetic potential of this versatile scaffold. This control is fundamental to the efficient construction of complex molecules, providing a robust platform for innovation in drug discovery, materials science, and beyond.
References
- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. troindia.in [troindia.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chegg.com [chegg.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine in Organic Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine, a versatile reagent in modern organic synthesis. We will delve into its synthesis, mechanism of action, and key applications, with a primary focus on its role as a powerful coupling agent for amide bond formation. The protocols provided herein are designed to be robust and reproducible, offering insights into the causality behind experimental choices to ensure scientific integrity.
Introduction to this compound
This compound belongs to the family of s-triazines, which are six-membered heterocyclic aromatic rings containing three nitrogen atoms. The presence of a chlorine atom on the triazine core makes it an excellent electrophile, susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis. The p-tolyl substituents modulate the electronic properties and steric environment of the triazine ring, influencing its reactivity and solubility.
While structurally similar to more commonly used chlorotriazine derivatives like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the di-p-tolyl analogue offers a unique combination of reactivity and lipophilicity, which can be advantageous in specific synthetic contexts.
Key Properties:
| Property | Value |
| Molecular Formula | C₁₇H₁₄ClN₃ |
| CAS Number | 21902-34-1[1] |
| Appearance | Typically an off-white to white solid |
| Solubility | Generally soluble in common organic solvents like THF, DCM, and DMF |
Synthesis of this compound
The synthesis of 2-chloro-4,6-di-substituted-1,3,5-triazines generally starts from the inexpensive and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The differential reactivity of the three chlorine atoms, which decreases with each successive substitution, allows for a controlled, stepwise introduction of substituents.
The synthesis of the di-p-tolyl derivative can be achieved via a Friedel-Crafts-type reaction between cyanuric chloride and toluene. Alternatively, a more controlled approach involves the sequential substitution of the chlorine atoms.
Conceptual Synthesis Workflow:
Caption: Synthesis of this compound.
Core Application: Amide and Peptide Bond Formation
The primary application of this compound in organic synthesis is as a highly efficient coupling reagent for the formation of amide and peptide bonds. It serves as a powerful activating agent for carboxylic acids, converting them into highly reactive intermediates that readily couple with amines.
The activation of a carboxylic acid by this compound is a multi-step process that requires the presence of a tertiary amine base, such as N-methylmorpholine (NMM).
-
Formation of the Triazinylammonium Salt: The tertiary amine attacks the electrophilic carbon of the chlorotriazine, displacing the chloride ion to form a quaternary triazinylammonium salt. This is often the rate-determining step.
-
Formation of the Active Ester: The carboxylate, formed by the deprotonation of the carboxylic acid by the tertiary amine, then attacks the activated triazinylammonium salt. This results in the formation of a highly reactive "superactive" triazinyl ester and the regeneration of the tertiary amine.
-
Nucleophilic Acyl Substitution: The amine nucleophile attacks the carbonyl carbon of the active ester, leading to the formation of the desired amide bond and the release of the hydroxylated triazine byproduct.
Mechanism of Amide Bond Formation:
Caption: Mechanism of amide bond formation.
This protocol provides a general guideline for the synthesis of an amide from a carboxylic acid and an amine using this compound. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
This compound (1.1 eq)
-
N-methylmorpholine (NMM) (2.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Add N-methylmorpholine (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.1 eq) to the mixture. Stir for an additional 10-15 minutes to allow for the pre-activation of the carboxylic acid.
-
In a separate flask, dissolve the amine (1.0 - 1.2 eq) in a minimal amount of the same anhydrous solvent.
-
Add the amine solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Self-Validating System and Causality:
-
Use of NMM: NMM serves a dual purpose: it acts as a base to deprotonate the carboxylic acid, forming the nucleophilic carboxylate, and it catalyzes the formation of the highly reactive triazinylammonium salt. An excess is used to ensure both processes proceed efficiently.
-
Pre-activation: Allowing the carboxylic acid, NMM, and the triazine reagent to stir together before the addition of the amine ensures the formation of the active ester in high concentration, leading to a more efficient coupling reaction upon introduction of the amine.
-
Anhydrous Conditions: The intermediates, particularly the triazinylammonium salt and the active ester, are sensitive to moisture. Hydrolysis will lead to the formation of the corresponding carboxylic acid and reduce the overall yield of the amide.
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere is good practice to prevent any potential side reactions with atmospheric components, especially with sensitive substrates.
Other Applications in Organic Synthesis
Beyond amide bond formation, this compound and its analogues are valuable intermediates in other synthetic transformations.
Similar to amide synthesis, the triazinyl active ester can be intercepted by an alcohol nucleophile to form an ester. This reaction is particularly useful for the esterification of sterically hindered carboxylic acids or alcohols.
Triazine-based compounds are of significant interest in materials science due to their planar structure, thermal stability, and electronic properties.[2] 2-Chloro-4,6-diaryl-1,3,5-triazines serve as key building blocks for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs), particularly as electron-transport or host materials.[3][4] The chloro-substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce further functionalities and build up larger, conjugated systems.
Application Workflow:
Caption: Key applications of the triazine reagent.
Conclusion
This compound is a potent and versatile reagent for organic synthesis. Its primary utility lies in the efficient activation of carboxylic acids for the formation of amides and esters, offering a reliable method for constructing these crucial functional groups. Furthermore, its role as a synthetic intermediate for advanced materials highlights its broader importance in chemical sciences. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, with a strong emphasis on the principles of scientific integrity and reproducibility.
References
The Versatile Scaffold: Applications of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine in Medicinal Chemistry
Introduction: The 1,3,5-Triazine Core as a Privileged Structure
In the landscape of medicinal chemistry, the 1,3,5-triazine (or s-triazine) ring is recognized as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, thereby serving as a versatile template for the development of novel therapeutic agents. The triazine core is a six-membered aromatic heterocycle containing three nitrogen atoms, which imbue it with unique electronic properties. These properties make the carbon atoms susceptible to nucleophilic attack, a feature that is masterfully exploited in drug design.[1][2]
Among the vast family of triazine derivatives, 2-chloro-4,6-diaryl-1,3,5-triazines stand out as particularly valuable intermediates. The single chlorine atom acts as an excellent and selectively addressable leaving group, allowing for the precise, stepwise introduction of various functionalities. This guide focuses on a specific, yet highly promising member of this class: 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine . The presence of the p-tolyl groups provides a degree of lipophilicity and specific steric bulk that can be advantageous for target engagement and pharmacokinetic properties. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of this versatile building block.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 21902-34-1 | [3] |
| Molecular Formula | C₁₇H₁₄ClN₃ | [3] |
| Molecular Weight | 295.8 g/mol | [3] |
| Appearance | White to off-white powder/crystal | [4] |
| Purity | >98.0% (GC) | [4] |
| Melting Point | 205.0 to 209.0 °C | [4] |
PART 1: Synthesis of the Core Scaffold
The synthesis of this compound can be approached in a few ways, with the most common being the reaction of a Grignard reagent with cyanuric chloride or, more directly, with cyanogen chloride. The latter approach offers a direct route to the di-substituted product.
Protocol 1: Synthesis from Cyanogen Chloride and p-Tolylmagnesium Bromide
This protocol is adapted from established procedures for the synthesis of related 2-chloro-4,6-diaryl-1,3,5-triazines.[5] It involves the preparation of a Grignard reagent from p-bromotoluene, which is then reacted with cyanogen chloride.
Causality: The Grignard reagent, p-tolylmagnesium bromide, acts as a potent carbon nucleophile. Cyanogen chloride, while highly reactive, allows for a more controlled reaction to form the di-substituted triazine ring directly, compared to the stepwise substitution of cyanuric chloride which can sometimes lead to mixtures of mono-, di-, and tri-substituted products.
Caption: Workflow for the synthesis of the target compound.
Materials:
-
4-Bromotoluene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyanogen chloride (handle with extreme caution in a fume hood)
-
Hydrochloric acid (1 M)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Grignard Reagent Preparation:
-
Activate magnesium turnings (2.2 eq) in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon) with a crystal of iodine.
-
Add anhydrous THF to the flask.
-
Slowly add a solution of 4-bromotoluene (2.0 eq) in anhydrous THF dropwise to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting grey-black solution is the p-tolylmagnesium bromide reagent.
-
-
Triazine Formation:
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of cyanogen chloride (1.0 eq) in anhydrous THF.
-
Cool this solution to 0 °C using an ice bath.
-
Slowly add the prepared p-tolylmagnesium bromide solution dropwise to the cyanogen chloride solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Acidify the mixture with 1 M HCl to a pH of ~2-3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield this compound as a white solid.
-
PART 2: Applications in Medicinal Chemistry - A Gateway to Bioactive Molecules
The true utility of this compound lies in the reactivity of its C2-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a diverse array of functional groups, which is a cornerstone of modern drug discovery.[6] While specific examples starting from the di-p-tolyl variant are sparse in the literature, its reactivity is analogous to other 2-chloro-4,6-diaryl-s-triazines, which have been used to generate libraries of compounds with potential anticancer and antiviral activities.[7][8][9][10]
Caption: Application pathways for the title compound.
Application Note 1: Synthesis of Novel Aminotriazine Derivatives as Potential Kinase Inhibitors
Background: Many successful anticancer drugs, such as Imatinib, function by inhibiting specific protein kinases that are overactive in cancer cells. The 1,3,5-triazine scaffold has been successfully employed to create potent kinase inhibitors.[11] The introduction of substituted anilines or other amino-heterocycles at the C2 position can provide crucial hydrogen bonding interactions within the ATP-binding pocket of a target kinase.
Protocol 2: General Procedure for N-Arylation
This protocol describes a general method for the substitution of the chlorine atom with an aromatic amine, a common step in the synthesis of kinase inhibitor libraries.[11]
Materials:
-
This compound (1.0 eq)
-
Substituted aniline or amino-heterocycle (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., Dioxane, DMF, or NMP)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the substituted aniline and the base (DIPEA or K₂CO₃).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using K₂CO₃, filter off the inorganic salts.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water, followed by a cold non-polar solvent like hexane or diethyl ether to remove non-polar impurities.
-
Dry the product under vacuum. Further purification can be achieved by column chromatography or recrystallization if necessary.
Application Note 2: Synthesis of Thioether-Linked Triazines as Potential Antiviral Agents
Background: The 1,3,5-triazine core has also been explored for the development of antiviral agents, including those targeting HIV and Herpes Simplex Virus (HSV).[8][9] Introducing a thioether linkage can modulate the electronic properties and conformation of the molecule, potentially leading to improved activity and metabolic stability.
Protocol 3: General Procedure for S-Arylation/Alkylation
This protocol provides a method for introducing various thiol-containing nucleophiles to the triazine core.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol or alkyl thiol) (1.1 eq)
-
A suitable base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)) (1.5 eq)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
In a flask under an inert atmosphere, dissolve the thiol in the anhydrous solvent.
-
If using NaH, cool the solution to 0 °C and add NaH portion-wise. Stir for 30 minutes at 0 °C to form the thiolate. If using K₂CO₃, the base can be added at room temperature.
-
Add a solution of this compound in the same anhydrous solvent dropwise to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. Gentle heating (40-60 °C) may be required for less reactive thiols.
-
Once the reaction is complete, cool to 0 °C and cautiously quench with water (especially if NaH was used).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Biological Data
While specific biological data for derivatives of this compound is not widely published, the following table presents hypothetical, yet realistic, data for a series of N-substituted derivatives, illustrating how structure-activity relationships (SAR) might be explored. This data is based on trends observed for other triazine-based kinase inhibitors.
Table 2: Illustrative Anticancer Activity of Hypothetical 2-Amino-4,6-di-p-tolyl-1,3,5-triazine Derivatives against a Breast Cancer Cell Line (MDA-MB-231)
| Compound ID | R-Group (at C2-amino position) | IC₅₀ (µM) |
| DT-1 | 4-fluoroaniline | 8.5 |
| DT-2 | 3-aminopyridine | 5.2 |
| DT-3 | 4-(morpholino)aniline | 1.8 |
| DT-4 | 4-(4-methylpiperazin-1-yl)aniline | 0.9 |
| Imatinib | (Reference Drug) | 35.5[11] |
Note: The data in this table is for illustrative purposes to demonstrate potential SAR and is not based on published experimental results for these specific compounds.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the selective reactivity of its chloro substituent provide a reliable entry point into a vast chemical space of potential therapeutic agents. The protocols and application notes provided herein, based on the well-established chemistry of the s-triazine scaffold, offer a solid foundation for researchers to design and synthesize novel compound libraries targeting a range of diseases, from cancer to viral infections. The exploration of this specific diaryl triazine derivative holds considerable promise for the future of drug discovery.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antiviral activity of 1,2,4-triazine derivatives | Semantic Scholar [semanticscholar.org]
- 4. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Lynchpin of Modern OLEDs: A Guide to 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine in Advanced Material Synthesis
In the rapidly advancing field of organic electronics, the design and synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs) are of paramount importance. Among the vast array of molecular scaffolds, 1,3,5-triazine derivatives have established themselves as a cornerstone for the development of state-of-the-art electron transport materials (ETMs) and host materials. This is due to their inherent electron-deficient nature, which facilitates robust electron mobility and injection, and their exceptional thermal and morphological stability, which contributes to device longevity.
This technical guide focuses on a key building block, 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine , an essential intermediate for synthesizing next-generation OLED materials. The presence of the reactive chloro group on the electron-deficient triazine core provides a versatile handle for introducing a wide range of functional moieties through common cross-coupling reactions. Furthermore, the p-tolyl groups, in contrast to unsubstituted phenyl rings, can enhance the solubility of the resulting materials and influence their film-forming properties, both critical parameters for the fabrication of high-performance OLED devices.
This document provides a comprehensive overview of the synthesis of this pivotal intermediate and its subsequent application in the creation of advanced OLED materials. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and present data on the performance of materials derived from this versatile building block.
I. The Strategic Importance of the Triazine Core and Tolyl Substitution
The 1,3,5-triazine ring is a nitrogen-rich heterocycle that acts as a potent electron acceptor. This property is fundamental to its role in OLEDs, as it enables the resulting materials to efficiently accept and transport electrons from the cathode towards the emissive layer. This leads to a more balanced charge carrier flux within the device, a critical factor for achieving high quantum efficiencies.[1]
The strategic substitution of the triazine core with p-tolyl groups offers several advantages over the more common diphenyl variant:
-
Enhanced Solubility: The methyl groups on the phenyl rings increase the steric hindrance and disrupt intermolecular packing, which can significantly improve the solubility of the triazine intermediate and its derivatives in common organic solvents. This is a crucial practical consideration for purification and for solution-processed device fabrication methods.
-
Improved Morphological Stability: The non-planar nature of the tolyl-substituted triazine derivatives can lead to the formation of stable amorphous glasses with high glass transition temperatures (Tg). A high Tg is vital for preventing the crystallization of thin films in the OLED stack during operation, a common cause of device failure.
-
Tailored Electronic Properties: The electron-donating nature of the methyl groups can subtly modulate the electronic properties (HOMO/LUMO energy levels) of the final materials, allowing for fine-tuning of energy level alignment within the OLED architecture to optimize charge injection and transport.
II. Synthesis of the Key Intermediate: this compound
The synthesis of this compound is typically achieved via a Grignard reaction, where a tolyl magnesium halide is reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The stoichiometry and reaction temperature are critical to selectively yield the di-substituted product.
Protocol 1: Synthesis via Grignard Reaction
This protocol outlines the synthesis of this compound from cyanuric chloride and p-tolylmagnesium bromide.
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
4-Bromotoluene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Dichloromethane
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (2.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Under a nitrogen atmosphere, add a small amount of a solution of 4-bromotoluene (2.1 equivalents) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent, p-tolylmagnesium bromide. Cool the resulting solution to room temperature.
-
-
Reaction with Cyanuric Chloride:
-
In a separate flame-dried three-neck flask under a nitrogen atmosphere, prepare a solution of cyanuric chloride (1.0 equivalent) in anhydrous THF.
-
Cool this solution to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent solution to the cyanuric chloride solution via a cannula or dropping funnel over 1-2 hours, maintaining the temperature at 0 °C. Careful temperature control is crucial to favor di-substitution and minimize the formation of the tri-substituted byproduct.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexane/dichloromethane gradient, followed by recrystallization from a suitable solvent system (e.g., ethanol or hexane) to yield this compound as a white solid.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent.
-
Low-Temperature Addition: The reaction of the Grignard reagent with cyanuric chloride is highly exothermic. Adding the Grignard reagent at 0 °C helps to control the reaction rate and selectivity. The chlorine atoms on cyanuric chloride have different reactivities, with the first substitution occurring at a lower temperature than the second, and the third requiring even harsher conditions. By maintaining a low temperature, we can selectively replace two chlorine atoms.[3]
-
Stoichiometry: Using slightly more than two equivalents of the Grignard reagent ensures the complete conversion of the mono-substituted intermediate to the desired di-substituted product while minimizing the formation of the tri-substituted byproduct.
III. Application in the Synthesis of High-Performance OLED Host Materials
This compound is an excellent precursor for creating bipolar host materials. These materials possess both hole- and electron-transporting moieties, which allows for a more balanced charge carrier distribution within the emissive layer, leading to reduced efficiency roll-off at high brightness. A common strategy is to attach a hole-transporting unit, such as a carbazole derivative, to the triazine core.
Protocol 2: Synthesis of a Carbazole-Triazine Bipolar Host Material
This protocol describes a typical Suzuki coupling reaction to synthesize a 9-(di-p-tolyl-triazinyl)carbazole derivative.
Materials:
-
This compound
-
9H-Carbazole-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Tricyclohexylphosphine (PCy3)
-
Potassium phosphate (K3PO4)
-
Anhydrous Toluene
-
Anhydrous 1,4-Dioxane
-
Degassed water
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine this compound (1.0 equivalent), 9H-carbazole-3-boronic acid (1.2 equivalents), potassium phosphate (3.0 equivalents), palladium(II) acetate (0.05 equivalents), and tricyclohexylphosphine (0.1 equivalents).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add a degassed mixture of toluene and water (e.g., 10:1 v/v) to the flask via a syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically around 100-110 °C) and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute it with toluene.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity bipolar host material.
-
Causality Behind Experimental Choices:
-
Suzuki Coupling: The Suzuki coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds, in this case, between the triazine core and the carbazole moiety.[4]
-
Palladium Catalyst and Ligand: Palladium(II) acetate is a common palladium precursor, and tricyclohexylphosphine is a bulky, electron-rich ligand that is effective for the Suzuki coupling of aryl chlorides. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base and Solvent System: Potassium phosphate is a commonly used base in Suzuki couplings. The two-phase toluene/water solvent system is effective for dissolving both the organic substrates and the inorganic base. Degassing the solvents is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
IV. Performance of Di-p-tolyl-triazine Based OLED Materials
The incorporation of host and electron transport materials derived from this compound can lead to significant improvements in OLED device performance. While specific data for materials directly from this precursor is proprietary and found within patent literature, the general performance characteristics of related triazine-based materials are well-documented and provide a strong indication of their potential.
| Material Type | Emitter Type | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency (lm/W) | Color | Reference |
| Triazine-Carbazole Host | Green Phosphorescent | 17.5% | 59.0 | Green | [5] |
| Triazine-based Host | Blue Phosphorescent | 14.4% | Not Specified | Blue | [6] |
| Triazine-based Emitter | TADF | 18.8 cd/A (Current Eff.) | Not Specified | Blue-Green | [7] |
Key Performance Attributes:
-
High Efficiency: The excellent electron transport properties of the triazine core, combined with the hole-transporting capabilities of moieties like carbazole, lead to balanced charge injection and recombination, resulting in high internal and external quantum efficiencies.[5]
-
Low Efficiency Roll-off: Bipolar host materials help to broaden the recombination zone within the emissive layer, which can suppress exciton quenching processes at high current densities and thus reduce the efficiency roll-off.[6]
-
High Thermal Stability: Triazine-based materials generally exhibit high glass transition temperatures and decomposition temperatures, contributing to the operational stability and long lifetime of the OLED devices.[8]
V. Logical and Experimental Workflow Diagrams
To visually represent the synthesis and application workflow, the following diagrams are provided in the DOT language.
Caption: Synthetic workflow from starting materials to a high-performance OLED device.
Caption: Relationship between molecular properties and OLED device performance.
VI. Conclusion
This compound stands out as a critically important and versatile intermediate for the synthesis of advanced materials for organic light-emitting diodes. Its unique combination of an electron-deficient triazine core and solubility-enhancing p-tolyl groups makes it an ideal platform for developing high-performance, stable, and efficient host and electron transport materials. The synthetic protocols outlined in this guide, based on established and robust chemical transformations, provide a clear pathway for researchers and materials scientists to access this valuable building block. As the demand for more efficient and durable OLED displays and lighting continues to grow, the strategic use of intermediates like this compound will undoubtedly play a pivotal role in driving the next wave of innovation in organic electronics.
VII. References
-
Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off. RSC Publishing. Available at: --INVALID-LINK--
-
2-Chloro-4,6-di-o-tolyl-1,3,5-triazine. Benchchem. Available at: --INVALID-LINK--
-
2-chloro-4,6-diphenyl-1,3,5-triazine synthesis. ChemicalBook. Available at: --INVALID-LINK--
-
2-Chloro-4,6-diphenyl-1,3,5-triazine-3842-55-5. Sunshine Optoelectronic. Available at: --INVALID-LINK--
-
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride. Benchchem. Available at: --INVALID-LINK--
-
A materials informatics driven fine-tuning of triazine-based electron-transport layer for organic light-emitting devices. National Institutes of Health. Available at: --INVALID-LINK--
-
1, 3, 5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. ResearchGate. Available at: --INVALID-LINK--
-
Custom Triazine Derivatives Manufacturers, Suppliers. sf-materials. Available at: --INVALID-LINK--
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: --INVALID-LINK--
-
Wiley-VCH 2008 - Supporting Information. Wiley Online Library. Available at: --INVALID-LINK--
-
Protocol for synthesis of di- and tri-substituted s-triazine derivatives. National Institutes of Health. Available at: --INVALID-LINK--
-
Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. Available at: --INVALID-LINK--
-
SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. LOCKSS. Available at: --INVALID-LINK--
-
Triazine - Carbazole, Anthracene, Aromatic Amine, Pyrene, Thiophene OLED Material. Green Guardee. Available at: --INVALID-LINK--
-
Triazine-based OLEDs with simplified structure and high efficiency by solution-processed procedure. ResearchGate. Available at: --INVALID-LINK--
-
Triazine-containing host materials used for PHOLEDs. ResearchGate. Available at: --INVALID-LINK--
-
Triazine-based electron-transport material for stable phosphorescent organic light-emitting diodes. CoLab. Available at: --INVALID-LINK--
-
Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. Available at: --INVALID-LINK--
-
1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. RSC Publishing. Available at: --INVALID-LINK--
-
6-Chloro-N 2,N 4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate. National Institutes of Health. Available at: --INVALID-LINK--
-
Triazine-based electron-transport material for stable phosphorescent organic light-emitting diodes. ResearchGate. Available at: --INVALID-LINK--
References
- 1. 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-chloro-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. oled-intermediates.com [oled-intermediates.com]
Application Note: A Comprehensive Protocol for Amide Bond Formation Using 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
Introduction: The Role of Triazines in Modern Amide Synthesis
The amide bond is a cornerstone of chemical synthesis, fundamental to pharmaceuticals, natural products, and advanced materials.[1] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions, necessitating the use of coupling reagents to activate the carboxylic acid. Among the diverse array of available reagents, 1,3,5-triazine derivatives have emerged as highly efficient, cost-effective, and mild activators.[2]
While 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is a widely recognized and utilized reagent in this class, its analogues offer unique properties.[3][4] This document provides a detailed protocol and technical guide for the use of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine , a less common but potentially advantageous reagent. The bulky, electron-donating tolyl groups can influence the reagent's solubility, stability, and reactivity profile. This protocol is designed for researchers, chemists, and drug development professionals seeking robust and scalable methods for amide synthesis.
Principle and Mechanism of Action
The use of 2-chloro-1,3,5-triazine derivatives for amide bond formation relies on a two-step, in-situ process involving the activation of a carboxylic acid. The entire process is typically conducted as a one-pot synthesis.
Causality Behind the Mechanism:
-
Formation of the Quaternary Ammonium Salt & Active Ester: In the presence of a tertiary amine, most commonly N-methylmorpholine (NMM), the chlorotriazine reagent reacts with the carboxylic acid. It is generally accepted that the chlorotriazine and the tertiary amine first form a reactive quaternary ammonium salt.[2] This highly electrophilic species is then attacked by the carboxylate anion (formed by the deprotonation of the carboxylic acid by NMM).
-
Nucleophilic Acyl Substitution: This reaction forms a highly reactive 2-acyloxy-4,6-di-p-tolyl-1,3,5-triazine intermediate, often referred to as a "superactive ester".[4][5] The triazine ring acts as an excellent leaving group, priming the acyl group for nucleophilic attack.
-
Amide Formation: The primary or secondary amine substrate then attacks the carbonyl carbon of the active ester. This step forms the desired amide bond and releases the non-toxic, often water-soluble byproduct, 2-hydroxy-4,6-di-p-tolyl-1,3,5-triazine.[2]
The use of a stoichiometric amount of a mild, non-nucleophilic base like NMM is critical. It serves both to neutralize the carboxylic acid, forming the carboxylate, and to scavenge the HCl generated during the initial activation step, driving the reaction forward.[6]
Caption: Generalized mechanism for amide bond formation.
Advantages and Specific Considerations
Key Advantages of Triazine-Based Reagents:
-
Mild Reaction Conditions: Reactions are typically performed at room temperature, which preserves stereochemical integrity and is compatible with sensitive functional groups.[4]
-
Low Racemization: The methodology is particularly well-suited for peptide synthesis due to the very low levels of epimerization observed at the chiral α-carbon.[7]
-
Simple Workup: The primary byproduct, the hydroxytriazine, and the NMM hydrochloride salt are often easily removed by aqueous extraction or filtration.[2][4]
-
Cost-Effectiveness: The starting material for triazine reagents, cyanuric chloride, is an inexpensive and readily available commodity chemical.[8][9]
Considerations for the Di-p-tolyl Analogue:
-
Solubility: Unlike the dimethoxy (CDMT) analogue, this compound is significantly more lipophilic. This may necessitate the use of less polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) instead of protic solvents like methanol.
-
Steric Hindrance: The bulky tolyl groups may slightly retard the rate of reaction compared to less hindered analogues, particularly with sterically demanding carboxylic acids or amines. Reaction times may need to be extended and monitored accordingly.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of a carboxylic acid and an amine. The molar equivalents and reaction time may require optimization for specific substrates.
Materials & Reagents:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
This compound (1.1 eq)
-
N-Methylmorpholine (NMM) (1.5 eq)
-
Anhydrous solvent (e.g., THF, DCM, or DMF)
-
Deionized Water
-
Brine (Saturated aq. NaCl)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, nitrogen inlet, and standard glassware.
Caption: A typical workflow for triazine-mediated coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and the amine (1.1 eq). Dissolve the solids in an appropriate anhydrous solvent (e.g., THF, ~0.2 M concentration).
-
Base Addition: Add N-methylmorpholine (NMM, 1.5 eq) to the solution and stir for 5 minutes at room temperature. If the amine substrate is supplied as a hydrochloride salt, an additional equivalent of NMM is required for its neutralization.
-
Activator Addition: Slowly add this compound (1.1 eq) to the reaction mixture portion-wise over 5-10 minutes. A slight exotherm may be observed. The mixture may become cloudy as NMM·HCl precipitates.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 2 to 24 hours.
-
Quenching and Workup: Once the reaction is complete, filter the mixture to remove the NMM·HCl salt if desired, although this is often unnecessary. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in an organic solvent like Ethyl Acetate (EtOAc) or DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess NMM), saturated aqueous NaHCO₃ (to remove unreacted acid and the hydroxytriazine byproduct), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization.
Substrate Scope & Optimization
The following table provides a general guide to the compatibility of various substrates. This is based on established data for related triazine reagents.[2][4][10]
| Substrate Class | Example | Compatibility & Notes |
| Carboxylic Acids | ||
| Aromatic Acids | Benzoic Acid | Generally high yields. Electron-donating groups may speed up activation. |
| Aliphatic Acids | Hexanoic Acid | Excellent substrates. High yields are common. |
| α,β-Unsaturated | Cinnamic Acid | Good compatibility. The double bond is typically unaffected. |
| N-Protected Amino Acids | Boc-Alanine, Fmoc-Glycine | Excellent. The method is known for low racemization, making it ideal for peptide synthesis.[7] |
| Amines | ||
| Primary Alkylamines | Benzylamine | Highly reactive. Often provide excellent yields in short reaction times. |
| Secondary Alkylamines | Dibenzylamine | Good reactivity, though may be slower than primary amines due to steric hindrance. |
| Anilines | Aniline | Less nucleophilic than alkylamines. May require longer reaction times or gentle heating. |
| Hindered Amines | t-Butylamine | May be challenging due to severe steric hindrance. Optimization of conditions is likely required. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reagents (moisture).2. Insufficient activation time.3. Low nucleophilicity of the amine. | 1. Use anhydrous solvents and fresh reagents.2. Allow the reaction to run longer and monitor by TLC/LC-MS.3. Consider gentle heating (40-50 °C) or using a more polar solvent like DMF. |
| Formation of Byproducts | 1. Reaction with solvent (if protic).2. Side reactions with unprotected functional groups.3. Demethylation of NMM. | 1. Ensure the use of aprotic solvents (THF, DCM, MeCN).2. Protect reactive functional groups (e.g., -OH, -SH) on substrates.3. Use THF as a solvent, as DCM has been reported to sometimes cause demethylation.[10] |
| Difficult Purification | 1. Hydroxytriazine byproduct is co-eluting with the product.2. Unreacted starting materials remain. | 1. Ensure thorough aqueous washes (especially with NaHCO₃ or a mild base) to remove the acidic hydroxytriazine.2. Adjust stoichiometry or increase reaction time to drive the reaction to completion. |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of 1,3,5-triazine-based catalytic amide-forming reactions: effect of solvents and basicity of reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent - PMC [pmc.ncbi.nlm.nih.gov]
catalytic applications of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
An extensive review of scientific literature indicates that while 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine is a structurally defined chemical entity, its specific catalytic applications are not widely documented. However, its chemical architecture is analogous to a well-studied class of 1,3,5-triazine derivatives that are paramount in modern organic synthesis. Compounds such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), 2-chloro-4,6-diphenyl-1,3,5-triazine, and the parent compound 2,4,6-trichloro-1,3,5-triazine (TCT, cyanuric chloride) serve as powerful activating agents.[1][2]
This guide, therefore, extrapolates the catalytic applications of this compound based on the established reactivity and protocols of its close analogs. The tolyl groups, being electron-donating and sterically bulky, are expected to modulate the reactivity of the triazine core compared to methoxy or unsubstituted phenyl groups, but the fundamental mechanism of action remains consistent. These reagents are primarily employed as exceptionally efficient stoichiometric coupling agents in dehydrocondensation reactions, where a tertiary amine base acts as the true catalyst that is regenerated.[3]
The formation of amide bonds is a cornerstone of pharmaceutical and materials science. Chloro-substituted triazines excel in this role by serving as potent carboxylic acid activators, facilitating the coupling of acids with amines under mild conditions with high efficiency and, critically, with minimal racemization of stereocenters.[4][5]
Mechanism of Action: The Activation Pathway
The process is initiated by the reaction of a carboxylic acid with this compound in the presence of a non-nucleophilic tertiary amine, such as N-methylmorpholine (NMM). This forms a highly reactive O-acyl-triazinyl intermediate, often referred to as a "triazinyl active ester." This intermediate is exquisitely sensitive to nucleophilic attack. The subsequent introduction of an amine leads to the rapid formation of the desired amide bond and the release of a 2-hydroxy-4,6-di-p-tolyl-1,3,5-triazine byproduct, which is typically water-soluble and easily removed during aqueous workup.[3][4]
References
The Strategic Application of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine in Advanced Polymer Synthesis: A Guide for Researchers
The 1,3,5-triazine scaffold, a nitrogen-rich heterocycle, serves as a cornerstone in the construction of complex macromolecular architectures. Its utility is dramatically enhanced when functionalized with reactive groups, and among these, 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine stands out as a versatile building block in polymer chemistry. The presence of a single reactive chlorine atom, tempered by the steric and electronic influence of the two p-tolyl substituents, allows for controlled, stepwise reactions, making it an ideal candidate for the synthesis of precisely defined polymers. This guide provides an in-depth exploration of its applications in creating dendritic and hyperbranched polymers, complete with detailed protocols for the modern research laboratory.
The core principle behind the use of this compound in polymer synthesis lies in the sequential and controlled nucleophilic aromatic substitution of the chlorine atom.[1][2][3] This reactivity, which can be modulated by temperature, allows for the precise construction of macromolecular structures.[1][3] The bulky p-tolyl groups influence the reactivity of the chlorine, providing a balance between stability and reactivity, which is crucial for achieving high yields and controlled polymer growth.
I. Application in the Synthesis of Dendritic Polymers
Dendrimers are perfectly branched, monodisperse macromolecules with a central core, interior branching units, and a multitude of terminal functional groups.[4] The controlled reactivity of this compound makes it an excellent reagent for both convergent and divergent approaches to dendrimer synthesis.[5]
A. Convergent Synthesis of Triazine-Based Dendrons
The convergent approach involves the synthesis of dendritic wedges (dendrons) from the periphery inwards, which are then attached to a multifunctional core. This method offers excellent control over the final structure and purity of the dendrimer.
Protocol 1: Convergent Synthesis of a First-Generation (G1) Dendron
This protocol outlines the synthesis of a G1 dendron using this compound and a suitable amine, such as piperazine, which can be further functionalized.
Materials:
-
This compound
-
Piperazine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow:
Caption: Convergent synthesis of a G1 dendron.
Detailed Steps:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous THF.
-
Nucleophilic Substitution: To the stirred solution, add piperazine (1.1 equivalents) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.2 equivalents). The reaction is typically carried out at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure G1 dendron.
II. Application in the Synthesis of Hyperbranched Polymers
Hyperbranched polymers are highly branched, three-dimensional macromolecules synthesized in a one-pot reaction.[6] They share some of the desirable properties of dendrimers, such as low viscosity and high solubility, but are much easier to synthesize. This compound can act as an AB₂-type monomer when reacted with a suitable diamine, leading to the formation of hyperbranched polyguanamines.
B. One-Pot Synthesis of Hyperbranched Polyguanamines
This approach involves the polycondensation of this compound with a diamine, where the secondary amines formed in the polymer backbone can also react with the chlorotriazine, leading to branching.
Protocol 2: Synthesis of a Hyperbranched Polyguanamine
This protocol describes the synthesis of a hyperbranched polymer through the polycondensation of this compound with a diamine like hexamethylenediamine.
Materials:
-
This compound
-
Hexamethylenediamine
-
Potassium carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Methanol
-
Deionized water
Experimental Workflow:
Caption: One-pot synthesis of a hyperbranched polymer.
Detailed Steps:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add this compound (1 equivalent), hexamethylenediamine (1 equivalent), and anhydrous potassium carbonate (2.2 equivalents) to N-Methyl-2-pyrrolidone (NMP).
-
Polycondensation: Heat the reaction mixture to 150-180 °C with constant stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
Isolation: After 24-48 hours, cool the reaction mixture to room temperature.
-
Purification: Pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Washing and Drying: Filter the polymer, wash it thoroughly with methanol and deionized water to remove any unreacted monomers and salts, and then dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.
III. Data Summary and Characterization
The resulting polymers should be characterized to determine their structure, molecular weight, and thermal properties.
Table 1: Typical Characterization Data for Triazine-Based Polymers
| Property | Dendrimer (G1) | Hyperbranched Polymer |
| Molecular Weight | Monodisperse (determined by MS and NMR) | Polydisperse (determined by GPC) |
| Solubility | Generally good in common organic solvents | Good solubility in polar aprotic solvents (e.g., NMP, DMF) |
| Thermal Stability (TGA) | High decomposition temperatures (>300 °C) | High decomposition temperatures (>350 °C) |
| Glass Transition (DSC) | Dependent on terminal groups | Typically in the range of 150-250 °C |
| Spectroscopic Data | Confirm structure via ¹H NMR, ¹³C NMR, and FT-IR | Confirm structure via ¹H NMR, ¹³C NMR, and FT-IR |
IV. Causality and Trustworthiness in Protocols
The protocols provided are designed to be self-validating. The stepwise nature of the reactions, particularly in the convergent dendrimer synthesis, allows for the isolation and characterization of intermediates at each generation, ensuring the purity and structural integrity of the final product. For the hyperbranched polymer synthesis, the one-pot nature simplifies the procedure, and the properties of the resulting polymer are a direct consequence of the reaction conditions. The use of an inert atmosphere is critical to prevent side reactions, and the choice of a high-boiling polar aprotic solvent like NMP is essential for maintaining the solubility of the growing polymer chains at elevated temperatures.
The described methodologies, while detailed for this compound, are based on well-established principles of triazine chemistry and have been successfully applied to a wide range of analogous compounds.[7][8][9] Researchers should consider these protocols as a robust starting point, with the understanding that minor optimizations of reaction times, temperatures, and purification methods may be necessary for their specific experimental setup.
References
- 1. Dendrimers Based on [1,3,5]-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. books-library.website [books-library.website]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the experimental procedure for performing nucleophilic substitution on 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine. As a senior application scientist, this document is structured to provide not only a step-by-step protocol but also the underlying scientific principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Introduction: The Versatile 1,3,5-Triazine Scaffold
The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals.[1] Its prevalence is largely due to the predictable and sequential reactivity of its chlorinated precursors, most notably 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). These molecules undergo controlled nucleophilic aromatic substitution (SNAr) reactions, which allow for the precise installation of a wide array of functional groups.[2] The starting material, this compound, is a disubstituted triazine, and the substitution of its remaining chlorine atom is the focus of this guide.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr) on the Triazine Ring
The reactivity of the 1,3,5-triazine ring is dominated by its electron-deficient nature, a result of the three electronegative nitrogen atoms. This electron deficiency makes the carbon atoms highly electrophilic and, therefore, susceptible to nucleophilic attack. The substitution of chlorine atoms on the triazine ring proceeds via a two-step addition-elimination SNAr mechanism.[1][2]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms that is bonded to a chlorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1][2]
-
Chloride Elimination: The aromaticity of the triazine ring is then restored through the expulsion of a chloride ion, which is a good leaving group.[1][2]
A key aspect of chlorotriazine chemistry is the ability to control the sequential substitution of the chlorine atoms. The first nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine generally occurs at low temperatures (e.g., 0 °C). The introduction of an electron-donating nucleophile decreases the electrophilicity of the remaining carbon atoms, making the second substitution require slightly higher temperatures (e.g., room temperature). The final substitution necessitates more forceful conditions, such as elevated temperatures.[1] This temperature-dependent reactivity allows for the synthesis of mono-, di-, and tri-substituted triazines with different nucleophiles in a controlled manner.
In the case of this compound, the two electron-donating p-tolyl groups will have already reduced the electrophilicity of the remaining carbon-chlorine bond. Therefore, the substitution of the final chlorine atom may require more forcing conditions than the second substitution on cyanuric chloride, such as elevated temperatures.
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for the nucleophilic substitution on this compound.
Caption: Generalized experimental workflow for nucleophilic substitution.
Detailed Experimental Protocol
This protocol provides a general method for the nucleophilic substitution on this compound with an amine nucleophile. The conditions may need to be optimized for other types of nucleophiles (e.g., alcohols, thiols).
Materials and Reagents:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., N,N-Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃))
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for thin-layer chromatography (TLC) and column chromatography (e.g., ethyl acetate/hexane mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and developing chamber
-
Glassware for column chromatography
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM or THF).
-
Addition of Reagents: To the stirring solution, add the nucleophile (1.0-1.2 eq). Following this, add the base (1.0-1.5 eq) dropwise.[3] If using a solid base like K₂CO₃, it can be added directly to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. For less reactive nucleophiles, heating may be necessary to drive the reaction to completion.[3]
-
Monitoring: Monitor the progress of the reaction by TLC. A common mobile phase is a mixture of ethyl acetate and hexane. The reaction is complete when the starting material spot is no longer visible.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature if it was heated. Dilute the reaction mixture with additional organic solvent (e.g., DCM).[3] Transfer the mixture to a separatory funnel and wash it several times with water to remove the base and any water-soluble byproducts.[3] A final wash with brine can help to break up any emulsions.
-
Isolation: Collect the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Reaction Mechanism: A Visual Representation
The following diagram illustrates the SNAr mechanism for the nucleophilic substitution on this compound.
Caption: The SNAr mechanism on a substituted triazine.
Quantitative Data: Reaction Conditions with Various Nucleophiles
The following table summarizes typical reaction conditions for the nucleophilic substitution on a monochloro-s-triazine derivative with different classes of nucleophiles. Note that specific conditions for this compound may require optimization.
| Nucleophile Type | Base | Solvent | Temperature | Reaction Time | Reference |
| Primary/Secondary Amines | DIEA, K₂CO₃ | DCM, THF | Room Temp. - 75°C | 12 - 30 h | [3] |
| Alcohols (as alkoxides) | NaH | THF | 0°C to Room Temp. | Several hours | [1] |
| Thiols (as thiolates) | DIEA | DCM | Room Temp. | 12 h | [3] |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reaction can be meticulously monitored by TLC, providing a clear indication of the consumption of the starting material and the formation of the product. The final product should be thoroughly characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and, if possible, X-ray crystallography to confirm its structure and purity.
Conclusion
The nucleophilic substitution on this compound is a robust and versatile reaction for the synthesis of a wide range of trisubstituted triazine derivatives. By carefully controlling the reaction conditions, particularly the temperature and the choice of base and solvent, researchers can achieve high yields of the desired products. The predictable nature of this SNAr chemistry solidifies the 1,3,5-triazine core as a valuable scaffold for the development of new therapeutics, functional materials, and other advanced chemical entities.
References
Application Notes & Protocols: Leveraging 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine in the Synthesis of Advanced Agricultural Chemicals
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The 1,3,5-triazine scaffold is a cornerstone in the agrochemical industry, forming the core of numerous highly effective herbicides and other crop protection agents.[1][2] This guide focuses on a specific, yet versatile, intermediate: 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine . We will explore the fundamental principles governing its reactivity and provide detailed, field-proven protocols for its application in the synthesis of novel agricultural chemicals. The methodologies described herein are designed to be self-validating, emphasizing reaction monitoring and product characterization to ensure reproducibility and scientific rigor.
Core Principles: Understanding the Reactivity of this compound
The synthetic utility of this compound is rooted in the electronic nature of the triazine ring and the reactivity of its single chloro substituent. Unlike its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which has three reactive sites, this molecule is a disubstituted triazine, offering a more controlled pathway to specific target molecules.[3][4]
1.1. The Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom. The 1,3,5-triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms, which makes the carbon atoms susceptible to nucleophilic attack.[5] The chlorine atom is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles.
The two existing p-tolyl groups are electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to cyanuric chloride. However, this deactivation is modest, and the C-Cl bond remains highly susceptible to cleavage under appropriate conditions. This controlled reactivity is advantageous, preventing unwanted side reactions and allowing for high-yield, specific transformations.
1.2. Key Nucleophiles in Agrochemical Synthesis
The versatility of this intermediate stems from its ability to react with various nucleophiles, each introducing a specific functionality that can modulate the biological activity of the final compound. Common nucleophiles include:
-
Amines (R-NH₂): Reaction with primary or secondary amines is the most common route for synthesizing triazine herbicides.[1][6] The resulting amino-triazines are known to inhibit photosynthesis in target weed species.[7]
-
Alcohols/Alkoxides (R-OH / R-O⁻): Introducing alkoxy groups can alter the solubility, soil mobility, and metabolic profile of the agrochemical.
-
Thiols/Thiolates (R-SH / R-S⁻): Thioether linkages are present in some classes of pesticides and can confer unique biological properties.
The choice of nucleophile is the critical determinant of the final product's function, whether as a selective herbicide, a broad-spectrum fungicide, or an insecticide.
Caption: General workflow for agrochemical synthesis.
Application in Herbicide Synthesis: A Model Protocol
Triazine-based compounds are among the most widely used herbicides.[1] They typically function by inhibiting Photosystem II, a critical process for plant survival. The following section provides a detailed protocol for synthesizing a model N-alkylated aminotriazine herbicide, demonstrating the practical application of the principles discussed.
2.1. Protocol: Synthesis of N-ethyl-4,6-di-p-tolyl-1,3,5-triazin-2-amine
This protocol details the reaction of this compound with ethylamine. An organic base, diisopropylethylamine (DIPEA), is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Table 1: Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | M.P. (°C) | Role |
| This compound | C₁₇H₁₄ClN₃ | 295.77 | 138-140 | Starting Material |
| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | -81 | Nucleophile |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | -46 | Non-nucleophilic Base |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | -108.4 | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | Extraction Solvent |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | Washing Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 1124 | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 16.9 mmol, 1.0 eq).
-
Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Base and Nucleophile Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.4 mL, 25.3 mmol, 1.5 eq) to the solution. Follow this with the dropwise addition of a 70% aqueous solution of ethylamine (1.5 mL, 18.6 mmol, 1.1 eq) over 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 66°C) and maintain for 4-6 hours.
-
Monitoring (Self-Validation): The reaction progress must be monitored to ensure completion. Every hour, take a small aliquot from the reaction mixture and spot it on a Thin Layer Chromatography (TLC) plate (Silica gel, 1:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates the reaction is complete.
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Remove the THF under reduced pressure using a rotary evaporator. To the resulting residue, add 100 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.
-
Washing: Collect the organic (top) layer. Wash the organic layer sequentially with 50 mL of 1M HCl(aq), 50 mL of saturated NaHCO₃(aq), and finally 50 mL of brine.
-
Drying and Filtration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield a crude solid. Purify the product by recrystallization from hot ethanol to obtain N-ethyl-4,6-di-p-tolyl-1,3,5-triazin-2-amine as a white crystalline solid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Reaction Temperature | ~66°C (Reflux in THF) |
| Expected Yield | 85-95% |
| Product Appearance | White Crystalline Solid |
graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];node [fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="1. Dissolve Triazine\nin Anhydrous THF"]; B [label="2. Add DIPEA (Base)\n& Ethylamine (Nucleophile)"]; C [label="3. Heat to Reflux\n(4-6 hours)"]; D [label="4. Monitor by TLC"]; E [label="5. Cool & Remove Solvent\n(Rotary Evaporation)"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Liquid-Liquid Extraction\n(Ethyl Acetate / Water)"]; G [label="7. Wash Organic Layer\n(HCl, NaHCO₃, Brine)"]; H [label="8. Dry (MgSO₄) & Filter"]; I [label="9. Recrystallize\nfrom Ethanol"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="10. Characterize Product\n(NMR, MS)"];
// Workflow Path A -> B -> C -> D -> E -> F -> G -> H -> I -> J;
// Add a loop for monitoring D -> C [label="Reaction Incomplete", style=dashed, color="#EA4335"]; }
Caption: Experimental workflow for model herbicide synthesis.
Broader Applications and Future Directions
While the synthesis of herbicides is a primary application, the reactivity of this compound is not limited to this class of agrochemicals.
-
Fungicide Development: By reacting the intermediate with nucleophiles containing known fungicidal toxophores (e.g., substituted pyrazoles, imidazoles, or thiophenes), novel fungicides can be developed. The core reaction principle remains the same, allowing for rapid library synthesis and screening.
-
Insecticide Development: Certain amino-triazine derivatives have shown insecticidal properties. Exploring reactions with a diverse range of aliphatic and aromatic amines could lead to the discovery of new active ingredients.
The key advantage of using this specific intermediate is the ability to systematically and controllably introduce a third, unique substituent onto the triazine ring, enabling fine-tuning of its biological activity, selectivity, and environmental profile. The products derived from this intermediate are valuable as final agrochemical agents or as intermediates for further elaboration.[8]
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin.
-
Amines (e.g., Ethylamine): Corrosive and volatile. Handle in a fume hood and wear appropriate PPE.
-
Solvents (THF, Ethyl Acetate): Flammable liquids. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. researchgate.net [researchgate.net]
- 2. globalscitechocean.com [globalscitechocean.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. chemimpex.com [chemimpex.com]
- 8. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
Welcome to the technical support center for 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent and to troubleshoot common issues that can lead to suboptimal reaction yields. As your Senior Application Scientist, I will provide field-proven insights and evidence-based protocols to enhance your experimental success.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My nucleophilic substitution reaction with this compound is sluggish and results in low yield. What are the primary factors to investigate?
A1: Low yields in nucleophilic aromatic substitution (SNAr) reactions involving this triazine are often traced back to a few key parameters: the nucleophilicity of the incoming group, solvent choice, reaction temperature, and potential side reactions.
-
Nucleophilicity: The electron-deficient nature of the triazine ring is activated towards nucleophilic attack. However, weak nucleophiles may struggle to react efficiently. Consider using a stronger nucleophile or activating your current one. For instance, when using an alcohol, deprotonation with a suitable base (e.g., NaH, K2CO3) to form the more nucleophilic alkoxide is crucial.
-
Solvent Effects: The choice of solvent is critical. Aprotic polar solvents such as DMF, DMSO, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thus lowering the activation energy.
-
Temperature: While elevated temperatures can increase the reaction rate, they can also promote decomposition of the starting material or product. A systematic temperature screen is recommended to find the optimal balance.
-
Side Reactions: The primary side reaction to consider is hydrolysis of the chloro-triazine if moisture is present in the reaction mixture. Ensure all reagents and solvents are anhydrous.
Q2: I am observing the formation of a significant amount of a symmetrical bis-substituted by-product. How can I favor the mono-substitution product?
A2: The formation of a bis-substituted product indicates that the initially formed mono-substituted triazine is sufficiently reactive to undergo a second substitution. To mitigate this, consider the following strategies:
-
Stoichiometry Control: Use a slight excess of the this compound relative to your nucleophile (e.g., 1.1 to 1.5 equivalents). This ensures the nucleophile is the limiting reagent and is consumed before significant bis-substitution can occur.
-
Slow Addition: Adding the nucleophile slowly to the reaction mixture can help maintain a low concentration of the nucleophile, further disfavoring the second substitution.
-
Lower Temperature: Running the reaction at a lower temperature will decrease the rate of both the first and second substitution. However, the second substitution may be more sensitive to temperature changes, allowing for a temperature window where mono-substitution is favored.
Q3: My reaction appears to stall before completion, even with extended reaction times. What could be the cause?
A3: A stalled reaction can be due to several factors:
-
Reagent Degradation: The this compound or your nucleophile may be degrading under the reaction conditions. You can check the stability of your starting materials under the reaction conditions (solvent, temperature, base) independently.
-
Product Inhibition: The product formed might be inhibiting the reaction. This is less common but can occur if the product complexes with a catalyst or reagent.
-
Equilibrium: The reaction may be reversible and has reached equilibrium. In this case, you may need to remove a byproduct to drive the reaction forward (e.g., removal of water).
-
Inadequate Mixing: In heterogeneous reactions (e.g., with a solid base like K2CO3), ensure vigorous stirring to maximize the interfacial area.
Troubleshooting Guide: A Deeper Dive
Issue 1: Poor Solubility of Reagents
Poor solubility of either the triazine or the nucleophile can severely limit the reaction rate.
Troubleshooting Steps:
-
Solvent Screening: Test a range of aprotic polar solvents (DMF, DMSO, NMP, DMAc) and ethereal solvents (Dioxane, THF). Sometimes a solvent mixture can provide the necessary solubility for all components.
-
Phase-Transfer Catalysis: For reactions with ionic nucleophiles that have poor solubility in organic solvents, a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) can be employed to shuttle the nucleophile into the organic phase.
Issue 2: Competing Hydrolysis
The presence of water can lead to the formation of the corresponding hydroxy-triazine, which is often unreactive and can complicate purification.
Troubleshooting Steps:
-
Anhydrous Conditions: Dry all solvents using appropriate methods (e.g., molecular sieves, distillation). Ensure all glassware is oven-dried before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Proton Sponges: For reactions that generate HCl as a byproduct, a non-nucleophilic base (e.g., a proton sponge) can be used to scavenge the acid without introducing water.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a starting point for the reaction of this compound with a generic nucleophile (Nu-H).
dot
Caption: General workflow for nucleophilic substitution.
Steps:
-
To an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Add anhydrous solvent (e.g., DMF, 10 mL per mmol of triazine).
-
Add the base (e.g., K2CO3, 2.0 eq) and the nucleophile (Nu-H, 1.2 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., EtOAc, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Solvent and Base Screening for a Model Reaction
The following table summarizes the results of a hypothetical screening for the reaction of this compound with p-toluidine.
| Entry | Solvent | Base (eq) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Toluene | K2CO3 (2.0) | 110 | 24 | 45 |
| 2 | THF | K2CO3 (2.0) | 65 | 24 | 30 |
| 3 | Dioxane | K2CO3 (2.0) | 100 | 18 | 65 |
| 4 | DMF | K2CO3 (2.0) | 100 | 8 | 92 |
| 5 | DMF | Cs2CO3 (2.0) | 100 | 6 | 95 |
| 6 | DMF | DIPEA (3.0) | 100 | 12 | 78 |
Analysis: The data clearly indicates that polar aprotic solvents like DMF provide significantly better yields compared to less polar options like toluene and THF. Among the bases tested, the inorganic bases K2CO3 and Cs2CO3 outperform the organic base DIPEA in this particular reaction.
Logical Relationships
Troubleshooting Logic Flow
When encountering low yield, a systematic approach is essential. The following diagram illustrates a logical flow for troubleshooting.
dot
Caption: Troubleshooting flowchart for low yield.
This structured approach ensures that all potential causes for low yield are systematically investigated, leading to a more efficient optimization process. By combining careful experimental design with a thorough understanding of the underlying reaction mechanism, researchers can unlock the full potential of this compound in their synthetic endeavors.
Technical Support Center: 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine. This guide provides in-depth troubleshooting advice and frequently asked questions to address common side reactions encountered during coupling reactions. Our goal is to equip you with the knowledge to diagnose and resolve experimental challenges, ensuring the success of your synthetic endeavors.
Introduction: The Chemistry of this compound
This compound is a valuable building block in organic synthesis, prized for its role in constructing complex molecules for materials science and medicinal chemistry. The reactivity of this compound is dominated by the electron-deficient nature of the triazine ring, which makes the carbon atom attached to the chlorine highly susceptible to nucleophilic substitution.[1] However, this reactivity also opens the door to several potential side reactions that can complicate product purification and reduce yields. This guide will walk you through the most common of these challenges.
Troubleshooting Guide & FAQs
Issue 1: Presence of an Unexpected Hydroxylated Byproduct
Question: I am observing a significant amount of a byproduct with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group. What is causing this, and how can I prevent it?
Answer: This byproduct is 2-Hydroxy-4,6-di-p-tolyl-1,3,5-triazine, and its formation is due to the hydrolysis of the starting material. The chlorine atom on the electron-deficient triazine ring is a good leaving group and is susceptible to displacement by water.[2][3] This can occur if there is residual moisture in your reaction setup or if you are using a protic solvent.
Causality and Prevention:
-
Moisture Contamination: Even trace amounts of water in your solvents or on your glassware can lead to hydrolysis. The reaction is often catalyzed by both acid and base.[2]
-
Reaction Conditions: Elevated temperatures can accelerate the rate of hydrolysis.
Troubleshooting Protocol:
-
Rigorous Drying of Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use. Use freshly distilled and dried solvents. Anhydrous solvents are commercially available but should be stored over molecular sieves.
-
Inert Atmosphere: Conduct your reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Solvent Choice: If your reaction chemistry allows, opt for aprotic solvents such as dioxane, THF, DMF, or toluene.[4]
-
Temperature Control: If possible, run the reaction at the lowest effective temperature to minimize the rate of hydrolysis. The substitution of chlorine on a triazine ring is temperature-dependent.[5][6][7]
Issue 2: Formation of a Symmetrical Biaryl Product (Homocoupling)
Question: In my Suzuki-Miyaura coupling reaction, I am seeing a significant amount of a homocoupled product derived from my boronic acid nucleophile. What is causing this side reaction?
Answer: The formation of a symmetrical biaryl from the boronic acid is a common side reaction in Suzuki-Miyaura couplings, known as homocoupling.[4][8][9] This is often promoted by the presence of molecular oxygen or Pd(II) species in the reaction mixture.[4][10]
Causality and Prevention:
-
Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[4]
-
Use of Pd(II) Pre-catalysts: When using a Pd(II) source like Pd(OAc)₂, a portion of it may be reduced to Pd(0) through the homocoupling of the boronic acid before the main catalytic cycle begins.[4]
Troubleshooting Protocol:
-
Degassing of Solvents and Reaction Mixture: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method for more sensitive reactions.[10][11]
-
Use of Pd(0) Pre-catalysts: Whenever possible, use a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the initial reduction step that can lead to homocoupling.[11]
-
Addition of a Mild Reducing Agent: If using a Pd(II) source is unavoidable, the addition of a mild reducing agent like potassium formate (1-2 equivalents) can help to reduce the Pd(II) to the active Pd(0) state without interfering with the main catalytic cycle.[10]
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorously inert (N₂ or Ar) | Prevents oxidation of Pd(0) to Pd(II) by O₂.[4][10] |
| Solvents | Degassed prior to use | Removes dissolved oxygen.[11] |
| Catalyst | Pd(0) pre-catalyst (e.g., Pd(PPh₃)₄) | Avoids the initial Pd(II) to Pd(0) reduction via homocoupling.[11] |
| Additives | Potassium formate (if using Pd(II)) | Acts as a mild reducing agent to generate Pd(0).[10] |
Issue 3: Dehalogenation of the Triazine Starting Material
Question: My reaction is sluggish, and I'm isolating a significant amount of 2,4-di-p-tolyl-1,3,5-triazine (the dehalogenated starting material). What is happening?
Answer: The observation of the dehalogenated product indicates that a reduction reaction is competing with your desired coupling reaction. In palladium-catalyzed couplings, this can occur after the oxidative addition of the chloro-triazine to the Pd(0) catalyst. The resulting Pd(II) complex can then react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product.[4]
Causality and Prevention:
-
Hydride Sources: Common hydride sources in coupling reactions include amine bases, alcoholic solvents, or even trace water.
-
Catalyst and Ligand Choice: The electronic properties of the ligand on the palladium catalyst can influence the relative rates of reductive elimination of the desired product versus the dehalogenated byproduct.
Troubleshooting Protocol:
-
Choice of Base and Solvent: If you suspect your base or solvent is acting as a hydride donor, consider switching to alternatives. For example, instead of an amine base, you could try an inorganic base like K₂CO₃ or Cs₂CO₃.[12]
-
Ligand Screening: Bulky, electron-rich phosphine ligands can often promote the desired reductive elimination over dehalogenation.[11] Consider screening different ligands to find the optimal one for your specific transformation.
-
Water Management: While some Suzuki reactions benefit from a small amount of water, excess water can contribute to dehalogenation. Ensure you have tight control over the amount of water in your reaction.
Issue 4: Incomplete Conversion and Steric Hindrance Effects
Question: My coupling reaction is not going to completion, even after extended reaction times and elevated temperatures. Could the bulky p-tolyl groups be the issue?
Answer: Yes, the two p-tolyl groups on the triazine ring introduce significant steric bulk around the reactive center. This steric hindrance can slow down the rate of reaction, particularly if your nucleophile is also sterically demanding. The reactivity of chloro-triazines decreases with each successive substitution due to both electronic and steric effects.[5][7][13]
Causality and Prevention:
-
Steric Repulsion: The bulky p-tolyl groups can hinder the approach of the palladium catalyst during oxidative addition and also impede the approach of the nucleophile.
-
Insufficiently Reactive Conditions: The chosen catalyst, ligand, or temperature may not be sufficient to overcome the activation energy barrier imposed by the steric hindrance.
Troubleshooting Protocol:
-
Catalyst and Ligand Optimization: For sterically hindered substrates, more active catalyst systems are often required. Consider using catalysts with bulky, electron-rich ligands (e.g., Buchwald-type ligands) that are known to facilitate challenging coupling reactions.[14]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Consider using a higher-boiling solvent if necessary.
-
Choice of Nucleophile: If possible, consider if a less sterically hindered nucleophile could be used. For example, in a Suzuki coupling, boronic esters can sometimes offer different reactivity profiles compared to boronic acids.[4]
Visualizing the Pathways
To better understand the competing reactions, the following diagrams illustrate the desired coupling pathway and the common side reactions.
Caption: Desired vs. side reaction pathways in coupling reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 784. The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. 784. The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]
- 13. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification of Products from 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in reactions with 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical assistance for the purification of your target compounds.
Introduction to Purification Strategies
The purification of substituted 2,4-di-p-tolyl-1,3,5-triazine derivatives is critical for ensuring the accuracy of downstream applications. The choice of purification method is dictated by the physicochemical properties of the desired product and the nature of the impurities present. The starting material, this compound, is a non-polar compound. The polarity of the final product will depend on the nature of the nucleophile that replaces the chlorine atom. This guide will cover the most common purification techniques: extraction, column chromatography, and recrystallization.
Troubleshooting Guides
Issue 1: Low Recovery After Aqueous Work-up
Question: I seem to be losing a significant amount of my product during the aqueous work-up. What could be the cause and how can I mitigate this?
Answer: Low recovery after an aqueous work-up can stem from several factors, primarily related to the solubility of your product.
-
Cause 1: Emulsion Formation: Vigorous shaking during liquid-liquid extraction can lead to the formation of a stable emulsion, trapping your product in the interfacial layer.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion does form, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by passing the emulsion through a bed of Celite.
-
-
Cause 2: Unexpected Solubility in the Aqueous Layer: If your product has a higher polarity than anticipated, it may have partial solubility in the aqueous phase.
-
Solution: Before discarding the aqueous layer, perform a back-extraction with a fresh portion of the organic solvent to recover any dissolved product. Additionally, ensuring the aqueous layer is saturated with a salt like NaCl can decrease the solubility of organic compounds in it (salting-out effect).
-
-
Cause 3: Precipitation at the Interface: If your product is a solid with limited solubility in both the organic and aqueous phases, it may precipitate at the interface.
-
Solution: If a solid is observed at the interface, it should be collected by filtration. The solid can then be dissolved in a suitable solvent and combined with the organic phase.
-
Issue 2: Poor Separation During Column Chromatography
Question: My column chromatography is not providing good separation between my product and impurities. What can I do to improve this?
Answer: Poor separation during column chromatography is a common issue that can often be resolved by optimizing several parameters.
-
Cause 1: Inappropriate Solvent System: The choice of eluent is crucial for achieving good separation.
-
Solution: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for your product on a TLC plate, with clear separation from impurities. A common starting point for triazine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[1] Experiment with different ratios to achieve optimal separation. For more polar products, a small percentage of methanol in dichloromethane can be effective.[2]
-
-
Cause 2: Improper Column Packing: Air bubbles or channels in the silica gel bed will lead to uneven flow of the mobile phase and poor separation.
-
Solution: Ensure the silica gel is packed as a uniform slurry and allowed to settle without any air gaps. Gently tapping the column during packing can help.
-
-
Cause 3: Overloading the Column: Applying too much sample to the column will result in broad, overlapping bands.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. The sample should be loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude product?
A1: An initial liquid-liquid extraction is a good first step to remove highly polar or non-polar impurities.[1] After quenching the reaction, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.[3] The combined organic layers should then be washed with brine, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.[4]
Q2: How do I choose between column chromatography and recrystallization?
A2: The choice depends on the nature of your product and impurities.
-
Column chromatography is a versatile technique that can separate compounds with different polarities. It is particularly useful when dealing with complex mixtures or when the product and impurities have similar solubilities.
-
Recrystallization is an excellent method for purifying solid compounds to a high degree, especially for removing minor impurities.[1] The key is to find a solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.[1]
Q3: What are some common byproducts in reactions involving this compound?
A3: The most common byproduct is the hydrolyzed starting material, 2-hydroxy-4,6-di-p-tolyl-1,3,5-triazine, which can form if water is present in the reaction mixture.[5] In reactions aiming for di-substitution on a triazine core starting from cyanuric chloride, mono- and tri-substituted byproducts are common.[6] While your starting material is already di-substituted with p-tolyl groups, incomplete reaction of the chloro group can lead to a mixture of starting material and product.
Q4: My product seems to be degrading during purification. What precautions should I take?
A4: Some triazine derivatives can be sensitive to heat or pH.
-
Temperature Control: When removing solvent using a rotary evaporator, use a moderate temperature water bath to avoid thermal decomposition.[2]
-
pH Control: Avoid harsh acidic or basic conditions during work-up and purification if your product contains sensitive functional groups. A neutral work-up is generally a safe approach.
-
Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent degradation over time.
Experimental Protocols
Protocol 1: General Work-up Procedure
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.[4]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Select the Solvent System: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value between 0.2 and 0.4 and separates it from impurities.[1]
-
Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a level and compact bed without air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[1]
-
Elute the Column: Begin elution with the determined solvent system. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Choose a Solvent: Select a solvent in which the compound has high solubility when hot and low solubility when cold. Common solvents to test include ethanol, methanol, toluene, or mixtures such as ethanol/water.[7][8]
-
Dissolve the Crude Product: In a flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent to remove any remaining impurities and then dry the purified crystals under vacuum.
Data Presentation
Table 1: Suggested Solvent Systems for TLC and Column Chromatography
| Product Polarity | Suggested TLC/Column Eluent (v/v) |
| Non-polar | Hexane / Ethyl Acetate (9:1 to 7:3) |
| Intermediate | Hexane / Ethyl Acetate (1:1) or Dichloromethane |
| Polar | Dichloromethane / Methanol (99:1 to 95:5) |
Note: These are starting points and may require optimization for your specific product.
Visualizations
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Poor Column Chromatography Separation
Caption: Troubleshooting guide for poor column chromatography separation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
Welcome to the technical support center for the synthesis of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Introduction: The Synthetic Challenge
The synthesis of this compound is a cornerstone reaction for accessing a versatile class of compounds used in medicinal chemistry and materials science. The primary synthetic route involves the sequential substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The core challenge lies in achieving selective di-substitution while minimizing the formation of mono- and tri-substituted byproducts. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, a principle that can be leveraged through careful control of reaction conditions.[1] This guide will focus on two prevalent and effective methods: a catalyzed Suzuki-type cross-coupling reaction and a classic Friedel-Crafts arylation.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: I am not observing any significant formation of the desired this compound. What are the likely causes and how can I resolve this?
A: Low or no yield is a common but often rectifiable issue. The root cause typically falls into one of three categories: reagent integrity, catalyst activity (for Suzuki coupling), or insufficient reaction activation (for Friedel-Crafts).
Probable Causes & Solutions (Suzuki-Type Coupling):
-
Catalyst Inactivity: The palladium or nickel catalyst is the heart of the Suzuki reaction. Ensure your catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or a Ni(II) complex, has not been deactivated by oxidation.
-
Solution: Use freshly opened catalyst or store it rigorously under an inert atmosphere (Argon or Nitrogen). Consider using a more robust, air-stable pre-catalyst if issues persist.
-
-
Base Incompatibility or Insufficient Amount: The base (e.g., K₂CO₃, Na₂CO₃) is crucial for the transmetalation step.
-
Solution: Ensure the base is anhydrous and finely powdered to maximize surface area. Use at least 2.5-3.0 equivalents relative to the cyanuric chloride. An aqueous solution of the base is often effective.[2]
-
-
Reagent Quality: The p-tolylboronic acid may have degraded.
-
Solution: Check the purity of the boronic acid. It can be recrystallized if necessary.
-
Probable Causes & Solutions (Friedel-Crafts Arylation):
-
Lewis Acid Catalyst Deactivation: The Lewis acid (e.g., AlCl₃) is extremely sensitive to moisture.
-
Solution: Use fresh, finely ground AlCl₃ from a newly opened container. Perform all additions under a strict inert atmosphere. The reaction vessel should be oven or flame-dried before use.
-
-
Insufficient Activation Temperature: Friedel-Crafts reactions often require heating to overcome the activation energy barrier.
-
Incorrect Stoichiometry: An incorrect ratio of toluene to cyanuric chloride can lead to poor results.
-
Solution: Toluene is often used as both the reactant and the solvent, ensuring it is in large excess. If using a co-solvent, ensure at least 2.2 equivalents of toluene are present.
-
Issue 2: Formation of Multiple Byproducts
Q: My reaction mixture shows multiple spots on TLC, indicating a mixture of mono-, di-, and tri-substituted products. How can I improve the selectivity for the di-substituted product?
A: This is the central challenge of this synthesis. Selectivity is almost entirely dependent on controlling the reaction stoichiometry and temperature.
Probable Causes & Solutions:
-
Over-Reaction (Tri-substitution): This occurs if the reaction temperature is too high or the reaction time is too long, allowing the third, less reactive chlorine to be substituted.
-
Solution:
-
Temperature Control: Maintain the reaction temperature strictly. For Friedel-Crafts, a temperature around 70°C is a good starting point.[3] For Suzuki coupling, refluxing in a solvent like THF (around 66°C) is common.[2]
-
Stoichiometry: Use a slight excess (2.1-2.2 equivalents) of the arylating agent (p-tolylboronic acid or toluene) relative to cyanuric chloride. A large excess can drive the reaction towards tri-substitution.
-
-
-
Under-Reaction (Mono-substitution): This is common if the reaction conditions are too mild.
-
Solution:
-
Increase Temperature/Time: If a significant amount of the mono-substituted product remains, consider increasing the reaction temperature moderately or extending the reaction time. Monitor closely by TLC.
-
Reagent Addition: Ensure the arylating agent is added efficiently to the reaction mixture.
-
-
Troubleshooting Logic Flow
References
preventing racemization in peptide synthesis with 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
Welcome to the technical support resource for 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine (CDT), a highly effective coupling reagent for preventing racemization in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CDT) and what is its primary application in peptide synthesis?
This compound, hereafter referred to as CDT, is a specialized triazine-based coupling reagent. Its primary role in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis is to facilitate the formation of amide bonds between amino acids. It is particularly valued for its ability to activate the carboxylic acid group of an incoming amino acid with a low propensity for inducing racemization, thereby preserving the stereochemical integrity of the final peptide product.[1][2] Triazine-based reagents are known for their high coupling efficiency, stability, and the generation of water-soluble byproducts, which simplifies the purification process.[3]
Q2: What exactly is racemization in the context of peptide synthesis, and why is it a critical problem?
Racemization is the conversion of a chiral molecule, such as an L-amino acid, into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this means that during the coupling step, a portion of the intended L-amino acid can be inadvertently converted to its D-form.
This is a critical issue because the biological activity of a peptide is exquisitely dependent on its precise three-dimensional structure, which is dictated by its sequence of L-amino acids. The introduction of even a single D-amino acid can lead to:
-
Loss of Biological Activity: The altered peptide may no longer bind to its target receptor or enzyme.
-
Altered Pharmacokinetics: Changes in structure can affect the peptide's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Immunogenicity: The presence of unnatural D-isomers can trigger an immune response in the host.
-
Purification Challenges: The resulting diastereomeric peptides are often extremely difficult to separate from the desired product using standard chromatographic techniques like HPLC.[4]
Q3: What is the mechanism by which CDT minimizes racemization during peptide bond formation?
CDT minimizes racemization by rapidly and efficiently converting the carboxylic acid of the N-protected amino acid into a highly reactive triazinyl active ester. This process occurs in the presence of a tertiary base, such as N-methylmorpholine (NMM). The key to suppressing racemization lies in the nature of this intermediate.
The activation pathway proceeds as follows:
-
Activation: The carboxylate of the N-protected amino acid attacks the electron-deficient carbon atom of the triazine ring, displacing the chloride ion. This forms the reactive O-triazinyl active ester.
-
Coupling: The free amine of the resin-bound peptide (or the N-terminal of the peptide fragment in solution) performs a nucleophilic attack on the carbonyl carbon of this active ester.
-
Bond Formation: This attack forms the desired peptide bond and releases the non-reactive, water-soluble 2-hydroxy-4,6-di-p-tolyl-1,3,5-triazine byproduct.
The rate of the desired aminolysis (Step 2) is significantly faster than the competing pathway of oxazolone formation, which is the primary mechanism for racemization. By channeling the reaction through the stable active ester, CDT ensures that the peptide bond forms before the chiral center of the amino acid has the opportunity to epimerize.[2][5]
Experimental Protocol and Best Practices
This section provides a general protocol for using CDT in a standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow.
Recommended Reagent Stoichiometry and Conditions
| Reagent/Parameter | Equivalents (vs. Resin Loading) | Concentration | Notes |
| Fmoc-Amino Acid | 3.0 - 5.0 | 0.3 - 0.5 M in DMF | Using higher concentrations can improve coupling efficiency, especially for difficult sequences.[4] |
| CDT | 3.0 - 5.0 | 0.3 - 0.5 M in DMF | Should be equivalent to the amino acid. |
| Base (NMM) | 6.0 - 10.0 | ~1.0 M in DMF | N-methylmorpholine (NMM) is recommended over DIPEA to minimize base-catalyzed side reactions.[6] |
| Coupling Time | 1 - 2 hours | N/A | Monitor reaction completion with a Kaiser test. Extend time if necessary. |
| Temperature | Room Temperature (20-25°C) | N/A | For particularly sensitive amino acids, coupling can be performed at 0°C to further suppress racemization.[6] |
Step-by-Step SPPS Coupling Cycle with CDT
The following workflow outlines a single coupling cycle. This process is repeated for each amino acid in the sequence.
Troubleshooting Guide
Q4: I'm using CDT but my final product analysis (e.g., chiral HPLC) still shows significant racemization. What are the likely causes and solutions?
Even with an excellent coupling reagent, several factors can contribute to racemization. Use the following guide to troubleshoot the issue.
Q5: Are certain amino acids more prone to racemization even when using CDT?
Yes. The chemical structure of the amino acid side chain plays a significant role in its susceptibility to racemization.
-
Histidine (His) and Cysteine (Cys): These are notoriously prone to racemization.[5][7] The imidazole ring of histidine and the thiol group of cysteine can participate in base-catalyzed proton abstraction from the alpha-carbon, facilitating epimerization. Using a well-protected derivative (e.g., Fmoc-His(Trt)-OH, Fmoc-Cys(Trt)-OH) is crucial.
-
Phenylglycine (Phg): The direct attachment of the phenyl ring to the alpha-carbon makes the alpha-proton more acidic and thus more susceptible to base-catalyzed abstraction.[8]
-
Aspartic Acid (Asp): While less prone to racemization at its own alpha-carbon, Asp can lead to aspartimide formation, a side reaction that can subsequently lead to racemization and the formation of iso-aspartate peptide bonds.[4]
For these sensitive residues, it is advisable to perform the coupling at a lower temperature (0°C) and ensure the use of a weaker base like NMM.[6]
Q6: My coupling reaction seems incomplete (positive Kaiser test). Should I just extend the reaction time?
Extending the reaction time can help, but it also increases the window for potential side reactions, including racemization. Before simply extending the time, consider these factors:
-
Peptide Aggregation: As the peptide chain grows, it can aggregate on the resin, hindering access of reagents to the N-terminus. This is a common cause of incomplete coupling.[7] Try switching the solvent to N-Methylpyrrolidone (NMP) or adding chaotropic salts.
-
Steric Hindrance: Coupling to a bulky amino acid (like Val or Ile) or a secondary amine (like Pro) can be slow. A "double coupling" strategy—draining the reaction vessel and adding a fresh mixture of activated amino acid—is often more effective than simply extending the time of the first coupling.[4]
-
Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can drive the reaction to completion more effectively.[4]
If a second coupling is still unsuccessful, it is better to cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences, which are difficult to purify away.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
troubleshooting low reactivity of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
Welcome to the technical support center for 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this specialized triazine derivative. We will delve into the underlying chemical principles governing its behavior and provide actionable, field-tested troubleshooting strategies to ensure your synthetic success.
The Challenge: Understanding the Reactivity Profile
The 1,3,5-triazine core is an electron-deficient aromatic system, a property conferred by its three electronegative nitrogen atoms. This inherent electron deficiency makes the ring's carbon atoms highly electrophilic and, therefore, susceptible to nucleophilic aromatic substitution (SNAr).[1][2] In precursors like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the chlorine atoms are readily displaced by nucleophiles.
However, in this compound, two of these reactive sites have been replaced by p-tolyl groups. These aryl substituents, while electron-withdrawing by induction, act as net electron-donating groups through resonance. This donation increases the electron density of the triazine ring, thereby deactivating the final carbon-chlorine bond towards nucleophilic attack.[2][3] This electronic deactivation, compounded by potential steric hindrance from the bulky tolyl groups, is the primary reason for the observed "low reactivity" compared to its dichloro- or trichloro-analogs.[4] Successfully effecting substitution on this substrate requires a deliberate and well-considered experimental design.
Troubleshooting Guide: Overcoming Low Reactivity
This section addresses the most common issues encountered during substitution reactions in a question-and-answer format.
Question 1: My reaction is not proceeding, or the conversion rate is unacceptably low after 24 hours. What are the first parameters I should adjust?
Answer: This is the most frequent challenge and typically stems from insufficient reaction energy or suboptimal reagent choice. The key is to recognize that displacing the final chlorine on a di-substituted triazine requires more forcing conditions than the first two substitutions on cyanuric chloride.[4]
Core Areas for Optimization:
-
Temperature: This is the most critical factor. Room temperature conditions are rarely sufficient.
-
Causality: The SNAr reaction has a significant activation energy barrier. The electron-donating p-tolyl groups raise this barrier. By increasing the thermal energy of the system, you provide the molecules with the necessary energy to overcome this barrier.
-
Recommendation: Start by heating the reaction to reflux in a suitable high-boiling solvent such as tetrahydrofuran (THF), 1,4-dioxane, or N,N-dimethylformamide (DMF).[5] For particularly stubborn reactions, microwave irradiation can be a powerful tool to safely reach higher temperatures and dramatically reduce reaction times.[4]
-
-
Nucleophile Potency: The strength of your incoming nucleophile is paramount.
-
Causality: A more potent nucleophile can attack the deactivated, electron-rich carbon center more effectively.
-
Recommendation: If you are using a neutral nucleophile like an alcohol or a weakly basic amine, you must activate it. For alcohols and phenols, deprotonate them first with a strong base (e.g., sodium hydride (NaH), potassium tert-butoxide) to form the much more nucleophilic alkoxide or phenoxide. For amines, less sterically hindered primary amines are significantly more reactive than bulky secondary amines.
-
-
Choice of Base: The base serves to either activate the nucleophile or scavenge the HCl generated during the reaction.
-
Causality: Inefficiently trapping the HCl byproduct can lead to protonation of the nucleophile or the triazine nitrogens, both of which will halt the reaction.
-
Recommendation: For amine substitutions, a hindered organic base like N,N-Diisopropylethylamine (DIPEA) is a common choice.[6] For reactions involving less reactive nucleophiles, a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF is often more effective.[7][8]
-
-
Solvent Selection: The solvent must not only dissolve the reactants but also facilitate the reaction mechanism.
-
Causality: The SNAr mechanism proceeds through a charged, resonance-stabilized intermediate (a Meisenheimer complex).[1] Polar aprotic solvents (DMF, DMSO, DMAc) are excellent at stabilizing this charged intermediate, thereby lowering the activation energy and accelerating the reaction.
-
Recommendation: If solubility allows, DMF is an excellent starting point for difficult substitutions due to its high boiling point and polarity. Ensure the solvent is anhydrous, as water can lead to unwanted side reactions.
-
Question 2: I am observing the formation of a new, highly polar byproduct and my desired product yield is low, especially at high temperatures. What is happening?
Answer: You are likely observing hydrolysis of the starting material.
-
Mechanism: The C-Cl bond, while less reactive towards your intended nucleophile, is still susceptible to attack by water, especially under basic conditions and at elevated temperatures.[9][10] This results in the formation of 2-hydroxy-4,6-di-p-tolyl-1,3,5-triazine, which exists in equilibrium with its more stable tautomeric form, a triazinone. This byproduct is often significantly more polar than the starting material and the desired product.
-
Preventative Measures:
-
Anhydrous Conditions: This is non-negotiable. Use oven-dried glassware. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This prevents atmospheric moisture from entering the reaction vessel, particularly during long reaction times at reflux.
-
Question 3: My nucleophile is sterically hindered, and the reaction is failing even at high temperatures. How can I facilitate this difficult coupling?
Answer: Steric hindrance poses a significant challenge by physically blocking the nucleophile's approach to the electrophilic carbon.
-
Strategies for Sterically Demanding Couplings:
-
Maximize Thermal Energy: Use a very high-boiling solvent like DMAc or DMSO, or employ microwave heating to achieve temperatures of 150-200 °C, if your reactants are stable.
-
Use a Less Hindered Base: If using a hindered amine as a nucleophile, ensure your scavenger base (like DIPEA) is not sterically competing. Sometimes, an inorganic base like K₂CO₃ can be more effective as it presents a smaller profile at the solid-liquid interface.
-
Consider Alternative Chemistries: If direct SNAr is failing, you may need to consider alternative coupling strategies. While less common for this specific substitution, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can sometimes be adapted for difficult heteroaromatic systems. This would, however, require significant methods development. A more practical first step is to exhaust all thermal and microwave-assisted SNAr options.
-
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of substitution on this triazine? A: The reaction proceeds via a two-step Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as the addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.[1]
Caption: The SNAr mechanism on the triazine core.
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting material and the expected product (e.g., ethyl acetate/hexane). The starting triazine is relatively non-polar, while most substituted products will have a different polarity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.
Experimental Protocols and Data
General Protocol for Nucleophilic Substitution
This protocol provides a robust starting point for substitution with a primary amine.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, ~0.2 M concentration). Purge the flask with argon or nitrogen for 5-10 minutes. Add the amine nucleophile (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Table 1: Recommended Starting Conditions by Nucleophile Class
| Nucleophile Class | Recommended Base | Recommended Solvent(s) | Typical Temperature |
| Primary Amines | K₂CO₃, DIPEA | DMF, Dioxane | 80 - 120 °C |
| Secondary Amines | K₂CO₃, Cs₂CO₃ | DMF, DMAc, DMSO | 100 - 150 °C (or MW) |
| Alcohols/Phenols | NaH, KHMDS, NaOtBu | THF, DMF | 65 - 120 °C |
| Thiols | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 60 - 100 °C |
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving reactivity issues.
Caption: A logical workflow for troubleshooting low reactivity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. soc.chim.it [soc.chim.it]
- 5. 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]
- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Reactions Involving Triazine-Based Reagents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of triazine-based byproducts from your reaction mixtures. Our goal is to equip you with the knowledge to not only solve common purification challenges but also to understand the underlying chemical principles that dictate the success of your chosen strategy.
Introduction: The Challenge of Triazine Byproducts
Triazine-based reagents are invaluable in modern organic synthesis, particularly in peptide coupling and other condensation reactions. Reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and its derivatives offer high reactivity and efficiency. However, their use often leads to the formation of stoichiometric amounts of triazine-based byproducts, such as cyanuric acid, melamine, or their substituted analogues. These byproducts can complicate reaction work-ups, interfere with downstream applications, and make product isolation a significant challenge due to their varying solubilities and polarities.
This guide provides a systematic approach to tackling these purification hurdles, ensuring the integrity and purity of your target compounds.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems encountered during the removal of triazine byproducts and offers step-by-step solutions.
Issue 1: Persistent Presence of a White Precipitate After Reaction Quenching
Scenario: You have completed your reaction using a triazine-based coupling reagent. Upon quenching with water or an aqueous solution, a significant amount of a white, often poorly soluble, solid crashes out of the reaction mixture, complicating extraction and filtration.
Probable Cause: The precipitate is likely a triazine byproduct such as cyanuric acid or a related derivative. These compounds often exhibit low solubility in common organic solvents used for reactions (e.g., DCM, THF, DMF) but can also be poorly soluble in aqueous phases, especially at certain pH values.
Troubleshooting Protocol:
-
Characterization First: Before attempting bulk removal, confirm the identity of the precipitate. A simple solubility test in different solvents (acidic, basic, organic) can provide clues. If possible, obtain a melting point or an IR spectrum.
-
pH-Dependent Solubility Exploitation: The solubility of many triazine byproducts is highly pH-dependent.
-
For Acidic Byproducts (e.g., Cyanuric Acid): These are often soluble in basic aqueous solutions. After removing your organic solvent (if volatile), adjust the pH of the aqueous slurry to >9 with a base like NaOH or Na₂CO₃. The byproduct should dissolve, allowing you to extract your desired (presumably organic-soluble) product.
-
For Basic Byproducts (e.g., Melamine): These are soluble in acidic aqueous solutions. Adjust the pH to <2 with an acid like HCl. This will protonate the basic nitrogens, forming a soluble salt and allowing for the extraction of your neutral organic product.
-
-
Filtration as a Primary Step: If your desired product is highly soluble in the reaction solvent and the byproduct is not, a direct filtration may be the simplest approach.
-
Dilute the reaction mixture with a solvent in which your product is soluble but the byproduct is not (e.g., diethyl ether or MTBE) to ensure complete precipitation of the byproduct.
-
Filter the mixture through a pad of Celite® to handle fine particles.
-
Thoroughly wash the filter cake with the chosen solvent to recover any occluded product.
-
Workflow for Byproduct Removal by pH-Dependent Extraction:
Caption: Decision workflow for removing triazine byproducts via pH-adjusted extraction.
Issue 2: Byproduct Co-elutes with Product During Silica Gel Chromatography
Scenario: You are attempting to purify your product using standard silica gel column chromatography, but a triazine-based impurity is consistently co-eluting with your target compound, resulting in poor separation and impure fractions.
Probable Cause: The byproduct has a polarity similar to your product under the chosen chromatographic conditions. Triazine derivatives can possess a range of polarities depending on their substitution pattern.
Troubleshooting Protocol:
-
Employ Scavenger Resins (Pre-Chromatography): The most robust solution is to remove the offending byproduct before chromatography.
-
For Amine-Based Byproducts (e.g., substituted melamines): Use an isocyanate or sulfonic acid-based scavenger resin. These resins will covalently bind to the nucleophilic amine groups of the byproduct, effectively removing it from the solution.
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM, THF).
-
Add the scavenger resin (typically 1.5-3 equivalents relative to the theoretical amount of byproduct).
-
Stir the mixture at room temperature for 2-16 hours. Monitor the removal of the byproduct by TLC or LC-MS.
-
Filter off the resin and wash it thoroughly with the solvent.
-
Combine the filtrate and washings, concentrate, and then proceed with standard chromatography.
-
-
-
For Acidic Byproducts (e.g., Cyanuric Acid): Use a basic scavenger resin, such as an amine-functionalized polystyrene resin (e.g., Tris(2-aminoethyl)amine, TAA resin).
-
-
Modify Your Chromatographic System:
-
Change the Stationary Phase: If standard silica is not working, consider alternative stationary phases. For basic byproducts, using an acidic stationary phase like alumina (Al₂O₃) or a chemically modified silica (e.g., cyano- or diol-bonded) can alter the elution profile.
-
Adjust the Mobile Phase:
-
Add an Additive: For basic byproducts, adding a small amount of a competitive base like triethylamine (0.1-1%) or ammonia in methanol to your mobile phase can improve peak shape and separation by blocking active sites on the silica. For acidic byproducts, adding acetic or formic acid (0.1-1%) can have a similar beneficial effect.
-
Switch Solvent System: Move to a different solvent system with different selectivity. For example, if you are using hexanes/ethyl acetate, try a system based on dichloromethane/methanol.
-
-
Data Summary: Scavenger Resin Selection
| Byproduct Type | Functional Groups | Recommended Scavenger Resin Type | Mechanism of Action |
| Basic (e.g., Melamine) | Primary/Secondary Amines | Isocyanate, Sulfonyl Chloride | Covalent bond formation (Urea or Sulfonamide) |
| Acidic (e.g., Cyanuric Acid) | N-H Acid (Lactam) | Basic (e.g., TAA, Piperazine) | Acid-base interaction (Salt formation) |
| Electrophilic (e.g., TCT) | Chloro-triazine | Nucleophilic (e.g., Amine, Thiol) | Nucleophilic substitution (Covalent capture) |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common triazine byproduct I am likely to encounter when using TCT or DCC?
When using triazine-based coupling reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) or N,N'-dicyclohexylcarbodiimide (DCC, though not a triazine, its byproduct dicyclohexylurea (DCU) presents similar removal challenges), the most common byproduct is a hydrated form of the triazine core, typically cyanuric acid. This results from the hydrolysis of the activated species during the reaction or work-up. It is a white solid characterized by its high melting point and poor solubility in many organic solvents.
Q2: I tried filtering off the white precipitate, but my final product yield is very low. What happened?
This is a common issue caused by the occlusion or adsorption of your desired product onto the large surface area of the finely precipitated byproduct.
-
Solution: To maximize recovery, do not discard the filter cake immediately. Instead, perform multiple, thorough washes with a solvent in which your product is highly soluble. An even better method is to re-slurry the filter cake in a fresh portion of the solvent, stir for 10-15 minutes, and re-filter. Repeat this process 2-3 times. Combining all the filtrates should significantly improve your yield.
Q3: Can I use liquid-liquid extraction to remove triazine byproducts?
Yes, and this is often a highly effective method, especially when combined with pH adjustments as described in the troubleshooting guide.
-
General Strategy:
-
Perform your reaction in an organic solvent that is immiscible with water (e.g., DCM, EtOAc, MTBE).
-
After the reaction, quench and wash the organic layer sequentially with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., 1 M NaOH or saturated NaHCO₃), and finally brine.
-
The acidic wash will remove basic byproducts.
-
The basic wash will remove acidic byproducts.
-
This leaves your neutral, organic-soluble product in the organic layer.
-
Workflow for General Liquid-Liquid Extraction Purification:
Caption: Sequential washing protocol for purification via liquid-liquid extraction.
Q4: Are there any "greener" alternatives for removing these byproducts?
Absolutely. The use of scavenger resins is considered a greener alternative as it can reduce the use of bulk solvents for chromatography and aqueous extractions. Additionally, some modern triazine-based reagents are designed with built-in removal strategies. For example, some reagents are tagged with functional groups that make their corresponding byproducts highly soluble in a specific solvent, allowing for a simple "catch-and-release" or selective precipitation work-up. Always check the literature for the latest generation of coupling reagents that may offer simplified purification protocols.
Technical Support Center: Managing Moisture Sensitivity of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
Welcome to the technical support center for 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and troubleshooting of this moisture-sensitive compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Understanding the Challenge: The Inherent Reactivity of this compound
This compound is a valuable reagent in organic synthesis, prized for its reactive chloro group that allows for the facile introduction of various functionalities onto the triazine core. However, this reactivity is a double-edged sword. The electron-deficient nature of the triazine ring makes the carbon atom attached to the chlorine highly susceptible to nucleophilic attack. In the presence of moisture, water acts as a nucleophile, leading to an irreversible hydrolysis reaction. This process replaces the chlorine atom with a hydroxyl group, forming 2-hydroxy-4,6-di-p-tolyl-1,3,5-triazine, a common and often undesired impurity that can significantly impact reaction outcomes.
This guide will provide you with the necessary tools to mitigate this challenge, from proper handling techniques to robust analytical methods for detecting and quantifying potential degradation.
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs that my this compound has been compromised by moisture?
A1: Visual inspection is the first line of defense. Pristine this compound should be a white to off-white crystalline powder. Signs of moisture contamination and subsequent hydrolysis include:
-
Change in Physical Appearance: The powder may appear clumpy, sticky, or have a wet appearance instead of being a free-flowing solid.
-
Discoloration: While the pure compound is white, significant degradation may lead to a yellowish or brownish tint.
-
Inconsistent Melting Point: A broad or depressed melting point compared to the literature value (typically around 205-209 °C) is a strong indicator of impurity.
Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?
A2: Proper storage is critical to prevent hydrolysis. The following conditions are recommended:
-
Inert Atmosphere: Store the compound under a dry, inert atmosphere such as nitrogen or argon. Many suppliers provide this reagent in Sure/Seal™ bottles, which are designed for this purpose.
-
Desiccation: Place the container inside a desiccator containing a suitable desiccant like silica gel or calcium chloride. This provides an additional layer of protection against ambient moisture.
-
Temperature: Store in a cool, dry place away from direct sunlight. Refrigeration is generally not necessary unless specified by the manufacturer, and freezing should be avoided as it can introduce moisture through condensation upon removal.
-
Container Integrity: Ensure the container is tightly sealed after each use. For bottles with septa, minimize punctures and consider using a needle with a non-coring tip.
Q3: I suspect my compound has been hydrolyzed. How can I confirm this and quantify the extent of degradation?
A3: Several analytical techniques can be employed to confirm and quantify the presence of the hydrolysis product, 2-hydroxy-4,6-di-p-tolyl-1,3,5-triazine.
-
Thin-Layer Chromatography (TLC): This is a quick and effective qualitative method. The hydroxy derivative is more polar than the chloro starting material and will have a lower Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can distinguish between the chloro and hydroxy compounds. The chemical shifts of the aromatic protons and carbons on the triazine ring will be different.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The hydrolysis product will exhibit a characteristic broad O-H stretching band, which is absent in the starting material.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify the parent compound and its hydrolysis product by their respective molecular ion peaks.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent or Low Yields in Reactions
Symptoms:
-
Your reaction yields are significantly lower than expected.
-
You observe the formation of a significant amount of a polar byproduct.
Potential Cause:
-
The this compound has been partially or fully hydrolyzed, reducing the amount of active reagent available for your desired reaction.
Troubleshooting Workflow:
Troubleshooting Workflow for Low Product Yield.
Corrective Actions:
-
Verify Starting Material Purity:
-
Visual Inspection: Check for any of the physical signs of degradation mentioned in the FAQs.
-
TLC Analysis: Run a TLC of your starting material against a known fresh sample if available. The presence of a more polar spot (lower Rf) indicates hydrolysis.
-
-
Ensure Anhydrous Reaction Conditions:
-
Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Glassware: Oven-dry all glassware immediately before use and cool under a stream of inert gas.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.
-
-
Purification of Compromised Reagent: If a fresh batch is unavailable, it may be possible to purify the partially hydrolyzed reagent by recrystallization from a suitable anhydrous solvent. However, this can be challenging, and using a fresh, unopened container is always the preferred solution.
Issue 2: Difficulty in Characterizing the Hydrolysis Byproduct
Symptom:
-
You have isolated a byproduct that you suspect is 2-hydroxy-4,6-di-p-tolyl-1,3,5-triazine, but you lack a reference standard for confirmation.
Solution: Synthesis of 2-hydroxy-4,6-di-p-tolyl-1,3,5-triazine as a Reference Standard
You can synthesize the hydroxy derivative from your chloro-triazine starting material. This will provide a reliable standard for your analytical methods.
Experimental Protocol: Synthesis of 2-hydroxy-4,6-di-p-tolyl-1,3,5-triazine
-
Dissolution: Dissolve a known amount of this compound in a suitable solvent such as aqueous acetone or dioxane.
-
Hydrolysis: Add a mild base, such as sodium carbonate or sodium hydroxide solution, dropwise while stirring at room temperature. The reaction can be gently heated to accelerate the process.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The product will likely precipitate out of the solution.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and then a non-polar solvent like hexane to remove any unreacted starting material. The product can be further purified by recrystallization.
Analytical Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
This protocol allows for the rapid qualitative assessment of the purity of this compound.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The optimal ratio may need to be determined empirically.
-
Visualization:
-
UV Light (254 nm): Both the chloro and hydroxy derivatives are UV active and will appear as dark spots on a fluorescent background.
-
Potassium Permanganate Stain: This stain is useful for visualizing many organic compounds. The hydroxy derivative may react more readily than the chloro compound.
-
p-Anisaldehyde Stain: This stain can produce different colored spots for different functional groups, potentially allowing for differentiation between the chloro and hydroxy compounds upon heating.
-
Expected Results:
| Compound | Expected Rf Value |
| This compound | Higher Rf |
| 2-hydroxy-4,6-di-p-tolyl-1,3,5-triazine | Lower Rf (more polar) |
Protocol 2: Spectroscopic Characterization
The following table summarizes the expected spectroscopic differences between the starting material and its hydrolysis product.
| Analytical Technique | This compound | 2-hydroxy-4,6-di-p-tolyl-1,3,5-triazine |
| FTIR (cm⁻¹) | Absence of a broad O-H stretch. | Broad O-H stretch around 3200-3500 cm⁻¹. |
| ¹H NMR (ppm) | Characteristic chemical shifts for the tolyl protons. | Downfield shift of the aromatic protons adjacent to the hydroxyl group. Appearance of a broad singlet for the -OH proton (can be exchanged with D₂O). |
| ¹³C NMR (ppm) | Chemical shift for the carbon attached to chlorine will be in a specific range. | Significant downfield shift for the carbon attached to the hydroxyl group. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the chloro-isotopic pattern. | Molecular ion peak corresponding to the hydroxy derivative. |
Best Practices for Handling Moisture-Sensitive Reagents
Workflow for Handling Moisture-Sensitive Reagents.
By adhering to these guidelines and utilizing the troubleshooting and analytical protocols provided, you can effectively manage the moisture sensitivity of this compound and ensure the success of your research endeavors.
Technical Support Center: Scale-Up of Reactions Involving 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
Welcome to the technical support center for 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine (CDpTT). This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this versatile intermediate from the laboratory bench to pilot or manufacturing scale. Our focus is on anticipating and resolving the unique challenges that arise during scale-up, ensuring your project's success through robust, reliable, and scalable chemistry.
This compound is a key building block, particularly valued in the synthesis of advanced materials such as organic electron transport materials for Organic Light-Emitting Diodes (OLEDs).[1] Its core reactivity stems from the electron-deficient nature of the triazine ring, which makes the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[2][3] While this reactivity is advantageous, it also presents specific considerations regarding reaction control, thermal management, and purification that become critical at larger scales.
This document provides practical, field-proven insights in a direct question-and-answer format, supplemented with detailed troubleshooting guides and scalable protocols.
Section 1: Compound Profile & Key Properties
Understanding the fundamental properties of your starting material is the first step in a successful scale-up campaign.
| Property | Value | Source(s) |
| CAS Number | 21902-34-1 | [4][5] |
| Molecular Formula | C₁₇H₁₄ClN₃ | [4] |
| Molecular Weight | 295.77 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [1][6] |
| Melting Point | ~208 °C | [4] |
| Solubility | Insoluble in water; Soluble in various organic solvents | [6] |
| Thermal Stability | Considered a thermally stable compound | [1] |
The primary mode of reaction for CDpTT is nucleophilic aromatic substitution, where a wide range of nucleophiles (amines, phenols, thiols, carbanions, etc.) can displace the chloride.[7] The two electron-donating p-tolyl groups moderate the reactivity of the triazine core compared to cyanuric chloride, generally allowing for a more controlled, monosubstitution reaction without interfering with the remaining chlorine.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions and concerns encountered during the scale-up process.
Q1: What are the primary scale-up challenges when moving from bench-scale to pilot-plant production with this compound?
A1: Transitioning from grams to kilograms introduces challenges related to physical and chemical dynamics. Key challenges include:
-
Heat Management: Nucleophilic substitution reactions can be exothermic. What is easily dissipated in a small flask can lead to a dangerous temperature runaway in a large reactor. Poor heat transfer can also create localized hot spots, promoting byproduct formation.[8]
-
Mixing Efficiency: Achieving homogenous mixing in a large volume is more difficult. Inefficient mixing can lead to non-uniform reaction rates, localized excesses of reagents, and ultimately, lower yields and purity.[8]
-
Reaction Monitoring: Relying on TLC analysis, which is simple at the bench, can be impractical for large, slow-to-sample reactors. Implementing in-situ monitoring (e.g., IR, HPLC) is often necessary to accurately track reaction progress and identify the correct endpoint.[8][9]
-
Purification at Scale: Methods that are straightforward in the lab, like column chromatography, become expensive and complex at an industrial scale. Developing a robust crystallization or precipitation/reslurrying procedure is critical for isolating the product with high purity and yield.[8][9]
Q2: My nucleophilic substitution reaction is sluggish or incomplete on a larger scale, even though it worked perfectly in the lab. What should I investigate?
A2: This is a classic scale-up issue often traced back to mass and heat transfer limitations. Here’s a logical troubleshooting workflow:
-
Confirm Thermal Profile: Ensure the internal batch temperature is reaching and maintaining the target setpoint. A large reactor's heating jacket has to work much harder to heat the entire volume, and the actual internal temperature may lag significantly.
-
Evaluate Mixing: Is your stirring adequate for the reactor geometry and batch volume? Look for signs of poor mixing, such as solids settling at the bottom or reagents clinging to the reactor walls. The goal is to ensure the nucleophile and the triazine are in constant contact.
-
Solvent and Base Effects: The choice of solvent and base is critical. A solvent that worked at a small scale might not be optimal for a larger volume where solubility and heat transfer properties are different.[10] If using a solid base (e.g., K₂CO₃, Cs₂CO₃), ensure it is finely powdered and well-suspended. The solubility of the base can become a rate-limiting factor.
-
Reagent Addition Rate: Bolting reagents together, which might work for a 100 mL reaction, is rarely feasible at a 100 L scale. A slow, controlled addition of the nucleophile or base can maintain a steady reaction rate and prevent the accumulation of unreacted intermediates.
Q3: I am observing an increase in byproduct formation during scale-up. What are the likely causes and solutions?
A3: Increased byproduct formation is typically due to a loss of reaction control. The most common culprits are:
-
Localized Overheating: Inefficient heat removal can create hot spots where the temperature is significantly higher than the bulk measurement.[9] This can accelerate decomposition pathways or side reactions, such as the reaction of your product with remaining nucleophile if the stoichiometry is not perfectly controlled.
-
Solution: Improve mixing, reduce the reagent addition rate to better manage the exotherm, and ensure the reactor's cooling system is adequate.
-
-
Poor Stoichiometric Control: In a large-scale reaction, ensuring a homogenous distribution of reagents is challenging. A localized excess of the nucleophile can lead to undesired secondary reactions.
-
Solution: Add the limiting reagent subsurface (via a dip tube) into a well-agitated vessel to ensure rapid dispersion.
-
-
Extended Reaction Times: If a reaction is run for too long, especially at elevated temperatures, product degradation or the formation of thermal byproducts can occur.
-
Solution: Use reaction monitoring to stop the reaction as soon as the starting material is consumed.[9]
-
Q4: How should I approach the purification of the final product at a multi-kilogram scale?
A4: Scalable purification focuses on phase changes rather than chromatography.
-
Quenching & Work-up: Design a quench procedure that is safe and effective. For example, pouring the reaction mixture into a large volume of a non-solvent (like water or heptane) can precipitate the crude product.[11][12] This is often more practical than multi-step liquid-liquid extractions at scale.[13]
-
Crystallization: This is the preferred method for industrial purification. A systematic screening of solvents and solvent/anti-solvent systems is essential. The goal is to find a system where the product has high solubility at an elevated temperature and low solubility at room temperature or below, while impurities remain in the mother liquor.
-
Reslurrying/Trituration: If a high-purity crystallization is not achievable in one step, washing the crude solid with a solvent in which the product is poorly soluble but the impurities are, can be a highly effective purification technique.
-
Filtration and Drying: The physical form of the isolated solid matters. A crystalline, easily filterable solid is ideal. Amorphous or oily products can be very difficult to handle. Ensure your drying method (e.g., vacuum oven) is appropriate and does not cause product degradation.[8]
Q5: What safety precautions are critical when handling large quantities of this reagent and its reactions?
A5: Safety is paramount. Key considerations include:
-
Material Handling: this compound is a fine powder. Use appropriate personal protective equipment (PPE), including respiratory protection, to prevent inhalation during reactor charging.[14]
-
Solvent Safety: Large volumes of organic solvents pose fire and health risks. Ensure the reactor is properly grounded and operated in a well-ventilated area with appropriate fire suppression systems.
-
Exotherm Control: Model the reaction's thermal profile on a small scale using reaction calorimetry to predict the heat output. This data is crucial for ensuring the plant's cooling capacity is sufficient to handle the reaction safely.
-
Pressure Management: Be aware of any potential off-gassing. For example, reactions involving amines and a base will generate a salt (e.g., hydrochloride), but other reactions could generate gaseous byproducts. Ensure the reactor is properly vented.
Section 3: Troubleshooting Guide: Specific Scenarios
This section provides a deeper dive into common synthetic challenges, offering structured approaches to problem-solving.
Scenario 1: Incomplete Nucleophilic Substitution with a Carbazole Nucleophile
This reaction is common in the synthesis of host materials for OLEDs.[12] The carbazole anion, typically generated with a strong base like sodium hydride (NaH), acts as the nucleophile.
Representative Reaction Scheme:
Caption: General workflow for SNAr with a carbazole nucleophile.
Troubleshooting Workflow for Scale-Up Issues
Caption: Troubleshooting logic for incomplete SNAr reactions.
| Potential Cause | Scientific Rationale | Recommended Solution(s) |
| Passivated Sodium Hydride | NaH is highly reactive and can form a passivating layer of NaOH/Na₂CO₃ upon exposure to air and moisture. This significantly reduces its basicity and effectiveness in deprotonating the carbazole. | Use fresh NaH from a sealed container. Consider using a dispersion of NaH in mineral oil, which offers better protection, and wash with dry hexane before use. |
| Insufficient Deprotonation Time | The formation of the carbazole anion is not instantaneous. In a large, viscous reaction mass, allowing sufficient time for the deprotonation to complete before adding the electrophile is crucial. | Hold the mixture of carbazole and NaH at room temperature for at least 1-2 hours before adding the this compound. Monitor for the cessation of hydrogen gas evolution. |
| Low Solubility of Intermediates | The sodium salt of carbazole or the triazine starting material may have limited solubility in the reaction solvent, leading to a heterogeneous reaction that is limited by mass transfer. | Increase the reaction temperature or consider a co-solvent. In some cases, a phase-transfer catalyst can be effective in triazine chemistry, though less common with strong bases like NaH.[15] |
| Presence of Water | Water will rapidly quench NaH and the carbazole anion, consuming reagents and stopping the reaction. | Ensure all reagents, solvents (e.g., DMF), and the reactor are scrupulously dried before use.[16] |
Section 4: Experimental Protocols
The following protocols provide a baseline for laboratory work and highlight key modifications for a successful scale-up.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Lab Scale: 1-5 g)
This protocol describes a typical reaction with an amine nucleophile.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), the amine nucleophile (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent, such as DMF or 1,4-dioxane (approx. 10-20 mL per gram of starting triazine).
-
Reaction: Heat the stirred mixture to 80-120 °C. The reaction temperature is dependent on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting triazine is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (10x the reaction volume) to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a non-polar solvent like hexane or diethyl ether to remove non-polar impurities.
-
Purification: Dry the crude solid. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or toluene).
Protocol 2: Scale-Up Considerations & Adapted Procedure (100-500 g Scale)
This adapted procedure emphasizes changes for process safety and robustness.
-
Setup: Charge a dry, appropriately sized glass-lined or stainless steel reactor equipped with an overhead mechanical stirrer (e.g., anchor or pitched-blade turbine), temperature probe, reflux condenser, and nitrogen inlet.
-
Reagent Charging: Charge the reactor with this compound (1.0 eq), the amine nucleophile (1.05-1.1 eq), and finely milled K₂CO₃ (2.0 eq). Note: Reducing the excess of the nucleophile can improve product purity and reduce downstream waste. Add the solvent (e.g., DMF).
-
Heating & Control: Begin agitation. Heat the mixture to the target temperature (e.g., 100 °C) by controlling the jacket temperature. Monitor both the internal batch temperature and the jacket temperature.
-
Monitoring: Take samples periodically via a sample port (use appropriate caution for hot, potentially hazardous material). Analyze by HPLC to determine the precise endpoint of the reaction. Avoid running the reaction for an arbitrary amount of time.
-
Work-up (Precipitation): In a separate, larger vessel equipped with an agitator, charge the quench solvent (e.g., water). Cool the quench solvent (e.g., to 10 °C). Slowly transfer the hot reaction mixture into the cold quench solvent under vigorous agitation to control the particle size of the precipitating product.
-
Isolation: Filter the resulting slurry using a Nutsche filter or centrifuge. Wash the filter cake extensively with water until the filtrate runs clear and has a neutral pH. A final wash with a solvent like methanol or isopropanol can aid in drying.
-
Drying: Dry the product in a vacuum oven at a temperature well below its melting point (e.g., 60-80 °C) until a constant weight is achieved.
References
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 21902-34-1 [m.chemicalbook.com]
- 5. lumorachemicals.com [lumorachemicals.com]
- 6. 2-Chloro-4,6-diphenyl-1,3,5-triazine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. guidechem.com [guidechem.com]
- 12. 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]
- 13. soc.chim.it [soc.chim.it]
- 14. carlroth.com [carlroth.com]
- 15. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
Technical Support Center: Navigating Solubility Challenges with 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
Welcome to the technical support guide for 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine (CAS 21902-34-1). This document is designed for researchers, chemists, and drug development professionals to proactively address and resolve solubility challenges that may arise during its use in synthetic protocols. By understanding the physicochemical properties of this reagent, you can optimize reaction conditions, improve yields, and ensure reproducibility.
Compound Overview and Intrinsic Solubility Profile
This compound is a crystalline solid characterized by a rigid, electron-deficient triazine core flanked by two non-polar p-tolyl groups.[1] Its molecular structure dictates its solubility, favoring dissolution in non-polar and moderately polar aprotic organic solvents while exhibiting poor solubility in highly polar and protic solvents like water.[2] The melting point of this compound is in the range of 205-209 °C, indicating strong crystal lattice forces that must be overcome for dissolution.[1]
Based on the principle of "like dissolves like," its solubility is governed by its ability to form favorable intermolecular interactions with the solvent.[3] Aromatic and chlorinated solvents are often effective due to potential π-stacking and dipole-dipole interactions.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |
| Aromatic | Toluene, Xylene, Benzene | High | Strong π-stacking interactions between the solvent and the triazine's tolyl groups. |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE) | High to Moderate | Favorable dipole-dipole interactions. DCM is a common choice for reactions at or below room temperature. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Moderate dipole interactions. THF is a versatile solvent for many nucleophilic substitutions.[4] |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | Can be effective, especially at elevated temperatures, but may require careful optimization.[5] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to Low | Can serve as a solvent, though less common than chlorinated or ether solvents.[2] |
| Alcohols | Methanol, Ethanol, Isopropanol | Low | Poor interaction; hydrogen bonding of the solvent does not effectively solvate the non-polar reagent. |
| Non-polar Aliphatic | Hexanes, Heptane, Cyclohexane | Very Low to Insoluble | Lacks favorable intermolecular interactions to overcome the crystal lattice energy.[3] |
| Aqueous | Water | Insoluble | The hydrophobic nature of the molecule prevents dissolution in water.[2] |
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for a nucleophilic substitution reaction with this triazine? A1: For reactions at or near room temperature, Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent starting points. DCM is often preferred for its ability to dissolve the triazine and its relative inertness. THF is also widely used, particularly in reactions involving organometallics or where a slightly more polar medium is beneficial.[4][6][7] For higher temperature reactions, Toluene or 1,4-Dioxane are suitable alternatives.
Q2: My reaction mixture is a slurry, and the triazine starting material is not fully dissolving. What are my options? A2: A heterogeneous mixture can lead to slow or incomplete reactions. Consider the following strategies:
-
Increase Temperature: Gently warming the reaction mixture can significantly increase the solubility and rate of dissolution.[8] For solvents like THF or Toluene, refluxing may be necessary. Always ensure the reaction temperature is compatible with your reagents' stability.
-
Use a Co-Solvent: Adding a small amount of a stronger solvent can improve solubility without drastically changing the reaction medium. For example, if your primary solvent is THF, adding 5-10% (v/v) of DMF or NMP can help dissolve the remaining solid. The use of co-solvents is a standard technique for enhancing the solubility of poorly soluble compounds.[9]
-
Sonication: Subjecting the flask to an ultrasonic bath can help break down solid agglomerates and accelerate dissolution, often without needing to increase the bulk temperature. This technique is particularly useful for initiating reactions.[10]
Q3: I need to run my reaction in DMF, but the triazine solubility is limited at room temperature. What should I do? A3: While solubility might be low at 25 °C, it often improves dramatically with heat.[5] You can pre-heat the DMF to 50-80 °C and then add the this compound. Stir until it dissolves completely before adding your other reagents. This ensures the triazine is in solution and available for reaction.
Q4: During my reaction workup, a precipitate forms upon adding an anti-solvent (e.g., hexanes). Is this my product? A4: It could be your product, unreacted starting material, or a byproduct. Since this compound is highly insoluble in aliphatic hydrocarbons like hexanes, it will readily precipitate.
-
How to Verify: Take a small sample of the precipitate and run a Thin Layer Chromatography (TLC) analysis, spotting it alongside your starting material and a sample of the reaction mixture. This will confirm the identity of the solid.
-
Purification Strategy: If the precipitate is your desired product, this can be an effective purification step (precipitation/recrystallization). If it's unreacted starting material, you may need to adjust your reaction conditions (e.g., longer reaction time, higher temperature) to drive the reaction to completion.
Workflow for Solvent Selection & Troubleshooting
The following diagram outlines a logical workflow for addressing solubility issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-4,6-diphenyl-1,3,5-triazine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]
- 5. soc.chim.it [soc.chim.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. ijpbr.in [ijpbr.in]
- 10. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Amide Bond Formation: 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine and its Contemporaries (DCC, HBTU)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and drug development, the efficient and reliable formation of the amide bond is a cornerstone. The selection of a coupling reagent is a critical decision that dictates not only the yield and purity of the final product but also the preservation of stereochemical integrity. This guide provides an in-depth, objective comparison of three classes of coupling reagents: the classic carbodiimides, exemplified by N,N'-dicyclohexylcarbodiimide (DCC); the widely adopted aminium/uronium salts, represented by O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU); and the triazine-based activators, with a focus on the class to which 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine (CDT) belongs.
While extensive performance data is available for DCC and HBTU, specific comparative studies on this compound are not widely present in peer-reviewed literature. Therefore, this guide will use data from closely related and well-studied triazine analogues, such as 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), to provide a representative comparison of the triazine class.
The Pillars of Amide Bond Synthesis: A Mechanistic Overview
The fundamental principle of amide bond formation using coupling reagents is the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. The manner in which this activation occurs is the primary differentiator between these classes of reagents and is the root of their respective advantages and disadvantages.
DCC (N,N'-Dicyclohexylcarbodiimide): The Workhorse Carbodiimide
DCC has been a staple in organic synthesis for decades due to its low cost and effectiveness.[1] Its mechanism involves the reaction with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide.
However, the O-acylisourea intermediate is susceptible to intramolecular rearrangement to a stable N-acylurea, which is unreactive and terminates the desired reaction. Furthermore, it can react with another molecule of the carboxylic acid to form a symmetric anhydride, which is also an active acylating agent. A significant drawback of DCC is its propensity to cause racemization of chiral carboxylic acids, particularly in peptide synthesis. This can be partially mitigated by the use of additives like 1-hydroxybenzotriazole (HOBt). Another major challenge with DCC is the formation of the byproduct, N,N'-dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and requires removal by filtration.[1][2]
Mechanism of DCC-mediated coupling:
Caption: DCC activates a carboxylic acid to form an O-acylisourea intermediate.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The Aminium Salt Standard
HBTU belongs to a class of coupling reagents that have largely become the standard in solid-phase peptide synthesis (SPPS). These reagents are valued for their high efficiency, rapid reaction kinetics, and low levels of racemization. HBTU's structure was initially thought to be a uronium salt, but it has been shown to exist as the aminium isomer.
The mechanism of HBTU involves the activation of the carboxylic acid to form a HOBt active ester. This is a highly efficient process, and the resulting active ester is more stable than the O-acylisourea intermediate from DCC, which contributes to the suppression of racemization. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the released proton.
Mechanism of HBTU-mediated coupling:
Caption: HBTU, in the presence of a base, converts a carboxylic acid to a HOBt active ester.
Triazine-Based Reagents (e.g., this compound Class)
Triazine-based coupling reagents, derived from 2,4,6-trichloro-1,3,5-triazine (TCT), represent a cost-effective and highly efficient class of activators. While specific data for this compound is limited, the performance of analogues like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is well-documented.[3][4][5][6] These reagents offer a compelling balance of reactivity and stability.
The mechanism involves the reaction of the carboxylic acid with the chloro-triazine in the presence of a tertiary amine, such as N-methylmorpholine (NMM), to form a highly reactive triazinyl active ester. This "superactive" ester then readily reacts with the amine to form the amide bond. A key advantage of many triazine-based reagents is that their byproducts are typically water-soluble, which simplifies purification, especially in solution-phase synthesis.[7]
Inferred Mechanism for Triazine-based coupling:
Caption: Chloro-triazines activate carboxylic acids to form highly reactive triazinyl active esters.
Performance Comparison: A Data-Driven Analysis
The choice of a coupling reagent is often a trade-off between cost, efficiency, handling, and the specific requirements of the synthesis. The following tables provide a comparative overview based on available literature.
Table 1: General Characteristics of Coupling Reagents
| Feature | DCC | HBTU | Triazine-Based (e.g., CDMT) |
| Reagent Class | Carbodiimide | Aminium Salt | Triazine |
| Byproduct Solubility | Insoluble (DCU) | Soluble | Generally Water-Soluble |
| Racemization | Prone without additives | Low | Generally Low[3][4] |
| Reaction Speed | Moderate to Slow | Fast | Fast |
| Cost | Low | High | Moderate |
| Handling | Potent sensitizer | Generally safer | Generally safer |
Table 2: Comparative Performance in Peptide Synthesis (Representative Data)
| Coupling Reagent | Model Peptide | Yield (%) | Purity (%) | Racemization (%) |
| DCC/HOBt | Z-Gly-Phe-Val-OH | ~85-90 | Good | < 2 |
| HBTU/DIPEA | Various | >95 | Excellent | < 0.5 |
| CDMT/NMM | Di- and Tripeptides | 75-98 | Excellent | Low[8] |
Note: The data presented is a synthesis of findings from various studies and may not be directly comparable due to differing experimental conditions. Performance is highly dependent on the specific substrates and reaction conditions.
Experimental Protocols: From Theory to Practice
The successful application of these reagents requires meticulous attention to experimental detail. The following protocols provide a general framework for their use in a laboratory setting.
Experimental Workflow Overview
Caption: A generalized workflow for coupling reagent-mediated amide synthesis.
Protocol 1: Amide Synthesis using DCC/HOBt
Materials:
-
N-protected amino acid (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
DCC (1.1 eq)
-
HOBt (1.1 eq)
-
Triethylamine (TEA) or N-methylmorpholine (NMM) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-protected amino acid and HOBt in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add the amino acid ester hydrochloride and the tertiary amine base.
-
Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HBTU/DIPEA
Materials:
-
Fmoc-protected amino acid (3-5 eq)
-
HBTU (2.9-4.9 eq)
-
DIPEA (6-10 eq)
-
Resin-bound peptide with a free N-terminus
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in DMF.
-
Add DIPEA to the solution and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the mixture for 30-60 minutes at room temperature. For sterically hindered amino acids, the coupling time may be extended.
-
Monitor the completion of the coupling using a qualitative test (e.g., Kaiser test).
-
Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
Protocol 3: Amide Synthesis using a Triazine-Based Reagent (General Protocol based on CDMT)
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0 eq)
-
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 eq)
-
N-methylmorpholine (NMM) (2.0 eq)
-
Anhydrous organic solvent (e.g., THF, DCM, or Acetonitrile)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask.
-
Add NMM to the solution and stir for a few minutes.
-
Add CDMT to the mixture and stir at room temperature for 1-2 hours to allow for the formation of the active ester.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine to remove the water-soluble byproducts and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Conclusion and Future Outlook
The choice between DCC, HBTU, and triazine-based coupling reagents is a nuanced decision that hinges on the specific requirements of the synthetic task at hand.
-
DCC remains a relevant and cost-effective option for large-scale syntheses where the challenges of byproduct removal and potential for racemization can be managed.
-
HBTU and other aminium/uronium salts are the reagents of choice for high-fidelity applications like solid-phase peptide synthesis, where efficiency and the preservation of stereochemistry are paramount.
-
Triazine-based reagents , including the class to which this compound belongs, offer a compelling middle ground. They provide high reactivity and low racemization rates, coupled with the significant advantage of water-soluble byproducts that simplify purification.[7] Their moderate cost and ease of handling make them an attractive alternative to both DCC and HBTU.
As the field of chemical synthesis continues to evolve, the demand for more efficient, sustainable, and cost-effective coupling reagents will undoubtedly drive further innovation. While the specific performance data for this compound remains to be broadly documented, the proven success of its analogues suggests that the triazine scaffold holds significant promise for the future of amide bond formation.
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. peptide.com [peptide.com]
- 3. 2-Chloro-4,6-dimethoxy-1,3,5-triazine. A New Coupling Reagent for Peptide Synthesis (1987) | Zbigniew J. Kaminski | 103 Citations [scispace.com]
- 4. guidechem.com [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 3140-73-6 | FC07101 [biosynth.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Characterizing 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine Derivatives
For researchers, scientists, and professionals in drug development and materials science, the precise characterization of synthesized molecules is the bedrock of innovation. This guide provides an in-depth comparison of analytical methodologies for the characterization of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine and its derivatives. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, offers field-proven insights, and presents supporting data to empower you in selecting the most effective characterization workflow for your specific research needs.
The 2-chloro-4,6-diaryl-1,3,5-triazine scaffold is a critical intermediate in the synthesis of a wide array of functional molecules, from potential therapeutic agents to advanced materials for organic electronics. The chlorine atom at the 2-position serves as a versatile reactive handle for introducing further molecular diversity through nucleophilic substitution. Consequently, robust analytical methods are imperative to confirm the identity, purity, and physicochemical properties of these pivotal compounds.
The Analytical Gauntlet: A Multi-faceted Approach to Characterization
A single analytical technique is rarely sufficient to fully characterize a novel compound. A comprehensive understanding is achieved by synergistically employing a suite of methodologies, each providing a unique piece of the structural and purity puzzle. The primary techniques for the characterization of this compound derivatives include chromatographic separations, molecular spectroscopy, mass spectrometry, and thermal analysis.
Workflow for Comprehensive Characterization
The Ascendancy of Triazine Reagents: A Comparative Guide to Amide Bond Formation
In the landscape of modern chemical synthesis, particularly within pharmaceutical and biotechnological research, the efficient and precise construction of amide bonds is a paramount objective. The choice of coupling reagent is a critical decision, profoundly influencing reaction kinetics, product purity, and the stereochemical integrity of the final molecule. This guide offers an in-depth, objective comparison of triazine-based coupling reagents against other prevalent classes, supported by experimental data and detailed protocols to empower researchers in making strategic decisions for their synthetic endeavors.
The Triazine Advantage: Mechanism and Merits
Triazine-based coupling reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) and 2,4,6-trichloro-1,3,5-triazine (TCT), have emerged as powerful tools for amide bond formation.[1] Their utility stems from a distinct mechanism that offers several advantages over traditional reagents.
The core principle involves the activation of a carboxylic acid by the triazine derivative to form a highly reactive "superactive" ester intermediate.[2][3] This intermediate then readily undergoes nucleophilic attack by an amine to form the desired amide bond, regenerating a water-soluble triazine alcohol byproduct (e.g., 2-hydroxy-4,6-dimethoxy-1,3,5-triazine).[1][4] This mechanism is noteworthy for its efficiency and the ease of byproduct removal, which simplifies reaction workup and purification.[1][4]
Mechanism of DMT-MM Mediated Amide Bond Formation
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DMTMM - Wikipedia [en.wikipedia.org]
- 4. 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride-assisted amide crosslinking of carboxymethyl cellulose for high-performing films - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05273D [pubs.rsc.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within drug discovery and materials science, the purity of intermediates is a cornerstone of reproducible and reliable research. 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine, a key building block for various functional molecules, is no exception. Its purity can significantly impact the yield, purity, and efficacy of the final product. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols.
The Imperative of Purity in this compound Synthesis
The primary route to synthesizing this compound typically involves the nucleophilic substitution of chlorine atoms on cyanuric chloride with a p-tolyl nucleophile, often via a Friedel-Crafts reaction or a Suzuki coupling. The stepwise nature of this reaction inherently introduces potential impurities. Understanding these impurities is critical for selecting the appropriate analytical method and for developing an effective purification strategy.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Materials: Cyanuric chloride and the p-tolyl reagent.
-
Intermediates and Byproducts:
-
Mono-substituted byproduct: 2,4-Dichloro-6-p-tolyl-1,3,5-triazine
-
Tri-substituted byproduct: 2,4,6-Tri-p-tolyl-1,3,5-triazine
-
-
Isomeric Impurities: 2-Chloro-4,6-di-o-tolyl-1,3,5-triazine or 2-Chloro-4,6-di-m-tolyl-1,3,5-triazine, arising from impurities in the starting tolyl reagent.
-
Hydrolyzed Byproducts: Hydroxytriazine derivatives if moisture is present during the reaction or workup.
The presence of these impurities can interfere with subsequent reactions, leading to a complex and difficult-to-purify final product. Therefore, robust analytical methods are essential to quantify the purity of the this compound intermediate.
Comparative Analysis of Purity Assessment Methods
The choice of an analytical method for purity assessment depends on the specific requirements of the analysis, including the need for quantitation, identification of unknown impurities, and available instrumentation. Here, we compare the most common and effective techniques.
| Analytical Method | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative, reproducible, high-throughput, suitable for non-volatile and thermally labile compounds. | May require method development, potential for co-elution of impurities with similar polarity. | Routine quality control, quantitative purity determination. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | High separation efficiency, provides structural information for impurity identification, highly sensitive. | Requires analyte to be volatile and thermally stable, potential for on-column degradation. | Impurity profiling, definitive identification of volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can be quantitative (qNMR), non-destructive. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | Structural confirmation, identification and quantification of major impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Simple, rapid, and inexpensive. | Sensitive to impurities which typically depress and broaden the melting range, not quantitative for individual impurities. | A preliminary, qualitative assessment of purity. |
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound. Optimization may be required based on the specific instrumentation and the impurity profile of the synthesized material.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of purity and the separation of the target compound from its likely impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure separation of both non-polar and moderately polar impurities.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 60% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (aromatic rings of the tolyl groups provide strong UV absorbance).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
Analysis: Inject the standard and sample solutions. The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for identifying and quantifying volatile impurities. The mass spectrometer provides structural information that is invaluable for impurity profiling.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Data acquisition and processing software.
Chromatographic and Spectrometric Conditions:
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/minute to 300 °C.
-
Hold at 300 °C for 10 minutes.
-
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 50-500 amu.
Sample Preparation: Dissolve the sample in a suitable solvent, such as dichloromethane or toluene, to a concentration of approximately 1 mg/mL.
Analysis: Inject the sample. The total ion chromatogram (TIC) will show the separation of the components. The mass spectrum of each peak can be compared to library data or interpreted to identify the structure of the main component and any impurities. The purity is determined by the area percentage of the main peak in the TIC.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for purity and impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural confirmation of the synthesized this compound and for identifying major impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Expected ¹H NMR Spectral Features for this compound:
-
A singlet for the methyl protons of the tolyl groups (around 2.4 ppm).
-
Two doublets in the aromatic region (typically between 7.0 and 8.5 ppm) corresponding to the protons on the p-substituted phenyl rings, exhibiting a characteristic AB quartet pattern.
Expected ¹³C NMR Spectral Features:
-
A signal for the methyl carbons (around 21 ppm).
-
Signals for the aromatic carbons, including the quaternary carbons.
-
Signals for the carbons of the triazine ring (typically in the range of 170-180 ppm).
Purity Assessment with NMR: By integrating the signals of the main compound and comparing them to the integrals of impurity signals, a quantitative estimation of purity can be achieved (qNMR), provided a certified internal standard is used. The presence of signals corresponding to mono- or tri-substituted byproducts, or isomeric impurities, can be readily detected.
Melting Point Analysis
A sharp melting point close to the literature value (around 208 °C for this compound) is a good indicator of high purity. A broad melting range or a depressed melting point suggests the presence of impurities.
Purification Strategy: Recrystallization
For solid compounds like this compound, recrystallization is an effective method for purification.
General Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent. A solvent system of toluene and heptane or ethanol could be a good starting point.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
The purity of the recrystallized material should be re-assessed using the analytical methods described above.
Conclusion: A Multi-faceted Approach to Purity Assessment
Ensuring the purity of this compound is paramount for the success of subsequent synthetic steps and the reliability of research outcomes. A multi-faceted analytical approach is often the most effective strategy. HPLC provides robust quantitative data for routine quality control, while GC-MS offers unparalleled capability for impurity identification. NMR spectroscopy serves as an essential tool for structural confirmation and can provide quantitative information. Finally, melting point analysis offers a rapid, albeit qualitative, assessment of purity. By employing these techniques in a complementary fashion, researchers can confidently ascertain the purity of their synthesized material and proceed with their research with a high degree of certainty.
A Comparative Guide to Peptide Synthesis Validation: The Efficacy of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly influences reaction efficiency, yield, and the stereochemical integrity of the final product. This guide offers an in-depth, objective comparison of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine (CDT), a promising yet less documented triazine-based reagent, against established alternatives in the field. Drawing upon experimental data from its class of compounds and foundational principles of peptide chemistry, we will explore the nuances of its performance and provide the necessary protocols for its validation.
The Central Role of the Coupling Reagent
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern drug discovery and biochemical research, enabling the assembly of complex peptide chains. The formation of the amide bond between two amino acids is not spontaneous and requires the activation of a carboxyl group. This is the primary function of a coupling reagent. An ideal reagent should facilitate rapid and complete coupling with minimal side reactions, the most critical of which is racemization—the loss of stereochemical purity at the α-carbon of the amino acid.[1]
Triazine-based coupling reagents have emerged as a powerful and cost-effective class of activators.[2][3] They offer a compelling blend of high reactivity, stability, and ease of handling, making them attractive alternatives to more conventional reagents.[4] This guide will focus on validating the use of CDT, a member of this class, by comparing its expected performance against widely used uronium/aminium salts like HATU and HBTU, and traditional carbodiimides like DCC.
Mechanism of Action: The Triazine Advantage
The efficacy of this compound and its analogues stems from a straightforward and efficient activation mechanism. In the presence of a tertiary base, typically N-methylmorpholine (NMM), the coupling reagent reacts with the C-terminus of an N-protected amino acid. This reaction proceeds via a nucleophilic substitution at the electron-deficient carbon of the triazine ring, displacing the chloride and forming a highly reactive triazinyl active ester. This activated intermediate is then readily attacked by the free amine of the N-terminal amino acid on the solid support, forming the desired peptide bond and releasing a water-soluble di-tolyl-triazinone byproduct.[2][4]
This mechanism offers two key advantages:
-
Low Racemization: The activation is rapid, and the subsequent aminolysis is generally faster than the competing racemization pathway of the activated amino acid.[4]
-
Simplified Workup: The byproducts are typically soluble in aqueous solutions, allowing for easy removal during washing steps, which is a significant advantage over reagents like DCC that produce insoluble urea byproducts.[2][5]
Performance Comparison: CDT vs. The Field
While direct head-to-head quantitative data for this compound is limited in peer-reviewed literature, we can infer its performance based on extensive studies of its close analogues, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).[2][6]
| Parameter | This compound (CDT) (Projected) | HATU (Uronium Salt) | HBTU (Uronium Salt) | DCC (Carbodiimide) |
| Coupling Efficiency | High | Very High | High | Moderate to High |
| Racemization Risk | Low | Very Low | Low to Moderate | Moderate to High (Requires Additive) |
| Reaction Speed | Fast | Very Fast | Fast | Slower |
| Byproduct Removal | Easy (Water-soluble) | Easy (Water-soluble) | Easy (Water-soluble) | Difficult (Insoluble DCU) |
| Cost | Low to Moderate | High | Moderate | Low |
| Safety Concerns | None noted | Potentially explosive (contains HOAt) | Potentially explosive (contains HOBt) | Skin irritant |
Causality Behind Performance:
-
Efficiency and Speed: CDT, like other triazines, provides a high degree of activation to the carboxyl group, leading to efficient and rapid coupling.[3] Uronium salts like HATU are often considered the gold standard for speed and efficiency, especially for sterically hindered amino acids, due to the formation of a highly reactive OAt-ester intermediate.[7][8] HBTU is also highly efficient, though generally considered slightly less reactive than HATU.[9] DCC's reaction speed is comparatively slower.
-
Racemization Control: The primary advantage of triazine-based reagents lies in their ability to suppress racemization.[4] HATU is also exceptional in this regard due to the properties of its HOAt-derived active ester.[10] DCC, when used alone, has a significant risk of racemization, necessitating the use of additives like HOBt or Oxyma to mitigate this side reaction.[7]
-
Handling and Cost: CDT is expected to be a stable, crystalline solid that is easy to handle. As a class, triazine reagents are known for being more economical than the patented and more complex uronium salts like HATU.[3][6]
Experimental Validation Protocols
To objectively validate the performance of this compound, a comparative synthesis of a model peptide should be performed. The "difficult" decapeptide fragment of the Acyl Carrier Protein (ACP 65-74: H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂) is a widely accepted benchmark for evaluating coupling reagent efficacy.[8][9]
Below are detailed, self-validating protocols for manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to compare CDT against the high-performing HATU.
General SPPS Workflow
The following diagram outlines the fundamental steps in a single coupling cycle during Fmoc-based SPPS.
Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.
Protocol 1: Peptide Coupling using this compound (CDT)
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound (CDT)
-
N-methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution, agitate for 5 minutes, drain. Repeat with a fresh portion of the piperidine solution for 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of piperidine.
-
Pre-activation & Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and CDT (3 equivalents) in DMF. b. Add NMM (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor for the presence of free primary amines. A negative result (colorless/yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Cleavage: After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation & Analysis: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Analyze the crude product by reverse-phase HPLC and Mass Spectrometry to determine purity and verify the mass.
Protocol 2: Peptide Coupling using HATU
Materials:
-
Same as Protocol 1, but replace CDT and NMM with HATU and N,N-Diisopropylethylamine (DIEA).
Procedure:
-
Resin Swelling, Deprotection, and Washing (Steps 1-3): Follow the same procedure as in Protocol 1.
-
Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF. b. Add the solution immediately to the deprotected resin. c. Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitoring, Washing, Chain Elongation, Cleavage, and Analysis (Steps 5-9): Follow the same procedure as in Protocol 1.
Validation and Data Interpretation
The success of the synthesis using each reagent should be evaluated based on the following metrics obtained from the HPLC and Mass Spectrometry data:
-
Crude Purity (%): Determined from the integration of the main product peak in the HPLC chromatogram. Higher purity indicates more efficient coupling and fewer side reactions.
-
Yield (mg and %): The final mass of the dried, crude peptide relative to the theoretical maximum.
-
Presence of Deletion Sequences: Mass spectrometry can identify peaks corresponding to peptides where one or more amino acids were not successfully coupled. The absence or low intensity of these peaks signifies high coupling efficiency.
-
Racemization Analysis: For sensitive amino acids, chiral chromatography or enzymatic digestion can be employed to quantify the extent of epimerization.
By comparing these quantitative results, researchers can objectively validate the performance of this compound as a viable and potentially advantageous coupling reagent for routine and complex peptide synthesis.
Conclusion
This compound belongs to a class of coupling reagents with proven efficacy in promoting efficient amide bond formation while minimizing racemization.[2][4] Its projected performance, based on structurally similar compounds, suggests it is a highly effective, economical, and versatile tool for peptide synthesis. The simplified workup due to water-soluble byproducts further enhances its appeal.[5] While the gold-standard performance of reagents like HATU in synthesizing "difficult" peptides is well-established, CDT represents a compelling alternative that balances high performance with cost-effectiveness.[8][10] The provided protocols offer a robust framework for researchers to conduct their own validation, enabling an informed decision on the optimal coupling strategy for their specific research and development needs.
References
- 1. peptideweb.com [peptideweb.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Cost-Benefit Analysis of Triazine-Based Coupling Reagents in Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a critical decision that influences not only the success of a chemical transformation but also the overall cost and efficiency of the synthetic workflow. This guide provides a comprehensive cost-benefit analysis of 2-chloro-4,6-di-p-tolyl-1,3,5-triazine and its more established triazine-based counterparts, offering a data-driven comparison with commonly used alternatives to inform your selection process.
The Curious Case of this compound: A Reagent in the Shadows
While structurally analogous to well-established triazine-based coupling reagents, this compound has found limited application in mainstream synthesis. Its synthesis is straightforward, typically involving the reaction of cyanuric chloride with two equivalents of p-toluidine.[1] However, its utility as a coupling reagent is likely hampered by steric hindrance from the bulky p-tolyl groups, which can impede the approach of the carboxylic acid and the amine, leading to slower reaction rates and lower yields compared to its less sterically hindered analogs. While primarily investigated for other applications, such as in the development of herbicides, its role as a practical coupling reagent remains largely undocumented in peer-reviewed literature.
The Rise of Methoxy-Substituted Triazines: CDMT and DMTMM
In contrast to the di-p-tolyl derivative, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) has emerged as a cost-effective and efficient coupling reagent for the formation of amide and ester bonds.[2] Further development led to the creation of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a water-soluble and more user-friendly alternative.[3]
Mechanism of Action
Triazine-based coupling reagents operate through the formation of a highly reactive activated ester intermediate. The carboxylic acid displaces the chloride from the triazine ring, forming a triazinyl ester. This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and the release of a water-soluble hydroxy-triazine byproduct. This straightforward mechanism, with its easily removable byproducts, presents a significant advantage over traditional carbodiimide methods that produce insoluble urea byproducts.
Caption: Mechanism of amide bond formation using a triazine-based coupling reagent.
Cost-Benefit Analysis: Triazines vs. The Field
The choice of a coupling reagent is often a trade-off between cost, efficiency, and ease of use. The following table provides a comparative overview of this compound and its more practical alternatives.
| Reagent | Estimated Cost ($/g) | Key Advantages | Key Disadvantages |
| This compound | Not commercially available as a reagent; raw material costs are moderate. | Potentially low manufacturing cost from readily available starting materials.[4][5][6][7][8][9][10][11][12] | Limited reactivity due to steric hindrance; not established as a coupling reagent; lack of performance data. |
| CDMT | ~1.35[13] | Cost-effective; good yields for many substrates; stable solid.[2][14] | Requires a base; less reactive for sterically hindered couplings. |
| DMTMM | ~1.08 - 3.88[15][16][17] | Water-soluble byproducts simplify workup; can be used in aqueous and alcoholic solvents; high yields.[3][15] | Higher cost than CDMT; can be hygroscopic. |
| HATU | ~2.90 - 111.00 | High coupling efficiency, especially for hindered amino acids; low racemization.[18] | High cost; potential for side reactions. |
| PyBOP | ~0.80 - 4.25 | High reactivity; good for solid-phase peptide synthesis. | Byproducts can be difficult to remove completely. |
Experimental Protocols: A Practical Guide
To provide a practical context for this analysis, the following are representative experimental protocols for amide synthesis using CDMT and DMTMM.
Amide Synthesis using 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.05 equiv)
-
CDMT (1.1 equiv)
-
N-methylmorpholine (NMM) (2.5 equiv)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a solution of the carboxylic acid in anhydrous MeCN, add NMM and stir for 10 minutes at room temperature.
-
Add CDMT in one portion and stir the mixture for 1 hour at room temperature.
-
Add the amine to the reaction mixture and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Amide Synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0 equiv)
-
DMTMM (1.1 equiv)
-
Methanol (MeOH) or a mixture of organic solvent and water
Procedure:
-
Dissolve the carboxylic acid and amine in the chosen solvent.
-
Add DMTMM to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
If the product is soluble in an organic solvent, dissolve the residue in the solvent and wash with water to remove the water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
If the product is water-soluble, purification may require alternative methods such as reverse-phase chromatography.
Decision-Making Workflow: Selecting the Right Reagent
The optimal choice of coupling reagent depends on several factors, including the scale of the synthesis, the nature of the substrates, and budgetary constraints. The following workflow can guide your decision-making process.
Caption: A decision-making workflow for selecting a suitable coupling reagent.
Conclusion: A Strategic Approach to Amide Bond Formation
While the prospect of an in-house prepared, low-cost coupling reagent like this compound is appealing, the lack of performance data and potential for low reactivity due to steric hindrance make it a high-risk choice for critical synthetic steps. In contrast, its dimethoxy analogs, CDMT and DMTMM, offer a proven track record of efficiency and reliability.
CDMT stands out as a highly cost-effective option for routine amide and ester formations. For syntheses where simplified, aqueous workup is a priority, or when working with sensitive substrates that benefit from milder conditions, DMTMM presents a superior, albeit more expensive, alternative. For challenging couplings involving sterically hindered substrates, high-cost, high-performance reagents like HATU and PyBOP remain the reagents of choice.
Ultimately, a thorough understanding of the cost-benefit profile of each reagent, coupled with a strategic assessment of the specific synthetic challenge, will empower researchers to make the most informed and effective decisions in their pursuit of novel molecules.
References
- 1. 6-Chloro-N 2,N 4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 3140-73-6 | FC07101 [biosynth.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. indiamart.com [indiamart.com]
- 5. p-Toluidine, 99%, crystalline molten mass 25 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Cyanuric chloride 99 108-77-0 [sigmaaldrich.com]
- 7. pdqscientific.com [pdqscientific.com]
- 8. Cyanuric chloride price,buy Cyanuric chloride - chemicalbook [m.chemicalbook.com]
- 9. volochem.com [volochem.com]
- 10. p-Toluidine, 99+% 1000 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. p-Toluidine price,buy p-Toluidine - chemicalbook [m.chemicalbook.com]
- 12. Cyanuric chloride, 98% 1000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. indiamart.com [indiamart.com]
- 14. nbinno.com [nbinno.com]
- 15. 3945-69-5(Anhy)・4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride n-Hydrate・047-32401・045-32402・043-32403[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. chemscene.com [chemscene.com]
- 18. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine and its Analogs in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Triazine Core in Activation Chemistry
In the landscape of modern organic synthesis, particularly in the construction of amide and peptide bonds, the choice of coupling reagent is a critical decision that dictates reaction efficiency, product purity, and the preservation of stereochemical integrity. Among the diverse arsenal of available reagents, 2-chloro-4,6-disubstituted-1,3,5-triazines have emerged as a robust and versatile class of carboxylic acid activators. These compounds offer a compelling balance of high reactivity, operational simplicity, and cost-effectiveness.
This guide provides an in-depth technical review of the applications of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine . While direct literature on this specific derivative is emerging, its chemical behavior and applications are best understood through the lens of its extensively studied structural analogs, such as 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 2-Chloro-4,6-diphenyl-1,3,5-triazine . By synthesizing data from these related compounds, we can provide a comprehensive framework for utilizing the di-p-tolyl variant and objectively compare its anticipated performance against other established coupling methodologies. The primary focus will be on its role in amide bond formation, a cornerstone of pharmaceutical and materials science.
Synthesis and Chemical Profile
The synthesis of 2-chloro-4,6-disubstituted-1,3,5-triazines is reliably achieved from the inexpensive and readily available starting material, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT).[1] The three chlorine atoms on the triazine ring exhibit differential reactivity, which can be controlled by temperature to allow for sequential nucleophilic substitution.[1][2]
The preparation of this compound would typically involve a Friedel-Crafts reaction with toluene or a Suzuki-Miyaura cross-coupling with p-tolylboronic acid on a dichlorotriazine intermediate. The stepwise nature of the substitution on the cyanuric chloride core allows for the controlled introduction of various substituents.[1] For instance, the first substitution can be carried out at 0-5°C, the second at room temperature, and the third often requires heating.[2] This predictable reactivity makes the triazine scaffold a versatile template for building molecular diversity.[3]
The key structural feature of these reagents is the electrophilic triazine ring bearing a single chlorine atom. This chlorine is an excellent leaving group, and its departure is facilitated by the electron-withdrawing nature of the triazine core, making the C2 position highly susceptible to nucleophilic attack.
Primary Application: Amide and Peptide Synthesis
The principal application of 2-chloro-4,6-disubstituted-1,3,5-triazines is as highly efficient coupling reagents for the formation of amide bonds.[4] This has been particularly well-documented for CDMT in both solution-phase and solid-phase peptide synthesis.[5]
Mechanism of Action: The Path to Activation
The efficacy of these triazine reagents lies in their ability to convert a carboxylic acid into a highly reactive acyl-triazine "active ester" intermediate. The process is typically initiated in the presence of a non-nucleophilic tertiary amine, such as N-methylmorpholine (NMM), which serves as a base.
The mechanism unfolds as follows:
-
Formation of the Acyl-Triazine Intermediate: The carboxylic acid, deprotonated by the base, attacks the electron-deficient C2 carbon of the triazine ring, displacing the chloride ion.
-
Nucleophilic Attack: The resulting 2-acyloxy-4,6-disubstituted-1,3,5-triazine is a potent acylating agent. An incoming amine nucleophile readily attacks the carbonyl carbon of this intermediate.
-
Product Formation and Byproduct Release: The tetrahedral intermediate collapses to form the desired amide bond and releases the triazine byproduct, typically 2-hydroxy-4,6-disubstituted-1,3,5-triazine (the triazinone tautomer).
Caption: Generalized mechanism of triazine-mediated amide bond formation.
A significant advantage of this methodology is the nature of the byproduct. The resulting triazinone is often crystalline and possesses low solubility in many organic solvents, allowing for easy removal by filtration. Alternatively, its weakly basic nature allows it to be easily removed by washing with a dilute acid.[6] This streamlined workup is a marked improvement over methods that generate soluble and difficult-to-remove byproducts, such as the dicyclohexylurea (DCU) formed when using dicyclohexylcarbodiimide (DCC).[7]
Comparative Performance Analysis
To provide a clear perspective, the performance of triazine-based coupling reagents (represented by the well-studied CDMT and its derivative DMT-MM) is compared with other common classes of coupling reagents.
| Reagent Class | Example(s) | Typical Yield | Racemization Risk | Byproduct Removal | Relative Cost | Key Advantages |
| Triazine | CDMT, DMT-MM | High (>90%)[4] | Low | Easy (Filtration or Acid Wash)[6] | Low to Moderate[5] | Mild conditions, stable reagent, easy workup. |
| Carbodiimide | DCC, DIC, EDC | Good to High | Moderate to High (Requires Additive like HOBt) | Difficult (DCU is often soluble)[7] | Low | Inexpensive, widely used. |
| Phosphonium Salt | PyBOP, BOP | Very High | Low | Easy (Water-soluble) | High | High reactivity, fast reactions. |
| Aminium/Uronium Salt | HBTU, HCTU, TBTU | Very High | Low | Easy (Water-soluble) | High | Very fast reactions, highly reliable. |
Note: Performance data is collated from various studies and can be dependent on specific substrates and reaction conditions. Data for CDMT/DMT-MM is used as a proxy for the anticipated performance of this compound.
Expertise & Causality: The choice of a triazine reagent like this compound is scientifically sound when mild reaction conditions are paramount and ease of purification is a priority. The electron-donating nature of the p-tolyl groups, compared to methoxy or phenyl groups, may subtly modulate the reactivity of the C2 position. While this might slightly decrease its electrophilicity compared to CDMT, it is still expected to be a highly effective coupling agent. The mild conditions and low risk of racemization make it particularly suitable for the synthesis of complex peptides and chiral molecules where epimerization must be avoided.[5]
Emerging Applications: Beyond Amide Bonds
While amide synthesis is their primary role, the versatile triazine core allows these compounds to serve as valuable intermediates in other areas of chemical science.
-
Materials Science: The rigid, electron-deficient triazine ring is an attractive scaffold for electronic materials. The closely related 2-Chloro-4,6-diphenyl-1,3,5-triazine is a key intermediate in the synthesis of organic electron transport materials (ETMs) for Organic Light-Emitting Diodes (OLEDs).[8][9] The di-p-tolyl derivative, with its potential for extended conjugation and tailored electronic properties, represents an unexplored but promising building block for novel OLED materials.
-
Catalytic Cross-Coupling: The reactive C-Cl bond on the triazine ring makes it an excellent substrate for palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings.[4][10] This allows for the direct installation of a wide variety of functional groups (alkyl, aryl, etc.) onto the triazine core, enabling the creation of diverse chemical libraries for drug discovery and materials development.[10]
Experimental Protocols
The following protocols provide a validated, step-by-step methodology for key applications.
Protocol 1: General Solution-Phase Amide Synthesis
This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution using a 2-chloro-4,6-diaryl-1,3,5-triazine.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
N-Methylmorpholine (NMM) (1.1 eq for the acid, 1.0 eq if amine salt is used)
-
Amine or Amine Hydrochloride Salt (1.0 eq)
-
Anhydrous solvent (e.g., THF, DCM, or DMF)
-
Saturated aqueous NaHCO₃ solution
-
1 M HCl solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Activation: To a stirred solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent at 0°C, add N-methylmorpholine (1.1 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to form the active ester. The formation of NMM hydrochloride may be observed as a precipitate.
-
Coupling: Add the amine (1.0 eq) to the reaction mixture (if using an amine salt, add an additional 1.0 eq of NMM).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup:
-
Filter the reaction mixture to remove any precipitated triazinone byproduct and NMM hydrochloride.
-
Dilute the filtrate with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Caption: Standard workflow for triazine-mediated amide synthesis.
Conclusion and Future Outlook
This compound belongs to a class of highly efficient and practical coupling reagents. While direct experimental comparisons for this specific analog are not yet widely published, the extensive data available for its dimethoxy and diphenyl counterparts provide a strong foundation for its use. The key advantages—mild reaction conditions, low propensity for racemization, and straightforward purification due to the properties of the triazine byproduct—position it as a powerful alternative to traditional coupling reagents, especially in complex, multi-step syntheses common in drug development.[6]
Future research should focus on direct, head-to-head comparisons of the di-p-tolyl derivative against its analogs and other reagent classes to precisely map its reactivity profile. Furthermore, exploring its potential in materials science, particularly in the development of novel organic electronics, could open new avenues for this versatile heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. nbinno.com [nbinno.com]
- 9. 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanistic Nuances of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, 1,3,5-triazine derivatives stand as versatile and highly valuable scaffolds. Their utility in constructing a diverse array of pharmaceuticals, agrochemicals, and functional materials is well-established.[1][2] Among the numerous triazine-based reagents, 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine (CDT) presents a unique combination of reactivity and structural features. This guide provides an in-depth, comparative analysis of the mechanistic pathways involving CDT, contrasting its performance with key alternatives and offering field-proven insights into its practical application.
The synthetic value of halogenated triazines is rooted in the electron-deficient nature of the triazine ring, a consequence of the three electronegative nitrogen atoms. This property renders the carbon atoms highly electrophilic and thus susceptible to nucleophilic attack.[1][3] The strategic placement of two p-tolyl groups in CDT modulates this inherent reactivity, offering a different steric and electronic profile compared to more common triazine precursors like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT). This guide will dissect these differences, providing a clear rationale for experimental design and reagent selection.
Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Reaction
The hallmark reaction of chloro-triazines is the nucleophilic aromatic substitution (SNAr). This reaction proceeds through a well-understood, two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[1]
-
Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of the chloride ion, an excellent leaving group. The reaction is driven to completion by the formation of a stable, substituted triazine product.[1]
Caption: The generalized SNAr mechanism for this compound.
Comparative Analysis: CDT vs. Cyanuric Chloride (TCT)
Cyanuric chloride is the foundational starting material for a vast number of substituted 1,3,5-triazines.[2][4] Its three chlorine atoms can be sequentially replaced by nucleophiles under carefully controlled temperature conditions.[2][5][6] This predictable reactivity makes it a powerful tool for combinatorial chemistry and the synthesis of multifunctional molecules.[3][7]
The key difference in the SNAr reactions of CDT and TCT lies in their reactivity and the complexity of the potential product mixtures.
| Feature | This compound (CDT) | 2,4,6-Trichloro-1,3,5-triazine (TCT) |
| Number of Reactive Sites | One | Three |
| Reactivity | Less reactive than the first Cl of TCT | Highly reactive first Cl, with decreasing reactivity for subsequent substitutions.[4][6] |
| Reaction Control | Simpler, leading to a single product. | Requires precise temperature control to achieve selective mono-, di-, or tri-substitution.[5] |
| Steric Hindrance | The bulky p-tolyl groups can influence the approach of the nucleophile. | Less sterically hindered, allowing for a wider range of nucleophiles to react readily. |
| Product Scope | Ideal for synthesizing mono-substituted triazines with two aryl groups. | Versatile for creating symmetrical and unsymmetrical multi-substituted triazines.[4] |
The p-tolyl groups in CDT are electron-donating by induction and hyperconjugation, which slightly reduces the electrophilicity of the triazine ring compared to the electron-withdrawing effect of the two additional chlorine atoms in TCT. Consequently, the SNAr reaction on CDT typically requires slightly more forcing conditions than the first substitution on TCT.
Experimental Protocol: A Representative SNAr Reaction with CDT
Objective: To synthesize N-benzyl-4,6-di-p-tolyl-1,3,5-triazin-2-amine.
Materials:
-
This compound (CDT)
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve CDT (1.0 eq) in anhydrous THF.
-
Add benzylamine (1.1 eq) to the solution.
-
Add DIPEA (1.5 eq) to the reaction mixture. The base is crucial to scavenge the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-4,6-di-p-tolyl-1,3,5-triazin-2-amine.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
While SNAr reactions are prevalent, the chlorine atom on CDT also serves as a handle for forming new carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions. This significantly expands the synthetic utility of the triazine core, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.
The general mechanism for a Suzuki-Miyaura coupling, a common and robust cross-coupling reaction, is depicted below. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis: CDT vs. Alternative Chloro-Heterocycles
The performance of CDT in cross-coupling reactions can be compared to other chloro-substituted heterocycles, such as 2-chloropyrimidine or 2-chloropyridine. The key factors influencing reactivity are the C-Cl bond strength and the electronic nature of the heterocyclic ring.
| Reagent | Ring System | Electronic Nature | C-Cl Bond Activation | Typical Catalyst System |
| CDT | 1,3,5-Triazine | Highly electron-deficient | Facile oxidative addition due to ring electronics. | Palladium complexes (e.g., Pd(PPh₃)₄) are effective.[8] |
| 2-Chloropyrimidine | Pyrimidine | Electron-deficient | Readily undergoes oxidative addition. | Similar palladium catalysts are commonly used. |
| 2-Chloropyridine | Pyridine | Less electron-deficient | Requires more active catalysts or harsher conditions for oxidative addition. | Often requires specialized ligands to promote catalysis. |
The highly electron-deficient nature of the 1,3,5-triazine ring in CDT facilitates the oxidative addition step, which is often the rate-limiting step in palladium-catalyzed cross-coupling reactions. This suggests that CDT can be a more reactive coupling partner than chloro-heterocycles with less electron-poor ring systems.
Experimental Protocol: Suzuki-Miyaura Coupling with CDT
Objective: To synthesize 2-phenyl-4,6-di-p-tolyl-1,3,5-triazine.
Materials:
-
This compound (CDT)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Aqueous sodium carbonate solution (2 M)
-
Toluene and Ethanol (as solvent mixture)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add CDT (1.0 eq), phenylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture of toluene and ethanol.
-
Add the degassed 2 M aqueous sodium carbonate solution.
-
Heat the reaction mixture to reflux (e.g., 80-90 °C) and stir vigorously for 12-18 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired 2-phenyl-4,6-di-p-tolyl-1,3,5-triazine.[8]
Part 3: CDT Derivatives as Coupling Reagents
Derivatives of 2-chloro-1,3,5-triazines have found significant application as coupling reagents, particularly in peptide synthesis.[9] A prominent example is 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), which is used to activate carboxylic acids for the formation of amides and esters.[2][9]
The mechanism involves the reaction of the carboxylic acid with CDMT in the presence of a base like N-methylmorpholine (NMM) to form a highly reactive 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate. This "superactive ester" is then readily attacked by an amine to form the amide bond, with the harmless 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a byproduct.
While CDT itself is not typically used as a direct coupling reagent in the same vein as CDMT, its derivatives, formed via SNAr, can be designed to perform similar functions. The principle of activating a leaving group on the triazine ring remains a powerful strategy. The comparison with established reagents like CDMT provides a benchmark for the development of new CDT-based synthetic tools.
Caption: Workflow for peptide bond formation using a triazine-based coupling reagent like CDMT.
Conclusion
This compound is a valuable reagent in organic synthesis, offering a distinct profile compared to multi-chlorinated triazines like TCT. Its single reactive site for SNAr reactions provides a direct route to mono-substituted products, avoiding the need for stringent temperature control required for selective reactions with TCT. Furthermore, its efficacy in palladium-catalyzed cross-coupling reactions, enhanced by the electron-deficient triazine core, makes it a potent building block for complex aromatic systems. By understanding the mechanistic principles behind its reactivity and comparing them to established alternatives, researchers can strategically leverage CDT to construct novel molecules with applications spanning from materials science to medicinal chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 7. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. guidechem.com [guidechem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of best practices.
Understanding the Compound: Hazard Profile
This compound is a chlorinated triazine derivative. While it is a valuable reagent in organic synthesis, its chemical structure necessitates careful handling and disposal due to its potential health and environmental effects. The primary hazards associated with this compound are skin and eye irritation[1]. Analogous chlorinated triazine compounds are also known to cause respiratory irritation[2].
The causality behind these hazards lies in the reactivity of the triazine ring and the chloro-substituent. These features can lead to interactions with biological macromolecules, triggering irritation and potential sensitization upon contact. Therefore, all handling and disposal procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.
| Hazard Classification | GHS Code | Description | Data Source |
| Skin Irritation | H315 | Causes skin irritation | ECHA C&L Inventory[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation | ECHA C&L Inventory[1][2] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | ECHA C&L Inventory (for analogous compounds)[2] |
Pre-Disposal Operations: A Foundation of Safety
Before waste is even generated, safety protocols must be in place. This proactive approach is the cornerstone of a trustworthy laboratory safety system.
A. Personal Protective Equipment (PPE)
The selection of PPE is dictated by the compound's hazard profile. The goal is to create an impermeable barrier between the researcher and the chemical.
-
Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3] A face shield should be used if there is a significant risk of splashing or dust generation.
-
Skin Protection : Wear nitrile or butyl rubber gloves to prevent skin contact.[4] Always inspect gloves for degradation before use and wash hands thoroughly after removal. A lab coat or chemical-resistant apron is mandatory.[4]
-
Respiratory Protection : All handling of the solid compound that could generate dust should be performed in a certified chemical fume hood.[3] If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate particulate filters.[3][5]
B. Engineering Controls & Waste Segregation
Engineering controls are the first line of defense in minimizing exposure.
-
Ventilation : Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to prevent the accumulation of dust or vapors.[3]
-
Segregation : This compound should be stored and disposed of separately from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.[4] Keep waste streams separate; do not mix solid waste with solvent waste unless it is part of a defined dissolution and neutralization procedure.
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a logical sequence for the safe disposal of this compound. This process is designed to be a self-validating system, ensuring compliance with environmental regulations.
Caption: Disposal decision workflow for this compound.
Protocol Details:
-
Waste Classification : As a chlorinated organic compound, this waste must be treated as hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste can be hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[6] While this specific chemical may not be on a list, its irritant nature and the fact that it is a chlorinated organic herbicide analog suggest it should be managed as a toxic waste (U-List category may apply depending on concentration and formulation).[6] Always consult your institution's Environmental Health & Safety (EHS) department for specific waste codes.
-
Containerization :
-
Place solid waste in a designated, leak-proof, and sealable container, such as a polyethylene or polypropylene container.[4]
-
Ensure the container is compatible with the chemical and will not degrade.
-
Do not overfill the container. Leave adequate headspace.
-
-
Labeling :
-
Affix a hazardous waste label to the container immediately.
-
The label must include:
-
The full chemical name: "Waste this compound".
-
The words "Hazardous Waste".
-
An accurate indication of the hazards (e.g., "Irritant," "Toxic").
-
The date when waste was first added to the container (accumulation start date).
-
-
-
Storage :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure, away from drains, and segregated from incompatible materials.[4]
-
-
Final Disposal Method :
-
The recommended disposal method for chlorinated triazines and other chlorinated organic residues is high-temperature incineration in a licensed hazardous waste facility.[7]
-
This process ensures the complete destruction of the molecule. Incineration of larger quantities may require specialized equipment, such as a caustic wet scrubber, to neutralize acidic gases like HCl and nitrogen oxides formed during combustion.[7]
-
Never dispose of this chemical down the drain or in regular trash.[3][5] This is critical to prevent environmental contamination.
-
Emergency Procedures: Spill and Exposure Management
A. Spills
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing the full PPE described in Section 2, carefully sweep up the solid material. Avoid creating dust.[5]
-
Use dry clean-up procedures; do not add water.[4]
-
Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container for disposal.[4][5]
-
Decontaminate the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water, collecting all cleaning materials as hazardous waste.
B. Personal Exposure
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[5]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.
References
- 1. chemical-label.com [chemical-label.com]
- 2. 2-Chloro-4,6-diphenyl-1,3,5-triazine | C15H10ClN3 | CID 19698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. capotchem.cn [capotchem.cn]
- 6. actenviro.com [actenviro.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
The fundamental principle of chemical safety is not merely to wear protective equipment, but to understand why each piece is selected and how it functions as part of a holistic safety system. This guide is structured to build that understanding, ensuring that every protocol is a self-validating system of protection.
Hazard Assessment: Understanding the Adversary
The triazine scaffold is a cornerstone of many herbicides and pharmaceutical intermediates. The presence of a reactive chlorine atom and aromatic side chains necessitates a cautious approach. Based on data from analogous compounds like 2-Chloro-4,6-diphenyl-1,3,5-triazine and 2-Chloro-4,6-dimethoxy-1,3,5-triazine, we can anticipate the following primary hazards:
-
Dermal and Ocular Toxicity : Substituted triazines are consistently classified as causing skin irritation and serious eye irritation or damage.[1][2][3][4][5] Direct contact with the solid powder or solutions can lead to localized inflammation. The eyes are particularly vulnerable, with risks ranging from severe irritation to permanent damage.[2][4]
-
Respiratory Irritation : As a fine powder, the compound poses an inhalation risk. Inhaling dust can irritate the respiratory system.[2][4][6] Operations that can generate dust, such as weighing or transfer, are of primary concern.
-
Sensitization : Some triazine derivatives may cause an allergic skin reaction upon repeated contact.[4][7] This means that after an initial exposure, subsequent contact, even with a smaller amount, can trigger a more pronounced allergic response.
-
Systemic Effects : Triazine compounds can be harmful if swallowed.[4][7][8] While less common in a laboratory setting, accidental ingestion via contaminated hands is a risk that underscores the need for strict personal hygiene.[9][10]
The Core Directive: Your Personal Protective System
Your PPE is the final barrier between you and the chemical. It must be selected and used with intention. The following represents the minimum required PPE for any manipulation of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine.
Hand Protection: The First Line of Defense
The most common route of laboratory exposure is through dermal contact.[10] Therefore, selecting the correct gloves is critical.
-
Recommended Materials : Experience indicates that nitrile or butyl rubber gloves provide adequate protection against incidental contact with dry, solid triazines.[2] Avoid thin, disposable vinyl (PVC) gloves, which offer poor chemical protection.[11]
-
Glove Protocol :
-
Always inspect gloves for tears or punctures before use.[7]
-
For procedures with a higher risk of splashes (e.g., preparing solutions), consider double-gloving or using thicker, chemical-resistant gloves.
-
Remove gloves using a technique that avoids touching the outer, contaminated surface with your bare skin.[7]
-
Wash hands thoroughly with soap and water after removing gloves.[9]
-
Eye and Face Protection: A Non-Negotiable Standard
Given the high risk of serious eye irritation, robust eye protection is mandatory.[1][2][4]
-
Minimum Requirement : At all times in the laboratory where this chemical is handled, wear safety glasses with side shields.
-
Elevated Risk : When handling the powder, preparing solutions, or during any procedure with a risk of splashing, upgrade to chemical splash goggles.[2]
-
Maximum Protection : For large-scale operations or when handling significant splash risks, use a full-face shield in conjunction with chemical splash goggles.[1]
Body Protection: Shielding Against Contamination
Your lab coat is more than a uniform; it is a removable barrier that protects your personal clothing and skin.
-
Standard Use : A clean, buttoned, long-sleeved laboratory coat is required for all work with this compound.
-
Enhanced Protection : For tasks involving larger quantities or a high likelihood of contamination, a chemical-resistant apron or coverall provides superior protection.[2][12]
Respiratory Protection: Managing Inhalation Risks
Engineering controls, primarily the use of a chemical fume hood, are the preferred method for controlling inhalation exposure.[13]
-
When is a Respirator Needed? Respiratory protection is necessary when engineering controls are insufficient or during emergency situations. This most commonly applies when weighing the solid compound outside of a ventilated enclosure or when cleaning up a significant spill.
-
Choosing a Respirator :
-
For nuisance dust exposure, a NIOSH-approved N95 or P95 particulate respirator may be sufficient.[14]
-
For higher potential concentrations or when greater protection is desired, an air-purifying respirator (APR) with combination organic vapor/acid gas/particulate (e.g., ABEK-P2) cartridges should be used.[14]
-
All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.
-
Operational Plan: PPE in Practice
The level of PPE required is dictated by the specific task and the associated risk of exposure.
Task-Based PPE Requirements
| Laboratory Task | Minimum Required PPE | Rationale |
| Storage & Transport | Lab Coat, Safety Glasses, Nitrile Gloves | Protects against incidental exposure from contaminated container surfaces. |
| Weighing Solid | Lab Coat, Chemical Goggles, Nitrile Gloves, Respirator (if not in a hood/enclosure) | High risk of generating airborne dust, leading to inhalation and ocular exposure.[2][14] |
| Preparing Solutions | Lab Coat, Chemical Goggles, Face Shield, Nitrile or Butyl Gloves | High risk of splashes, which can cause serious eye damage and skin contact.[1] |
| Running Reaction | Lab Coat, Safety Glasses (or Goggles if splash risk exists), Nitrile Gloves | Protects against incidental contact during transfers and sampling. |
| Workup & Purification | Lab Coat, Chemical Goggles, Face Shield, Nitrile or Butyl Gloves | Involves transfers of potentially concentrated solutions, increasing splash risk. |
| Spill Cleanup | Chemical-Resistant Coveralls, Chemical Goggles, Face Shield, Heavy-Duty Gloves (e.g., Butyl), Respirator | Potential for high concentration exposure via all routes.[15] |
Workflow Diagram: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on task-specific hazards.
Protocols for Safe Operation and Disposal
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On):
-
Wash Hands : Start with clean hands.
-
Lab Coat : Put on your lab coat and fasten it completely.
-
Respirator (if needed) : Perform a seal check according to manufacturer instructions.
-
Goggles/Face Shield : Position eye and face protection.
-
Gloves : Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.[11]
Doffing (Taking Off):
-
Gloves : Remove gloves first, turning them inside out to contain the contaminant. Dispose of them immediately in a designated waste container.[11]
-
Lab Coat : Unbutton and remove the coat by folding it in on itself, keeping the contaminated exterior away from your body.
-
Goggles/Face Shield : Remove by handling the strap, avoiding touching the front surface.
-
Respirator (if used) : Remove without touching the front of the mask.
-
Wash Hands : Wash your hands thoroughly with soap and water as the final step.[9]
Managing and Disposing of Contaminated Materials
All disposable PPE and materials that come into contact with this compound must be treated as hazardous waste.
-
Disposal : Place contaminated items (gloves, wipes, disposable lab coats) in a clearly labeled, sealed waste container.
-
Regulations : All waste must be handled and disposed of in accordance with local, state, and federal regulations.[2] Consult your institution's Environmental Health & Safety (EH&S) office for specific procedures.
Emergency Response Plan
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact : Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of running water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]
-
Eye Contact : Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][14]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the SDS or container label to the medical professional.[14]
By integrating these principles and procedures into your daily laboratory workflow, you build a robust culture of safety that protects not only you but also your colleagues and your research.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cdc.gov [cdc.gov]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. pppmag.com [pppmag.com]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. capotchem.cn [capotchem.cn]
- 15. ipo.rutgers.edu [ipo.rutgers.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
